molecular formula C22H30N6O4S B000151 Sildenafil CAS No. 139755-83-2

Sildenafil

货号: B000151
CAS 编号: 139755-83-2
分子量: 474.6 g/mol
InChI 键: BNRNXUUZRGQAQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . As a research tool, it is fundamental for studying the nitric oxide (NO)/cGMP signaling pathway . By inhibiting the degradation of cGMP, this compound amplifies cGMP-mediated signaling, leading to smooth muscle relaxation and vasodilation in various tissues . This mechanism underpins its principal research applications, which include the investigation of erectile physiology and dysfunction, the study of pulmonary arterial hypertension (PAH) and vascular biology, and the exploration of cardiac preconditioning and cardioprotective effects . This compound has also been utilized in research models for secondary Raynaud's phenomenon and altitude-induced hypoxemia . Its high selectivity for PDE5 over other phosphodiesterases makes it a critical compound for dissecting the specific role of this enzyme in cellular processes . Disclaimer: This product is intended for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

属性

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRNXUUZRGQAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

171599-83-0 (citrate)
Record name Sildenafil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023579
Record name Sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sildenafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

White to off-white crystalline powder; solubility in water: 3.5 mg/mL /Sildenafil citrate/
Record name Sildenafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SILDENAFIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

139755-83-2
Record name Sildenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139755-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sildenafil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sildenafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulphonyl)-phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-on
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.676
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M7OB98Y7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SILDENAFIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sildenafil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005039
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189-190 °C, 187-189 °C
Record name Sildenafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SILDENAFIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7305
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sildenafil in Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which sildenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor, exerts its effects on endothelial cells. The document details the core signaling pathways, presents quantitative data from key experimental findings, and outlines the methodologies used to elucidate these actions.

Core Mechanism of Action: Potentiation of the Nitric Oxide/cGMP Signaling Pathway

The primary mechanism of this compound in the vascular endothelium revolves around the potentiation of the nitric oxide (NO) signaling cascade. Endothelial cells produce NO via the enzyme endothelial nitric oxide synthase (eNOS). NO, a gaseous signaling molecule, diffuses to adjacent vascular smooth muscle cells and also acts within the endothelial cell itself in an autocrine fashion.

Upon stimulation, NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP is a critical second messenger that mediates numerous downstream effects, including vasodilation, anti-inflammatory responses, and inhibition of platelet aggregation.[2]

The intracellular concentration of cGMP is tightly regulated by phosphodiesterases (PDEs), which hydrolyze cGMP to its inactive form, 5'-GMP.[3] this compound is a potent and selective inhibitor of PDE type 5 (PDE5), an enzyme highly expressed in various vascular beds.[1] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation within the endothelial cell.[1][3] This elevation of intracellular cGMP amplifies the downstream signaling cascade, resulting in enhanced endothelial function.

Sildenafil_Mechanism cluster_EC Endothelial Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates Inactive_GMP 5'-GMP (Inactive) PDE5->Inactive_GMP degrades This compound This compound This compound->PDE5 inhibits Downstream Downstream Cellular Responses PKG->Downstream

Figure 1: Core signaling pathway of this compound in endothelial cells.

Downstream Effects on Endothelial Cell Function

The accumulation of cGMP and subsequent activation of its primary effector, Protein Kinase G (PKG), trigger a multitude of beneficial effects on endothelial cell physiology.[4][5]

  • eNOS Phosphorylation and Activation: PKG can phosphorylate eNOS at its activating serine 1177 residue.[6][7][8] This creates a positive feedback loop where this compound not only prevents cGMP breakdown but also promotes further NO synthesis, enhancing endothelial NO bioavailability.[9]

  • Angiogenesis and Cell Migration: this compound has been shown to promote endothelial cell migration and the formation of tube-like structures, key processes in angiogenesis.[4][10][11] This effect is mediated through the PKG pathway, which subsequently activates other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38) and the PI3K/Akt pathway.[4][12][13]

  • Endothelial Progenitor Cells (EPCs): Studies have demonstrated that this compound can increase the number and improve the functional activity (migration and adhesion) of circulating endothelial progenitor cells.[10][14][15] This contributes to vascular repair and neovascularization in ischemic conditions.

  • Anti-proliferative and Apoptotic Effects: While promoting angiogenesis in some contexts, this compound has also been shown to inhibit the proliferation of certain endothelial cell types, such as hemangioma endothelial cells, and enhance their apoptosis.[16][17] This suggests a context-dependent regulatory role in endothelial cell growth.

  • Calcium Signaling: this compound has been observed to activate large-conductance Ca2+-activated K+ (BKCa) channels in a cGMP-dependent manner, leading to an increase in intracellular calcium levels.[18]

Downstream_Effects cluster_effects Cellular Responses This compound This compound PDE5 PDE5 Inhibition This compound->PDE5 cGMP ↑ cGMP PDE5->cGMP PKG PKG Activation cGMP->PKG eNOS_p ↑ eNOS Phosphorylation (Ser1177) PKG->eNOS_p Migration ↑ Cell Migration & Angiogenesis PKG->Migration EPC ↑ EPC Function PKG->EPC Proliferation Context-dependent Proliferation/Apoptosis PKG->Proliferation Ca ↑ Intracellular Ca²⁺ PKG->Ca NO_prod ↑ NO Production eNOS_p->NO_prod

Figure 2: Downstream cellular effects of this compound in endothelial cells.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound on endothelial cells.

Table 1: Effects of this compound on eNOS and NO Production
Parameter Effect of this compound Reference
eNOS Ser¹¹⁷⁷ Phosphorylation (Basal)~2-fold increase (1 µM, 72h)[6]
eNOS Ser¹¹⁷⁷ Phosphorylation (Basal)~2.2-fold increase (1 µM, 5h)[6]
eNOS Ser¹¹⁷⁷ Phosphorylation (High Glucose)+83% increase (1 µM, 72h)[6][19]
pNOS3 Protein Expression (in vitro)Significant increase after 4 weeks of treatment[9]
Table 2: Effects of this compound on Endothelial Cell Proliferation and Migration
Parameter Effect of this compound Reference
HUVEC Proliferation (DNA Synthesis)-48.4% (1 µmol/l)[16]
HUVEC Proliferation (DNA Synthesis)-89.6% (10 µmol/l)[16]
Hemangioma EC ViabilitySignificant suppression at 5 µM (24h)[17]
EPC Migration (from this compound-treated mice)28±2 vs. 15±1 cells/field (control)[14]
EPC Number (from this compound-treated mice)273±18 vs. 188±18 cells/field (control)[14]
Table 3: Effects of this compound on cGMP Levels
Parameter Effect of this compound Reference
cGMP Levels (in VSMCs)~2-fold increase[20]
cGMP Levels (in aorta-banded rats)4.6 vs 3.1 pmol/g protein (control)[21]
SNP-induced cGMP increase (hypertensive veins)~352% increase (with this compound)[2]
SNP-induced cGMP increase (normotensive veins)~173% increase (with this compound)[2]

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a variety of established molecular and cellular biology techniques.

  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line. Other models include rat pulmonary artery endothelial cells and endothelial cells derived from specific disease models (e.g., hemangiomas).[16][17][22]

  • Culture Conditions: Cells are typically cultured in specialized endothelial growth medium (e.g., EGM-2) supplemented with growth factors, fetal bovine serum (FBS), and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.

This technique is used to quantify changes in the expression and phosphorylation status of key proteins in the signaling pathway (e.g., eNOS, p-eNOS, Akt, p-Akt, ERK, p-ERK).

  • Cell Lysis: Endothelial cells, after treatment with this compound or control vehicle, are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the target protein (e.g., anti-p-eNOS Ser1177, anti-total eNOS).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE (Separation) B->C D Membrane Transfer C->D E Immunoblotting (Antibodies) D->E F Detection (ECL) E->F G Densitometry & Analysis F->G

Figure 3: General workflow for Western blot analysis.

This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

  • Sample Collection: Collect the cell culture medium from this compound-treated and control cells.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Griess Reagent: Add Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples and standards.

  • Incubation: Incubate at room temperature for a specified time to allow for the colorimetric reaction to develop (a purple/magenta azo compound is formed).

  • Measurement: Measure the absorbance at ~540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

This assay assesses the ability of endothelial cells to migrate and close a gap created in a confluent monolayer.

  • Cell Seeding: Grow endothelial cells to full confluency in a culture plate.

  • Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.

  • Treatment: Replace the medium with fresh medium containing this compound or a vehicle control.

  • Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 8, 12, 24 hours).

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. The rate of wound closure is calculated as a percentage of the initial wound area.

Conclusion

This compound's mechanism of action in endothelial cells is centered on its potent inhibition of PDE5, leading to an accumulation of intracellular cGMP. This amplifies the NO/cGMP/PKG signaling pathway, resulting in a cascade of beneficial downstream effects, including increased NO bioavailability, promotion of angiogenesis and vascular repair, and modulation of endothelial cell proliferation. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the therapeutic potential of this compound in cardiovascular diseases characterized by endothelial dysfunction.

References

The Discovery and Medicinal Chemistry of Sildenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and medicinal chemistry of sildenafil, a landmark drug in the treatment of erectile dysfunction. Initially investigated as a potential treatment for angina, its unique pharmacological profile led to its serendipitous and successful repositioning. This document details the scientific journey from its synthesis and structure-activity relationship (SAR) studies to its mechanism of action and pivotal clinical trial outcomes. Key experimental methodologies are described, and quantitative data are presented in structured tables for clarity. Signaling pathways and experimental workflows are illustrated using diagrams to provide a clear visual representation of the core concepts.

Discovery and Serendipitous Repositioning

The story of this compound is a classic example of serendipity in drug discovery. In the mid-1980s, a team of scientists at Pfizer's research facility in Sandwich, Kent, UK, embarked on a program to develop a novel treatment for cardiovascular diseases, specifically hypertension and angina pectoris.[1][2] The research team, which included scientists such as Simon Campbell, David Roberts, Peter Dunn, and Albert Wood, was focused on synthesizing compounds that could selectively inhibit phosphodiesterase type 5 (PDE5).[3][4][5] The rationale was that inhibiting PDE5 would lead to vasodilation and increased blood flow, thereby alleviating the symptoms of angina.[3]

The initial lead compound for this program was Zaprinast, an anti-allergy drug with known, albeit non-selective and weak, PDE inhibitory and vasodilatory properties.[3] Through systematic medicinal chemistry efforts, the team synthesized and tested a series of pyrazolopyrimidinone compounds.[3] This led to the synthesis of this compound (UK-92,480) in 1989.[1][4]

Early clinical trials in the early 1990s, however, revealed that this compound had little to no effect on angina.[1] An unexpected and frequently reported side effect in male volunteers was the induction of penile erections.[1][6] Recognizing the significant unmet medical need for a convenient oral treatment for erectile dysfunction, Pfizer astutely decided to pivot the development program.[1] This strategic decision to reposition this compound for erectile dysfunction proved to be immensely successful, culminating in its approval by the U.S. Food and Drug Administration (FDA) in 1998 under the brand name Viagra.[1][7]

Medicinal Chemistry and Synthesis

The development of this compound involved extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR)

The SAR studies for this compound focused on modifications of the pyrazolopyrimidinone core. Key findings include:

  • Pyrazolopyrimidinone Core : This heterocyclic system mimics the purine ring of cGMP, allowing for competitive binding to the active site of PDE5.

  • Substitution at the 5'-phenyl group : The ethoxy group at the 2-position of the phenyl ring was found to be optimal for potency.

  • Sulphonyl Group : The addition of a sulphonamide group at the 5-position of the phenyl ring enhanced solubility and reduced lipophilicity.[3]

  • Piperazine Ring : The N-methylpiperazine moiety plays a crucial role in binding to the active site of PDE5 and contributes to the overall solubility and pharmacokinetic profile of the molecule.

Synthesis of this compound

The synthesis of this compound has undergone several iterations to improve efficiency and yield for commercial production. The initial medicinal chemistry route was a linear nine-step synthesis.[1] A more convergent and optimized process was later developed.

A representative synthesis of this compound is outlined below:

  • Formation of the Pyrazole Ring : The synthesis begins with the condensation of a diketoester with hydrazine to form the pyrazole ring system.

  • N-Methylation and Hydrolysis : The pyrazole is then regioselectively N-methylated, followed by hydrolysis to yield the corresponding carboxylic acid.

  • Nitration : The pyrazole carboxylic acid is nitrated using a mixture of nitric acid and sulfuric acid.

  • Amide Formation and Reduction : The carboxylic acid is converted to a carboxamide, and the nitro group is subsequently reduced to an amino group.

  • Acylation : The resulting amino-pyrazole is acylated with 2-ethoxybenzoyl chloride.

  • Cyclization : The acylated intermediate undergoes cyclization to form the pyrazolopyrimidinone core of this compound.

  • Chlorosulfonylation : The pyrazolopyrimidinone is selectively chlorosulfonylated at the 5'-position of the phenyl ring.

  • Condensation : The final step involves the condensation of the chlorosulfonyl derivative with 1-methylpiperazine to yield this compound.

Mechanism of Action: The NO/cGMP Pathway and PDE5 Inhibition

This compound's therapeutic effect is a direct consequence of its potent and selective inhibition of phosphodiesterase type 5 (PDE5).

The Nitric Oxide (NO)/Cyclic Guanosine Monophosphate (cGMP) Signaling Pathway

Under normal physiological conditions, sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.[8] NO then activates the enzyme guanylate cyclase, which in turn increases the intracellular levels of cyclic guanosine monophosphate (cGMP).[8] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and the helicine arteries.[1] This vasodilation allows for increased blood flow into the penis, resulting in an erection.[1]

Role of Phosphodiesterase Type 5 (PDE5)

The erectile response is terminated by the action of phosphodiesterases, enzymes that hydrolyze cyclic nucleotides. In the corpus cavernosum, PDE5 is the predominant phosphodiesterase responsible for the degradation of cGMP to the inactive 5'-GMP.[1]

This compound's Inhibitory Action

This compound is a competitive inhibitor of PDE5. Its molecular structure bears a resemblance to cGMP, allowing it to bind to the active site of the enzyme.[1] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to an accumulation of this second messenger in the corpus cavernosum.[1] This amplification of the NO/cGMP signaling pathway enhances and prolongs the smooth muscle relaxation and vasodilation initiated by sexual stimulation, thereby facilitating and sustaining an erection.[1] It is important to note that this compound is not an aphrodisiac and requires sexual stimulation to be effective.[1]

sildenafil_mechanism cluster_0 Physiological Erection Pathway cluster_1 This compound's Mechanism of Action Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Activation Guanylate Cyclase Activation NO Release->Guanylate Cyclase Activation GTP to cGMP GTP to cGMP Guanylate Cyclase Activation->GTP to cGMP Smooth Muscle Relaxation Smooth Muscle Relaxation GTP to cGMP->Smooth Muscle Relaxation cGMP Degradation cGMP Degradation GTP to cGMP->cGMP Degradation Erection Erection Smooth Muscle Relaxation->Erection This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits PDE5->cGMP Degradation Catalyzes

Caption: Mechanism of action of this compound in the NO/cGMP pathway.

Quantitative Data

The potency and selectivity of this compound are critical to its therapeutic efficacy and safety profile.

Table 1: In Vitro Potency of this compound against Phosphodiesterase Isoforms
PDE IsoformIC50 (nM)Selectivity vs. PDE5
PDE128080x
PDE2>10,000>2857x
PDE3>10,000>2857x
PDE4>10,000>2857x
PDE53.51x
PDE6339.4x

Data sourced from Ballard et al., 1998.[4]

The data clearly demonstrates this compound's high potency for PDE5 and its selectivity over other PDE isoforms. The approximately 9-fold lower selectivity for PDE6, which is found in the retina, is thought to be responsible for the transient visual side effects, such as a blue tinge to vision, reported by some patients.

Table 2: Efficacy of this compound in Clinical Trials for Erectile Dysfunction
StudyNThis compound DosePrimary Efficacy EndpointThis compound (%)Placebo (%)p-value
Goldstein et al., 199832925, 50, 100 mg (flexible)Improved Erections7416<0.0001
Goldstein et al., 199832925, 50, 100 mg (flexible)Successful Intercourse Attempts6520<0.001
Derry et al., 1998 (Spinal Cord Injury)2750 mgImproved Erections7570.0043
Conti et al., 2001 (Daily Practice)380Not specifiedOverall Efficacy77N/AN/A

Data compiled from multiple sources.[8][9][10]

Clinical trial data consistently demonstrates the high efficacy of this compound in treating erectile dysfunction of various etiologies, with a statistically significant improvement in erectile function compared to placebo.

Experimental Protocols

General Protocol for this compound Synthesis

The following provides a generalized protocol for the final steps of this compound synthesis. Note that specific reaction conditions may vary based on the scale and specific reagents used.

sildenafil_synthesis_workflow Pyrazolopyrimidinone_Core Pyrazolopyrimidinone Intermediate Chlorosulfonylation_Step Chlorosulfonylation (Chlorosulfonic acid) Pyrazolopyrimidinone_Core->Chlorosulfonylation_Step Chlorosulfonyl_Intermediate Chlorosulfonyl Derivative Chlorosulfonylation_Step->Chlorosulfonyl_Intermediate Condensation_Step Condensation (1-methylpiperazine) Chlorosulfonyl_Intermediate->Condensation_Step Crude_this compound Crude this compound Condensation_Step->Crude_this compound Purification Purification (Recrystallization) Crude_this compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Generalized workflow for the final steps of this compound synthesis.

Detailed Steps:

  • Chlorosulfonylation of the Pyrazolopyrimidinone Intermediate:

    • The pyrazolopyrimidinone intermediate is carefully added to an excess of chlorosulfonic acid at a controlled temperature (typically below 25°C).

    • The reaction mixture is stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

    • The reaction is then quenched by slowly adding the mixture to ice-water.

    • The precipitated chlorosulfonyl derivative is collected by filtration, washed with water, and dried.

  • Condensation with 1-Methylpiperazine:

    • The dried chlorosulfonyl derivative is dissolved in an appropriate organic solvent (e.g., dichloromethane or acetone).

    • An excess of 1-methylpiperazine is added to the solution.

    • The reaction mixture is stirred at room temperature until the starting material is consumed.

    • The reaction mixture is then washed with an aqueous basic solution (e.g., sodium bicarbonate) and water to remove unreacted reagents and byproducts.

    • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification:

    • The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

In Vitro PDE5 Inhibition Assay

The following is a general protocol for determining the in vitro potency of this compound against PDE5.

pde5_assay_workflow Prepare_Reagents Prepare Reagents: - Purified PDE5 enzyme - [3H]-cGMP (substrate) - this compound (inhibitor) - Assay buffer Incubation Incubation: - Mix PDE5, this compound (various conc.), and assay buffer - Add [3H]-cGMP to initiate reaction - Incubate at 37°C for a defined time Prepare_Reagents->Incubation Stop_Reaction Stop Reaction: - Add a stop solution (e.g., boiling water, acid) Incubation->Stop_Reaction Separation Separation of [3H]-5'-GMP from [3H]-cGMP: - Ion-exchange chromatography or - Scintillation Proximity Assay (SPA) Stop_Reaction->Separation Quantification Quantification of [3H]-5'-GMP: - Scintillation counting Separation->Quantification Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 value Quantification->Data_Analysis

Caption: General workflow for an in vitro PDE5 inhibition assay.

Detailed Steps:

  • Enzyme and Substrate Preparation : Purified human recombinant PDE5 is used. The substrate is radiolabeled [3H]-cGMP.

  • Assay Procedure :

    • The assay is typically performed in a 96-well plate format.

    • Varying concentrations of this compound are pre-incubated with a fixed concentration of PDE5 in an appropriate assay buffer (e.g., Tris-HCl buffer containing MgCl2 and other cofactors) for a specified time at 37°C.

    • The enzymatic reaction is initiated by the addition of [3H]-cGMP.

    • The reaction is allowed to proceed for a fixed time (e.g., 15-30 minutes) at 37°C.

    • The reaction is terminated by adding a stop solution, which could involve heat inactivation or the addition of an acid.

  • Separation and Quantification :

    • The product of the reaction, [3H]-5'-GMP, is separated from the unreacted substrate, [3H]-cGMP. This can be achieved using various methods, such as anion-exchange chromatography or by using a Scintillation Proximity Assay (SPA).

    • The amount of [3H]-5'-GMP produced is quantified using a scintillation counter.

  • Data Analysis :

    • The percentage of PDE5 inhibition for each concentration of this compound is calculated relative to a control with no inhibitor.

    • The IC50 value, which is the concentration of this compound that causes 50% inhibition of PDE5 activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The discovery and development of this compound represent a paradigm shift in the treatment of erectile dysfunction and a testament to the power of serendipity in scientific research. Through a combination of rational drug design, astute clinical observation, and a deep understanding of the underlying physiological pathways, a drug initially intended for cardiovascular disease was successfully repurposed to address a significant unmet medical need. The medicinal chemistry program that led to this compound optimized its potency and selectivity, resulting in a highly effective and well-tolerated oral therapy. This technical guide has provided a detailed overview of the key scientific milestones, from its synthesis and mechanism of action to the quantitative data that underpins its clinical success, serving as a valuable resource for professionals in the field of drug discovery and development.

References

The Off-Label Therapeutic Potential of Sildenafil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Sildenafil's Core Mechanisms and Emerging Applications Beyond Erectile Dysfunction

This compound, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is well-established for the treatment of erectile dysfunction and pulmonary arterial hypertension. However, a growing body of preclinical and clinical research has illuminated its therapeutic potential across a spectrum of off-label indications. This technical guide provides a comprehensive overview of the core scientific principles, experimental methodologies, and quantitative outcomes associated with the burgeoning off-label applications of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular pathways, summarizes key trial data, and outlines detailed experimental protocols to facilitate further investigation into this versatile therapeutic agent.

Core Mechanism of Action: The Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) Signaling Pathway

This compound's primary mechanism of action revolves around the potentiation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling cascade. Understanding this pathway is fundamental to comprehending its diverse physiological effects.

Normally, the binding of nitric oxide (NO) to soluble guanylate cyclase (sGC) stimulates the conversion of guanosine triphosphate (GTP) to cGMP. This second messenger, cGMP, then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[1][2] this compound's role is to inhibit PDE5, the enzyme responsible for the degradation of cGMP.[3] By preventing cGMP breakdown, this compound amplifies the NO/sGC/cGMP signaling pathway, leading to enhanced and prolonged smooth muscle relaxation in various tissues.[3]

NO_cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) PDE5->cGMP Degrades This compound This compound This compound->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes

Figure 1: The NO/cGMP Signaling Pathway and this compound's Mechanism of Action.

Off-Label Therapeutic Applications

Raynaud's Phenomenon

Raynaud's phenomenon is characterized by an exaggerated vasoconstrictive response in the extremities, often triggered by cold or stress. This compound's vasodilatory properties have been investigated as a potential treatment.

Quantitative Data Summary

Study DesignNumber of PatientsThis compound DosageTreatment DurationKey OutcomesReference
Double-blind, placebo-controlled, crossover1650 mg twice daily4 weeks- Mean frequency of attacks: 35 (this compound) vs. 52 (placebo), p=0.0064- Cumulative attack duration (min): 581 (this compound) vs. 1046 (placebo), p=0.0038- Raynaud's Condition Score: 2.2 (this compound) vs. 3.0 (placebo), p=0.0386- Capillary flow velocity (mm/s): 0.53 (this compound) vs. 0.13 (placebo), p=0.0004[4][5][6]
Series of randomized, double-blind, n-of-1 trials3840 mg or 80 mg on-demandRepeated 1-week periods- Probability of this compound 40mg being more effective than placebo for attack frequency >90%- Aggregated effect size was not clinically relevant, but substantial heterogeneity in patient response was observed.[7][8]

Experimental Protocol: Double-Blind, Placebo-Controlled, Crossover Trial

A representative protocol for a clinical trial investigating this compound for Raynaud's phenomenon is as follows:

  • Patient Population: Patients with symptomatic secondary Raynaud's phenomenon resistant to standard vasodilatory therapy.[4][5][6]

  • Study Design: A double-blind, placebo-controlled, fixed-dose, crossover study.[4][5][6]

  • Treatment Protocol:

    • Patients are randomized to receive either 50 mg of this compound or a matching placebo twice daily for a 4-week period.[4][5][6]

    • Following the initial treatment period, there is a washout period.

    • Patients then cross over to the alternate treatment for another 4-week period.[4][5][6]

  • Outcome Measures:

    • Symptom Assessment: Patients maintain a daily diary to record the frequency and duration of Raynaud's attacks and rate their overall condition using a 10-point Raynaud's Condition Score.[4][5][6]

    • Capillary Perfusion: Capillary flow velocity is measured in the digital nailfold capillaries using a laser Doppler anemometer at baseline and after each treatment period.[4][5][6]

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the this compound and placebo treatment periods.

Raynauds_Workflow Start Patient Recruitment (Secondary Raynaud's) Randomization Randomization Start->Randomization GroupA Group A: This compound (50mg BID) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB Treatment1 4-Week Treatment Period GroupA->Treatment1 Treatment2 4-Week Treatment Period GroupA->Treatment2 GroupB->Treatment1 GroupB->Treatment2 Washout Washout Period Treatment1->Washout Crossover Crossover Washout->Crossover Crossover->GroupA Receives Placebo Crossover->GroupB Receives this compound Endpoint Endpoint Analysis: - Attack Frequency & Duration - Raynaud's Condition Score - Capillary Flow Velocity Treatment2->Endpoint

Figure 2: Experimental Workflow for a Crossover Trial of this compound in Raynaud's Phenomenon.

Female Sexual Arousal Disorder (FSAD)

The potential of this compound to enhance genital blood flow has led to its investigation as a treatment for Female Sexual Arousal Disorder (FSAD).

Quantitative Data Summary

Study DesignNumber of PatientsThis compound Formulation & DosageTreatment DurationKey OutcomesReference
Phase 2b, exploratory, randomized, placebo-controlled, double-blind200 premenopausal women with FSAD3.6% topical this compound cream12 weeks- No statistically significant differences in coprimary endpoints for the full intention-to-treat population.- In a subset of women with FSAD with or without concomitant decreased desire, the this compound group showed a significant increase in the SFQ28 Arousal Sensation domain score (p=0.04) and reduced sexual distress.[9][10][11][12][13]

Experimental Protocol: Phase 2b Trial of Topical this compound Cream

  • Patient Population: Healthy premenopausal women diagnosed with FSAD.[9][10][11][12][13]

  • Study Design: A phase 2b, exploratory, randomized, placebo-controlled, double-blind study.[9][10][11][12][13]

  • Treatment Protocol:

    • Participants undergo a no-drug run-in period followed by a single-blind placebo run-in period.

    • Eligible participants are then randomized to receive either 3.6% topical this compound cream or a placebo cream.[9][10][11][12][13]

    • The cream is applied to the clitoris and surrounding tissues prior to sexual activity for 12 weeks.

  • Outcome Measures:

    • Co-primary Endpoints:

      • Change from baseline in the Arousal Sensation domain of the Sexual Function Questionnaire (SFQ28).[9][10][11][12][13]

      • Change from baseline 14 of the Female Sexual Distress Scale-Desire, Arousal, Orgasm (FSDS-DAO).[9][10][11][12][13]

    • Secondary Endpoints: Other domains of the SFQ28 and FSDS-DAO, and an arousal diary.

  • Data Analysis: Analysis of covariance is used to compare the changes from baseline in the primary and secondary endpoints between the this compound and placebo groups.

Cancer Therapy

Preclinical studies suggest that this compound may enhance the efficacy of conventional chemotherapeutic agents by sensitizing cancer cells to apoptosis.

Quantitative Data Summary (In Vitro)

Cell LinesCombination TherapyKey FindingsReference
PC-3 and DU145 (prostate cancer)This compound + Doxorubicin- Enhanced doxorubicin-induced apoptosis.- Increased generation of reactive oxygen species (ROS).- Upregulation of caspase-3 and caspase-9 activities.- Reduced expression of Bcl-xL.[7][14][15]
DU145 (prostate cancer)This compound + Doxorubicin- Reduced expression of FLIP-L and FLIP-S.- Knockdown of CD95 abolished the synergistic killing effect.[3][16][17][18][19]

Experimental Protocol: In Vitro Chemosensitization Assay

  • Cell Culture:

    • Human prostate cancer cell lines (e.g., DU145) are cultured in appropriate media and conditions.

  • Treatment:

    • Cells are treated with this compound alone, doxorubicin alone, or a combination of both drugs for a specified period (e.g., 48 hours).[3][16][17][18][19]

  • Apoptosis Assessment:

    • Western Blotting: Cell lysates are analyzed by Western blotting to assess the expression levels of key apoptosis-related proteins such as FLIP-L, FLIP-S, and activated caspases.

    • Colony Formation Assay: Cells are plated at low density and treated with the drugs. After a period of incubation, colonies are stained and counted to assess long-term cell survival.[3][16][17][18][19]

  • Mechanism of Action Studies:

    • siRNA Knockdown: To confirm the role of specific pathways, key proteins like CD95 can be knocked down using siRNA prior to drug treatment.[3][16][17][18][19]

    • Immunoprecipitation: Co-immunoprecipitation assays can be used to assess the formation of the Death-Inducing Signaling Complex (DISC) by pulling down CD95 and probing for associated proteins like FADD and caspase-8.[3][16][17][18][19]

Signaling Pathway: this compound-Mediated Sensitization to CD95-Induced Apoptosis

In some cancer cells, this compound, in combination with chemotherapeutics like doxorubicin, can enhance apoptosis through the CD95 (Fas) death receptor pathway. This involves the downregulation of anti-apoptotic proteins like FLIP, leading to the formation of the DISC and subsequent activation of caspase-8 and the downstream executioner caspases.[3][16][17][18][19]

CD95_Apoptosis_Pathway Doxorubicin Doxorubicin CD95 CD95 (Fas Receptor) Doxorubicin->CD95 Sensitizes This compound This compound FLIP FLIP (Anti-apoptotic) This compound->FLIP Downregulates DISC DISC Formation (FADD, pro-caspase-8) FLIP->DISC Inhibits CD95->DISC Initiates Caspase8 Activated Caspase-8 DISC->Caspase8 Activates Caspase3 Activated Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 3: this compound's Role in Sensitizing Cancer Cells to CD95-Mediated Apoptosis.

Alzheimer's Disease

Preclinical evidence suggests that this compound may have neuroprotective effects relevant to Alzheimer's disease pathology.

Quantitative Data Summary (Preclinical)

Animal ModelThis compound DosageTreatment DurationKey FindingsReference
Tg2576 transgenic mice15 mg/kg/day (intraperitoneal)5 weeks- Completely reversed cognitive impairment in aged mice.- Reduced tau hyperphosphorylation.- Decreased activity of GSK3β and CDK5.- Increased levels of BDNF and Arc in the hippocampus.- No significant change in brain amyloid burden.[16][20][21][22][23]

Experimental Protocol: Preclinical Evaluation in a Mouse Model of Alzheimer's Disease

  • Animal Model: Aged Tg2576 transgenic mice, which overexpress a mutant form of human amyloid precursor protein, are used as a model for Alzheimer's disease.[16][20][21][22][23] Age-matched non-transgenic littermates serve as controls.

  • Treatment: Mice are administered this compound or saline via an appropriate route (e.g., intraperitoneal injection) for a specified duration (e.g., 5 weeks).[16][20][21][22][23]

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory.

    • Fear Conditioning: To evaluate associative memory.[16][20][21][22][23]

  • Biochemical Analysis:

    • Following behavioral testing, brain tissue (specifically the hippocampus and cortex) is collected.

    • Western Blotting: Lysates are analyzed to quantify levels of hyperphosphorylated tau, total tau, GSK3β, CDK5, BDNF, and Arc.[16][20][21][22][23]

    • ELISA: To measure the levels of Aβ42 in brain homogenates.[16][20][21][22][23]

  • Data Analysis: Statistical comparisons are made between the different treatment and genotype groups.

Signaling Pathway: Neuroprotective Mechanisms of this compound in Alzheimer's Disease

This compound's potential neuroprotective effects are thought to be mediated through multiple pathways. By increasing cGMP, this compound can activate PKG, which in turn can lead to the phosphorylation and activation of CREB.[22] This transcription factor is involved in learning and memory. Additionally, this compound may activate PGC1α signaling, which can reduce Aβ generation and upregulate antioxidant enzymes.[22][24][25][26] Furthermore, this compound has been shown to reduce the activity of kinases like GSK3β and CDK5, which are responsible for the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease.[16][20][21][22][23]

Alzheimers_Pathway This compound This compound PDE5 PDE5 This compound->PDE5 cGMP ↑ cGMP PDE5->cGMP Inhibits degradation PKG PKG cGMP->PKG Activates CREB ↑ p-CREB PKG->CREB PGC1a ↑ PGC1α Signaling PKG->PGC1a GSK3b_CDK5 ↓ GSK3β & CDK5 Activity PKG->GSK3b_CDK5 Neuroprotection Neuroprotection & Cognitive Improvement CREB->Neuroprotection PGC1a->Neuroprotection Tau ↓ Tau Hyperphosphorylation GSK3b_CDK5->Tau Tau->Neuroprotection

Figure 4: Potential Neuroprotective Signaling Pathways of this compound in Alzheimer's Disease.

Endothelial Dysfunction

This compound has been shown to protect against endothelial dysfunction caused by ischemia-reperfusion (I/R) injury.

Quantitative Data Summary

Study DesignNumber of ParticipantsThis compound DosageKey FindingsReference
Double-blind, placebo-controlled, crossover10 healthy male volunteers50 mg oral- this compound prevented the blunting of flow-mediated dilation (FMD) after I/R (FMD after I/R: 6.2% with this compound vs. 1.2% with placebo, p<0.01).- The protective effect was blocked by the KATP channel blocker glibenclamide.[27][28][29]
Investigator-blind, randomized, placebo-controlled36 healthy volunteers50 mg once daily- After 7 days, repeated daily this compound provided sustained protection from the adverse effects of I/R on endothelial function.[30][31]

Experimental Protocol: Human In Vivo Study of Endothelial Dysfunction

  • Participant Population: Healthy male volunteers.[27][28][29]

  • Study Design: A double-blind, placebo-controlled, crossover trial.[27][28][29]

  • Treatment Protocol:

    • Participants are randomized to receive a single oral dose of 50 mg this compound or placebo.[27][28][29]

    • After a washout period of at least 7 days, participants receive the alternate treatment.

  • Ischemia-Reperfusion (I/R) Procedure:

    • Two hours after drug administration, baseline flow-mediated dilation (FMD) of the radial artery is measured.

    • A pneumatic cuff on the brachial artery is inflated to 200 mmHg for 15 minutes to induce ischemia.

    • The cuff is deflated, and after 15 minutes of reperfusion, FMD is measured again.[27][28][29]

  • Outcome Measure:

    • The primary outcome is the change in FMD before and after I/R. FMD is a measure of endothelium-dependent vasodilation.

  • Data Analysis: The FMD values are compared between the this compound and placebo conditions.

Athletic Performance at High Altitude

The ability of this compound to mitigate hypoxic pulmonary vasoconstriction has led to its investigation as a potential performance-enhancing agent for athletes at high altitudes.

Quantitative Data Summary

| Study Design | Number of Participants | this compound Dosage | Altitude | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Randomized, double-blind, placebo-controlled crossover | 10 trained male cyclists | 50 mg | Simulated 12,700 feet (3,874 m) | - Collectively lowered the time to cover 6 km by 15%.- Responders improved their time trial performance by 39% (some up to 45%), while non-responders showed no significant improvement. |[8][32][33][34][35][36] | | Double-blinded | 12 endurance-trained men | 50 mg | Simulated 3,000 m | - No effect on mean power output during a 16.1 km time trial. |[36] |

Experimental Protocol: High-Altitude Cycling Performance Study

  • Participant Population: Trained cyclists.[8][32][33][34][35][36]

  • Study Design: A randomized, double-blind, placebo-controlled crossover study.

  • Treatment Protocol: Participants ingest either a placebo or a 50 mg dose of this compound before exercise.

  • Exercise Protocol:

    • Participants perform cycling exercise tests under both normoxic (sea level) and hypoxic (simulated high altitude) conditions.

    • The exercise protocol may include a steady-state period followed by a time trial (e.g., 16.1 km).[36]

  • Physiological Measurements:

    • Pulmonary artery pressure, cardiac output, and pulse oxygen saturation are measured during the exercise tests.

  • Performance Outcome: The primary performance outcome is the time to complete the time trial or the mean power output during the time trial.

  • Data Analysis: Performance and physiological data are compared across the different conditions (this compound vs. placebo, normoxia vs. hypoxia).

Future Directions and Conclusion

The off-label therapeutic potential of this compound continues to be an active area of research. While promising data has emerged for a variety of conditions, further large-scale, well-controlled clinical trials are necessary to definitively establish its efficacy and safety in these new indications. The detailed experimental protocols and quantitative data summarized in this guide are intended to provide a solid foundation for researchers and drug development professionals to design and execute the next generation of studies that will further elucidate the therapeutic utility of this compound. The continued exploration of its diverse mechanisms of action, particularly beyond the canonical NO/cGMP pathway, will be crucial in unlocking the full therapeutic potential of this remarkable molecule.

References

An In-depth Technical Guide on Sildenafil's Effect on Cyclic GMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underlying sildenafil's therapeutic effects, focusing on its interaction with the cyclic guanosine monophosphate (cGMP) signaling cascade. It includes quantitative data on enzyme inhibition, detailed experimental protocols for studying the pathway, and visualizations of the core signaling and experimental processes.

The Nitric Oxide/Cyclic GMP (NO/cGMP) Signaling Pathway

The physiological mechanism for processes such as vasodilation involves the release of nitric oxide (NO).[1] NO is a gaseous signaling molecule synthesized from L-arginine by nitric oxide synthase (NOS) enzymes.[2] Upon diffusing into target cells, such as vascular smooth muscle cells, NO binds to and activates soluble guanylate cyclase (sGC).[2][3][4]

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[2][5] PKG phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation.[5][6]

The signaling is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive GMP.[3]

NO_cGMP_Pathway cluster_upstream Signal Initiation cluster_transduction Signal Transduction cluster_downstream Downstream Effects & Regulation Sexual Stimulation Sexual Stimulation NO Synthase (NOS) NO Synthase (NOS) Sexual Stimulation->NO Synthase (NOS) activates NO NO NO Synthase (NOS)->NO produces L-Arginine L-Arginine L-Arginine->NO Synthase (NOS) substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC substrate PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 substrate Smooth Muscle\nRelaxation Smooth Muscle Relaxation PKG->Smooth Muscle\nRelaxation leads to GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes to This compound This compound This compound->PDE5 inhibits

Caption: The Nitric Oxide (NO)/cGMP signaling pathway and the inhibitory action of this compound.

This compound's Mechanism of Action

This compound is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1][5][7][8] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis and the pulmonary vasculature.[1][5][7] The molecular structure of this compound is similar to that of cGMP, allowing it to act as a competitive binding agent for PDE5.[5]

By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation.[1][5][8] This enhances the normal physiological response to NO, which is released during sexual stimulation.[1] The elevated cGMP levels amplify the downstream signaling cascade, resulting in enhanced smooth muscle relaxation and vasodilation.[1][5] It is important to note that this compound does not have a direct relaxant effect on its own; its action is dependent on the activation of the NO/cGMP pathway.[1][5]

Quantitative Data: this compound's Potency and Selectivity

This compound's clinical efficacy and side-effect profile are determined by its potency against PDE5 and its selectivity over other PDE isozymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

PDE IsozymeThis compound IC50 (nM)Selectivity vs. PDE5 (Fold)Primary Tissue Location / Function
PDE5 3.5 - 5.22 1 Corpus Cavernosum, Pulmonary Vasculature, Platelets.[1][6][7]
PDE1>280>80Brain, Myocardium, Vascular Smooth Muscle.[7]
PDE2>700>700Brain, Adrenal Gland, Heart.[7]
PDE3>700>4,000Cardiovascular Tissue (Cardiac Contractility), Platelets.[7]
PDE4>700>700Inflammatory Cells, Brain, Smooth Muscle.[7]
PDE6~35~10Retina (Phototransduction).[7][9]
PDE11>700>1000Skeletal Muscle, Prostate, Testis.[7][10]

Data compiled from multiple sources.[7][9][10][11][12][13] IC50 values can vary slightly between studies based on experimental conditions.

The high selectivity for PDE5 over PDE3 is crucial, as inhibition of PDE3 can lead to adverse cardiovascular effects.[7][9] The lower selectivity against PDE6, an enzyme in the retinal phototransduction pathway, is responsible for the transient visual side effects, such as a blue tinge to vision (cyanopsia), reported by some users.[5][14]

Experimental Protocols

Measurement of cGMP Levels in Tissues via ELISA

This protocol outlines a method for quantifying cGMP concentrations in tissue samples, a direct way to assess the impact of this compound on the signaling pathway.

cGMP_ELISA_Workflow cluster_prep Sample Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis A 1. Collect and flash-freeze tissue B 2. Homogenize tissue in 0.1 M HCl A->B C 3. Centrifuge to remove precipitate B->C D 4. Collect supernatant for analysis C->D E 5. Add samples/standards to cGMP antibody-coated plate D->E F 6. Add cGMP-HRP conjugate E->F G 7. Incubate at room temperature F->G H 8. Wash plate to remove unbound reagents G->H I 9. Add substrate (e.g., TMB) H->I J 10. Stop reaction and read absorbance at 450 nm I->J K 11. Generate standard curve J->K L 12. Calculate cGMP concentration in samples K->L

Caption: Workflow for measuring tissue cGMP levels using a competitive ELISA kit.

Methodology:

  • Tissue Preparation: Immediately after collection, tissues (e.g., corpus cavernosum) are flash-frozen in liquid nitrogen to halt enzymatic activity. Tissues are then homogenized in cold 0.1 M HCl.[15]

  • Sample Processing: The homogenate is centrifuged at >600 x g for 10 minutes. The resulting supernatant contains the cGMP and is collected for the assay.[15]

  • ELISA Protocol: The assay is performed using a commercial competitive ELISA kit (e.g., from Cayman Chemical or Enzo Life Sciences) following the manufacturer's instructions.[16][17]

    • Samples and cGMP standards are pipetted into a microplate pre-coated with a goat anti-rabbit IgG antibody.

    • A cGMP-horseradish peroxidase (HRP) conjugate is added, which competes with the cGMP in the sample for binding to a limited amount of rabbit anti-cGMP antibody.

    • After incubation, the plate is washed, and a substrate solution (like TMB) is added. The HRP enzyme catalyzes a color change.

    • The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the cGMP concentration in the sample.

  • Data Analysis: A standard curve is generated using the known concentrations of the cGMP standards. The cGMP concentration in the tissue samples is then interpolated from this curve and typically normalized to the initial tissue weight (e.g., pmol/mg tissue).[15]

PDE5 Activity Assay

This protocol describes a method to measure the enzymatic activity of PDE5 and assess the inhibitory effect of compounds like this compound.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human PDE5A enzyme is diluted to a working concentration in an appropriate assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).[18]

    • The substrate, cGMP, is prepared at a concentration near its Michaelis-Menten constant (Km), typically in the low micromolar range (e.g., 10 µM).[18]

  • Inhibitor Preparation: this compound is serially diluted in the assay buffer containing a small, constant percentage of DMSO to create a range of concentrations for IC50 determination.

  • Reaction:

    • The PDE5 enzyme is pre-incubated with various concentrations of this compound (or vehicle control) for a set time (e.g., 15-30 minutes) at room temperature.[18]

    • The reaction is initiated by adding the cGMP substrate. The mixture is incubated for a specific duration (e.g., 15-60 minutes) at 30°C or 37°C, ensuring the reaction stays within the linear range.[18][19]

  • Termination and Detection:

    • The reaction is terminated, often by boiling or adding a stop solution (e.g., 0.1 M HCl or a nonspecific PDE inhibitor like IBMX).[18][20]

    • The amount of cGMP hydrolyzed to GMP is quantified. Several detection methods exist:

      • Colorimetric Method: A multi-step enzymatic reaction where the product of the PDE reaction (5'-GMP) is converted to a nucleoside and inorganic phosphate (Pi). The released phosphate is then detected using a malachite green-based reagent.[19]

      • LC-MS/MS: A highly sensitive and direct method that separates and quantifies the remaining cGMP and the product GMP.[18]

      • Radiometric Assay: Uses [³H]-cGMP as the substrate. After the reaction, the product [³H]-5'-GMP is converted to [³H]-guanosine by a snake venom nucleotidase. The charged substrate is then separated from the uncharged product using an ion-exchange resin, and the radioactivity of the product is measured by scintillation counting.[21]

  • Data Analysis: The percentage of PDE5 activity is calculated for each this compound concentration relative to the vehicle control. An IC50 value is determined by fitting the data to a dose-response curve.

References

An In-depth Technical Guide to the Molecular Targets of Sildenafil Beyond PDE5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic efficacy in erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Its mechanism of action in these conditions is well-established, involving the enhancement of the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[2][4] However, a growing body of evidence indicates that this compound's pharmacological profile is not strictly limited to PDE5. At therapeutic and supra-therapeutic concentrations, this compound interacts with a range of other molecular targets, a phenomenon often referred to as target promiscuity or off-target effects. Understanding these secondary interactions is of paramount importance for drug development professionals and researchers for several reasons: it can elucidate the molecular basis of observed side effects, open avenues for drug repurposing, and inform the design of more selective next-generation inhibitors. This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond PDE5, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

I. Other Phosphodiesterase Isoforms

While this compound is highly selective for PDE5, it exhibits inhibitory activity against other PDE isoforms, most notably PDE6 and PDE1.[1][5][6] The degree of selectivity is a critical factor in the drug's side-effect profile.[7]

Phosphodiesterase Type 6 (PDE6)

PDE6 is a crucial enzyme in the phototransduction cascade within retinal rod and cone photoreceptors.[8] Inhibition of PDE6 by this compound is the underlying cause of the transient visual disturbances, such as a bluish tinge to vision (cyanopsia), reported by some users.[2][7][8] this compound's selectivity for PDE5 is only about 10-fold greater than for PDE6.[1][5][6]

Quantitative Data: this compound's Potency on PDE Isoforms

TargetIC50 (nM)Selectivity vs. PDE5Reference
PDE53.5 - 5.221[5][9]
PDE6~35 - 52.2~10-fold[1][5][6]
PDE1~280~80-fold[1][5][6]
PDE2, 4, 7-11>2450>700-fold[1]
PDE3>14000>4000-fold[1]

Experimental Protocol: PDE Inhibition Assay

A common method to determine the inhibitory potency of this compound on various PDE isoforms involves a radioenzymatic assay.

  • Enzyme Source: Recombinant human PDE isoforms are expressed in and purified from a suitable host system (e.g., Sf9 insect cells).

  • Substrate: Tritiated cGMP ([³H]cGMP) or cAMP ([³H]cAMP) is used as the substrate.

  • Reaction: The purified PDE enzyme is incubated with the [³H]cGMP or [³H]cAMP substrate in the presence of varying concentrations of this compound.

  • Separation: The reaction is terminated, and the product, [³H]5'-GMP or [³H]5'-AMP, is separated from the unhydrolyzed substrate using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the product fraction is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Phototransduction Cascade

The following diagram illustrates the phototransduction cascade and the point of inhibition by this compound.

G Phototransduction Cascade and this compound Inhibition cluster_photoreceptor Photoreceptor Cell Light Light Rhodopsin Rhodopsin Light->Rhodopsin activates Transducin Transducin (G-protein) Rhodopsin->Transducin activates PDE6 PDE6 Transducin->PDE6 activates cGMP cGMP PDE6->cGMP hydrolyzes IonChannel cGMP-gated Ion Channel cGMP->IonChannel opens Hyperpolarization Hyperpolarization (Neural Signal) IonChannel->Hyperpolarization leads to This compound This compound This compound->PDE6 inhibits

Caption: this compound inhibits PDE6, leading to increased cGMP levels and altered visual responses.

Phosphodiesterase Type 1 (PDE1)

PDE1 is a calcium/calmodulin-dependent PDE found in various tissues, including the brain, myocardium, and vascular smooth muscle. This compound is approximately 80-fold more selective for PDE5 over PDE1.[1][5][6] Inhibition of PDE1 may contribute to vasodilation.[10]

II. ATP-Binding Cassette (ABC) Transporters

Recent studies have identified this compound as an inhibitor of several ABC transporters, which are involved in multidrug resistance (MDR) in cancer cells by actively effluxing chemotherapeutic agents.[11][12][13][14] This suggests a potential role for this compound in overcoming MDR in oncology.

ABCB1 (P-glycoprotein/MDR1) and ABCG2 (BCRP)

This compound has been shown to inhibit the function of ABCB1 and ABCG2, leading to increased intracellular accumulation of their respective substrate drugs.[12][13][14] The effect is more pronounced on ABCB1 than on ABCG2.[14] this compound appears to directly interact with these transporters, stimulating their ATPase activity at low concentrations and inhibiting substrate transport.[12][14]

Quantitative Data: this compound's Effect on ABC Transporter Activity

TransporterEffectAssayConcentrationReference
ABCB1Sensitizes cells to substrate drugs (e.g., paclitaxel)Cytotoxicity AssayNon-toxic doses[12]
ABCG2Sensitizes cells to substrate drugs (e.g., mitoxantrone)Cytotoxicity AssayNon-toxic doses[12]
ABCB1Stimulates ATPase activityATPase AssayNot specified[12][14]
ABCG2Slightly stimulates ATPase activityATPase AssayNot specified[12][14]
ABCC1No significant effect on functionCytotoxicity AssayNot specified[12][13]

Experimental Protocol: Chemosensitization Assay

  • Cell Lines: Use cancer cell lines overexpressing a specific ABC transporter (e.g., ABCB1-overexpressing NCI/ADR-RES) and their parental, drug-sensitive counterparts.

  • Treatment: Cells are treated with a cytotoxic substrate of the transporter (e.g., paclitaxel for ABCB1) in the presence or absence of various concentrations of this compound.

  • Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT assay.

  • Data Analysis: The concentration of the cytotoxic drug required to inhibit cell growth by 50% (IC50) is determined for each condition. A decrease in the IC50 in the presence of this compound indicates chemosensitization.

Logical Relationship: this compound's Role in Reversing Multidrug Resistance

G This compound's Mechanism in Overcoming MDR cluster_cell Cancer Cell ChemoDrug Chemotherapeutic Drug ABCTransporter ABC Transporter (e.g., ABCB1, ABCG2) ChemoDrug->ABCTransporter efflux IntracellularDrug Increased Intracellular Drug Concentration ChemoDrug->IntracellularDrug leads to This compound This compound This compound->ABCTransporter inhibits CellDeath Enhanced Cell Death IntracellularDrug->CellDeath results in

Caption: this compound inhibits ABC transporters, increasing intracellular drug levels and enhancing cancer cell death.

III. Carbonic Anhydrases (CAs)

This compound has been identified as a potent activator of several isoforms of carbonic anhydrase, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[15][16] This interaction is attributed to the piperazine moiety in this compound's structure.[15][16]

Quantitative Data: this compound's Activation of Carbonic Anhydrase Isoforms

IsoformActivation Constant (K_A) (µM)Reference
CA I, VA, VI1.08 - 6.54[15][16]
CA III, IV13.4 - 16.8[15][16]
CA II, IX, XIII, XIV27.5 - 34.0[17]
CA VII, XII72.9 - 73.0[17]

Experimental Protocol: Carbonic Anhydrase Activity Assay

  • Enzyme Source: Purified human carbonic anhydrase isoforms.

  • Assay Method: A stopped-flow spectrophotometric method is commonly used to measure the CO₂ hydrase activity.

  • Procedure: The assay measures the rate of pH change in a buffered solution as CO₂ is hydrated to bicarbonate and a proton. The initial rates of reaction are determined in the presence and absence of varying concentrations of this compound.

  • Data Analysis: Activation constants (K_A) are determined by plotting the initial velocity of the enzymatic reaction against the this compound concentration.

IV. Transient Receptor Potential Canonical (TRPC) Channels

This compound has been shown to inhibit the expression and activation of TRPC channels, particularly TRPC6, which are non-selective cation channels involved in calcium signaling.[18][19][20][21] This effect is implicated in the prevention of podocyte injury and cardiomyocyte hypertrophy.[18][19][20]

The mechanism appears to be indirect, mediated by the canonical NO/cGMP/PKG pathway, which leads to the activation of peroxisome proliferator-activated receptor γ (PPAR-γ).[18][20] Activated PPAR-γ then binds to the TRPC6 promoter, inhibiting its transcriptional activity.[18][20]

Signaling Pathway: this compound-mediated TRPC6 Downregulation

G This compound's Indirect Regulation of TRPC6 This compound This compound PDE5 PDE5 This compound->PDE5 inhibits cGMP cGMP PDE5->cGMP degrades PKG Protein Kinase G (PKG) cGMP->PKG activates PPARg PPAR-γ PKG->PPARg activates TRPC6_promoter TRPC6 Promoter PPARg->TRPC6_promoter binds to & inhibits TRPC6_expression TRPC6 Expression TRPC6_promoter->TRPC6_expression controls Ca_influx Ca²⁺ Influx TRPC6_expression->Ca_influx mediates

Caption: this compound downregulates TRPC6 expression via the cGMP/PKG/PPAR-γ pathway.

V. Other Potential Targets

Preliminary evidence suggests that this compound may interact with other molecular targets, although further research is needed to fully characterize these interactions.

  • Mitogen-activated protein kinase (MAPK) pathway: High doses of this compound have been associated with increased platelet activation through MAPK phosphorylation, suggesting a potential prothrombotic risk in certain contexts.[22]

Conclusion

The pharmacological actions of this compound extend beyond its primary target, PDE5. Its interactions with other PDE isoforms, ABC transporters, carbonic anhydrases, and TRPC channels have significant implications for its clinical use, side-effect profile, and potential for therapeutic expansion. For researchers and drug development professionals, a thorough understanding of these off-target effects is crucial for optimizing current therapies, identifying new therapeutic applications, and designing future drugs with improved selectivity and safety profiles. The methodologies and pathways detailed in this guide provide a framework for further investigation into the complex molecular pharmacology of this compound and related compounds.

References

Sildenafil in Anti-Cancer Therapy: A Technical Guide on Mechanisms and Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension. Its primary mechanism involves preventing the degradation of cyclic guanosine monophosphate (cGMP), leading to vasodilation and smooth muscle relaxation.[1][2] Recently, the repurposing of this compound has garnered significant interest within the oncology community. A growing body of preclinical evidence suggests that this compound, either as a monotherapy or in combination with conventional treatments, may exert significant anti-cancer effects across a variety of tumor types.[3] This is largely attributed to the overexpression of PDE5 in multiple human carcinomas, including breast, prostate, lung, and bladder cancers, suggesting PDE5's potential role in tumorigenesis.[4][5][6]

This technical guide provides a comprehensive overview of the exploratory research on this compound in anti-cancer therapy. It details the core molecular mechanisms, summarizes key preclinical data from in vitro and in vivo studies, outlines experimental protocols, and visualizes the complex signaling and experimental workflows.

Core Mechanisms of this compound's Anti-Cancer Activity

This compound's potential as an anti-cancer agent stems from several distinct but interconnected mechanisms:

  • Modulation of the NO/cGMP Signaling Pathway: this compound's primary action is the inhibition of PDE5, the enzyme responsible for degrading cGMP. This leads to an accumulation of intracellular cGMP, which in turn activates Protein Kinase G (PKG).[4] This activation can trigger downstream signaling cascades that promote apoptosis (programmed cell death) and inhibit cancer cell proliferation and growth.[1][7]

  • Overcoming Multidrug Resistance (MDR): A major hurdle in chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters by cancer cells, which actively pump chemotherapeutic drugs out of the cell.[4][8] this compound has been shown to inhibit the function of several of these transporters, including ABCB1 (P-glycoprotein) and ABCG2 (BCRP).[1][4][8] By blocking these efflux pumps, this compound increases the intracellular concentration and retention of chemotherapeutic agents, thereby re-sensitizing resistant cancer cells to treatment.[2][4][8]

  • Immunomodulation: The tumor microenvironment often contains immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), which hinder the body's natural anti-tumor immune response. This compound has been demonstrated to reverse this tumor-induced immunosuppression by reducing MDSC function.[4][8] This enhances the activity of tumor-specific T cells, promoting a more robust immune attack against the cancer.[9]

  • Induction of Apoptosis and Cell Cycle Arrest: this compound has been reported to induce apoptosis through various means, including the generation of reactive oxygen species (ROS), upregulation of caspases (caspase-3, -8, and -9), and modulation of apoptotic regulatory proteins like Bcl-2 and BAD.[1][2] In some cancer models, it also promotes cell cycle arrest, primarily at the G0/G1 phase, preventing cancer cells from dividing.[1]

Signaling Pathway and Mechanisms of Action

The following diagram illustrates the core signaling pathways influenced by this compound in a cancer cell, leading to anti-tumor effects.

sildenafil_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Drug_In Chemotherapy ABC_Transporter ABC Transporters (ABCB1, ABCG2) Drug_Out Chemotherapy ABC_Transporter->Drug_Out Efflux NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP from GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG PDE5 PDE5 PDE5->cGMP Degrades This compound This compound This compound->ABC_Transporter Inhibits This compound->PDE5 Inhibits Apoptosis Apoptosis ↑ (Caspase Activation, ROS Generation) PKG->Apoptosis Growth_Inhibition Cell Growth Inhibition & Cell Cycle Arrest ↑ PKG->Growth_Inhibition

Caption: this compound's dual anti-cancer mechanism: inhibiting PDE5 to boost cGMP signaling and blocking ABC transporters to enhance chemotherapy efficacy.

Preclinical Evidence: Quantitative Data Summary

Numerous in vitro and in vivo studies have demonstrated this compound's anti-cancer potential. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of this compound
Cancer TypeCell Line(s)This compound ConcentrationKey FindingsReference(s)
Prostate Cancer PC-3, DU14510 µMEnhanced Doxorubicin (DOX)-induced apoptosis.[1][2]
C4-2BPhysiologically achievableSynergistic activity with subtherapeutic docetaxel, inducing G0/G1 arrest and apoptosis.[1]
PC-3, DU14510-25 µMSynergistically amplified vincristine-induced mitotic arrest.[2][6]
Breast Cancer MDA-MB-23125 µMImpaired proliferation, promoted apoptosis by affecting HSP90 and PKD2 degradation.[2][6]
MCF-7, MDA-MB231Not specifiedIncreased sensitivity to Doxorubicin.[2]
MCF-7Not specifiedEnhanced anti-tumor effect of cisplatin.[2]
Colorectal Cancer SW480, HCT116IC50: 190-271 µMInduced G1 cell cycle arrest and apoptosis via ROS generation.[10]
Leukemia B-cell chronic lymphocyticNot specifiedSuppressed tumor cell growth and induced caspase-dependent apoptosis.[4]
Table 2: In Vivo Efficacy of this compound

| Cancer Type | Animal Model | this compound Dosage | Combination Agent | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Breast Cancer | 4T1 breast cancer in mice | Not specified | Doxorubicin (DOX) | 4.7-fold improvement in anti-cancer activity; 2.7-fold increase in DOX concentration in tumor. |[1] | | Breast Cancer | Ehrlich ascites carcinoma in mice | 5 mg/kg/day | Cisplatin | Monotherapy: 30.4% decrease in tumor volume. Combination: Further significant decrease in tumor volume. |[11] | | Prostate Cancer | PC3 xenograft in mice | Not specified | Doxorubicin (DOX) | Significantly inhibited tumor growth by inducing apoptosis. |[2] | | Prostate Cancer | Xenograft model | 5 mg/kg every 24h | Docetaxel (3 mg/kg) | Combination treatment reduced in vivo tumorigenicity compared to docetaxel alone. |[5] | | Brain Cancer | 9L gliosarcoma in rats | Not specified | Anthracycline | Increased tumor capillary permeability; nearly twofold longer survival with combination therapy. |[1] | | Colorectal Cancer | SW480 & HCT116 xenografts in nude mice | 50 mg/kg & 150 mg/kg | None | Dose-dependent tumor inhibition. SW480: up to 57.8%; HCT116: up to 61.4%. |[1] |

Experimental Protocols and Workflows

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from the cited literature for key preclinical experiments.

Protocol 1: In Vitro Chemosensitization Assay

This protocol outlines a typical experiment to determine if this compound can enhance the cytotoxicity of a chemotherapeutic agent in a cancer cell line.

  • Cell Culture: Human cancer cell lines (e.g., DU145 prostate cancer cells) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of ~5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with:

    • Vehicle control (e.g., DMSO).

    • This compound alone at various concentrations.

    • Chemotherapeutic agent (e.g., Doxorubicin) alone at various concentrations.

    • A combination of this compound and the chemotherapeutic agent.

  • Incubation: Cells are incubated with the treatments for a specified period (e.g., 48 hours).

  • Viability Assessment: Cell viability is measured using an MTT or similar colorimetric assay. The absorbance is read on a plate reader.

  • Data Analysis: The percentage of cell viability relative to the control is calculated. IC50 values are determined, and synergy is assessed using methods like the Chou-Talalay analysis.

Protocol 2: In Vivo Xenograft Tumor Growth Study

This protocol describes a common animal model used to assess the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Inoculation: A suspension of human cancer cells (e.g., 1x10⁶ PC3 prostate cancer cells in Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomized into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Control Group: Receives vehicle (e.g., saline, intraperitoneally).

    • This compound Group: Receives this compound (e.g., 5 mg/kg, i.p.) daily.

    • Chemotherapy Group: Receives chemotherapeutic agent (e.g., Docetaxel, 3 mg/kg, i.p.) on a specified schedule (e.g., once every 3 days).[5]

    • Combination Group: Receives both this compound and the chemotherapy agent.[5]

  • Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size.

  • Tissue Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for markers of apoptosis like cleaved caspase-3 or proliferation like Ki-67).

Experimental Workflow Diagram

The following diagram visualizes the workflow of a typical preclinical study investigating this compound as a chemo-adjuvant.

experimental_workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_analysis Analysis & Conclusion Cell_Culture 1. Cancer Cell Line Culture Cytotoxicity_Assay 2. Cytotoxicity Assay (MTT, etc.) Cell_Culture->Cytotoxicity_Assay Mechanism_Assay 3. Mechanistic Assays (Western Blot, Flow Cytometry) Cytotoxicity_Assay->Mechanism_Assay Xenograft 4. Xenograft Tumor Model Establishment Mechanism_Assay->Xenograft Proceed if promising Treatment 5. Treatment Administration (Control, this compound, Chemo, Combo) Xenograft->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Data_Analysis 8. Data Analysis (Tumor Growth Inhibition, IHC) Endpoint->Data_Analysis Conclusion 9. Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

Caption: A standard preclinical workflow for evaluating this compound's anti-cancer efficacy, from in vitro assays to in vivo validation.

Clinical Perspective and Future Directions

While preclinical results are promising, clinical data on this compound as an anti-cancer agent is still emerging. Several clinical trials have been initiated to investigate its use. For example, trials have explored this compound's role in combination with chemotherapies like doxorubicin and regorafenib for advanced solid tumors.[1][12] The focus of many of these studies is to leverage this compound's ability to enhance the biodistribution and efficacy of co-administered chemotherapeutic agents.[1] Other trials have investigated its potential to mitigate side effects of cancer treatment, such as chemotherapy-induced cardiotoxicity or cancer-related fatigue, though some have been terminated due to funding issues.[1][13]

Future research should focus on:

  • Identifying Predictive Biomarkers: Determining which tumors (based on PDE5 expression levels or other markers) are most likely to respond to this compound-based therapies.

  • Optimizing Combination Regimens: Establishing the most effective combinations of this compound with specific chemotherapies, immunotherapies, or targeted agents.

  • Conducting Robust Clinical Trials: Moving beyond Phase 1 safety and tolerability studies to larger, randomized trials to definitively assess efficacy.

  • Clarifying Pro- vs. Anti-Cancer Roles: Investigating reports that suggest a cGMP-dependent pathway might promote melanoma growth, to better understand the context-specific effects of this compound.[14][15]

Conclusion

The exploratory research into this compound for anti-cancer therapy has uncovered multiple, compelling mechanisms of action, including direct effects on tumor cells via the cGMP pathway, reversal of multidrug resistance, and enhancement of anti-tumor immunity. The wealth of positive preclinical data provides a strong rationale for its continued investigation. While the journey from preclinical promise to clinical application is complex, this compound represents a prime candidate for drug repurposing in oncology, potentially offering a cost-effective strategy to enhance the efficacy of existing cancer treatments and improve patient outcomes. Further rigorous clinical investigation is imperative to validate these promising preclinical findings.

References

A Technical Guide to the Immunomodulatory Role of Sildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which sildenafil, a phosphodiesterase-5 (PDE5) inhibitor, modulates inflammatory responses.[1][2][3] By delving into its core mechanism of action, its effects on inflammatory mediators, and the signaling pathways it influences, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.

Core Mechanism of Action

This compound's primary mechanism of action in modulating inflammatory responses is through the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[1][2][4] By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG).[4][5] This activation of the cGMP-PKG signaling pathway is central to the drug's anti-inflammatory effects. The increased levels of cGMP can also be stimulated by nitric oxide (NO), which plays a crucial role in regulating immune responses.[5]

The NO-cGMP pathway has demonstrated neuroprotective and anti-apoptotic effects by reducing the production of proinflammatory cytokines and mitigating oxidative stress.[5] this compound's ability to enhance this pathway underlies its potential in treating various inflammatory conditions.

Modulation of Inflammatory Cytokines and Chemokines

This compound has been shown to exert significant control over the production and release of a wide array of inflammatory cytokines and chemokines. In various experimental models, this compound administration has been associated with a decrease in pro-inflammatory mediators and, in some instances, an increase in anti-inflammatory cytokines.

Table 1: Effect of this compound on Pro-Inflammatory Cytokines

CytokineModel SystemEffectReference
TNF-αLPS-activated N9 microglia[6]
Monocrotaline-induced pulmonary hypertension (rat)[7]
Cuprizone-induced demyelination (mice)[8]
Experimental Autoimmune Encephalomyelitis (mice)[9]
Vasculogenic erectile dysfunction patients[10]
IL-1βLPS-activated N9 microglia[6]
Monocrotaline-induced pulmonary hypertension (rat)[7]
Cuprizone-induced demyelination (mice)[8]
iNOS-/- mice with cuprizone-induced demyelination[11]
IL-6Monocrotaline-induced pulmonary hypertension (rat)[7]
Vasculogenic erectile dysfunction patients[10]
Diabetic cardiomyopathy patients↓ (long-term)[12]
Human cardiomyocytes[13]
IL-8Diabetic cardiomyopathy patients[14]
Human endothelial and mononuclear cells[14]
IFN-γCuprizone-induced demyelination (mice)[11]
CINC-1Monocrotaline-induced pulmonary hypertension (rat)[7][15]
CINC-2α/βMonocrotaline-induced pulmonary hypertension (rat)[7][15]
LIXMonocrotaline-induced pulmonary hypertension (rat)[7][15]
MIGMonocrotaline-induced pulmonary hypertension (rat)[7][15]
MIP-1αMonocrotaline-induced pulmonary hypertension (rat)[7][15]
MIP-3αMonocrotaline-induced pulmonary hypertension (rat)[7][15]
CXCL10Diabetic cardiomyopathy patients[13]
Human cardiomyocytes and endothelial cells[13]

Table 2: Effect of this compound on Anti-Inflammatory Cytokines

CytokineModel SystemEffectReference
IL-10Cuprizone-induced demyelination (mice)[8]
Experimental Autoimmune Encephalomyelitis (mice)[9]

Key Signaling Pathways Modulated by this compound

This compound's immunomodulatory effects are mediated through its influence on several critical intracellular signaling pathways beyond the primary cGMP-PKG axis.

1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to inhibit the activation of NF-κB.[5][7] This is achieved, in part, by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[6] By keeping NF-κB sequestered in the cytoplasm, this compound effectively dampens the inflammatory cascade.

NF_kappa_B_Pathway cluster_this compound This compound cluster_nfkb NF-κB Activation This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PKG PKG cGMP->PKG Activates IKK IKK PKG->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

This compound's Inhibition of the NF-κB Signaling Pathway.

2. MAPK Signaling Pathway:

Mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK, are crucial for signal transduction from the cell surface to the nucleus, regulating inflammation, cell proliferation, and apoptosis. This compound has been shown to attenuate the phosphorylation of these MAPKs in response to inflammatory stimuli like LPS.[6] This inhibition of MAPK activation contributes significantly to its anti-inflammatory properties.

MAPK_Pathway This compound This compound ROS Intracellular ROS This compound->ROS Inhibits MAPKs MAPKs (ERK1/2, p38, JNK) ROS->MAPKs Activates AP1 AP-1 MAPKs->AP1 Activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Induces

This compound's Modulation of the MAPK Signaling Pathway.

3. AMPK Signaling Pathway:

AMP-activated protein kinase (AMPK) is an energy sensor that also plays a role in inflammation. This compound has been found to modulate the AMPK signaling pathway, which can lead to the inhibition of NF-κB.[4][5] Endothelial nitric oxide synthase (eNOS) can contribute to the activation of AMPK, further linking this compound's primary mechanism to this anti-inflammatory pathway.[4]

AMPK_Pathway This compound This compound eNOS eNOS This compound->eNOS Activates AMPK AMPK eNOS->AMPK Activates NFkappaB NF-κB AMPK->NFkappaB Inhibits Inflammation Inflammation NFkappaB->Inflammation Promotes

This compound's Influence on the AMPK Signaling Pathway.

Experimental Protocols

The following sections detail the methodologies from key experiments that have elucidated the anti-inflammatory effects of this compound.

Experimental Protocol 1: In Vitro Microglia Activation

  • Objective: To investigate the effect of this compound on LPS-induced pro-inflammatory responses in microglial cells.[6]

  • Cell Line: N9 microglial cells.

  • Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour before being stimulated with lipopolysaccharide (LPS).

  • Assays:

    • Nitric Oxide (NO) Production: Measured using the Griess reagent.

    • Cytokine Measurement: Levels of TNF-α and IL-1β in the culture supernatant were quantified by ELISA.

    • Western Blot Analysis: Protein levels of iNOS, IκBα, and phosphorylated forms of MAPKs (ERK1/2, p38, JNK) were determined.

    • Intracellular Reactive Oxygen Species (iROS) Measurement: Detected using the fluorescent probe DCFH-DA.

Protocol_Microglia cluster_assays Assays N9_Cells N9 Microglial Cells Sildenafil_Treatment This compound Pre-treatment (1h) N9_Cells->Sildenafil_Treatment LPS_Stimulation LPS Stimulation Sildenafil_Treatment->LPS_Stimulation Analysis Analysis LPS_Stimulation->Analysis Griess Griess Assay (NO) Analysis->Griess ELISA ELISA (TNF-α, IL-1β) Analysis->ELISA Western Western Blot (iNOS, IκBα, p-MAPKs) Analysis->Western ROS_Assay DCFH-DA (iROS) Analysis->ROS_Assay

Experimental Workflow for In Vitro Microglia Activation Study.

Experimental Protocol 2: In Vivo Model of Pulmonary Hypertension

  • Objective: To elucidate the mechanisms of this compound's protective effect in a rat model of pulmonary hypertension.[7]

  • Animal Model: Male Wistar rats.

  • Induction of Pulmonary Hypertension: A single subcutaneous injection of monocrotaline (MCT).

  • Treatment: this compound was administered daily by oral gavage starting on the same day as the MCT injection.

  • Analysis:

    • Lung Morphology: Histopathological examination of lung tissue.

    • Cytokine Array: Measurement of a panel of cytokines and chemokines in lung homogenates.

    • Western Blot Analysis: Determination of the phosphorylation status of MAPKs (ERK1/2, p38), Akt, and NF-κB activation.

Experimental Protocol 3: In Vivo Demyelination Model

  • Objective: To investigate the anti-inflammatory and neuroprotective effects of this compound in a cuprizone-induced demyelination mouse model.[8]

  • Animal Model: Male C57BL/6 mice.

  • Induction of Demyelination: Mice were fed a diet containing 0.2% cuprizone.

  • Treatment: this compound (25 mg/kg) was administered orally in the drinking water, either concurrently with the cuprizone diet or starting 15 days after.

  • Analysis:

    • Immunohistochemistry and Immunofluorescence: To assess glial cell activation (GFAP for astrocytes, Iba-1 for microglia) in cerebellar tissue.

    • Western Blot Analysis: To quantify the expression of NF-κB, IκBα, and inactive AMPK.

    • ELISA: To measure the levels of pro-inflammatory (IL-1β, TNF-α) and anti-inflammatory (IL-10) cytokines in the cerebellum.

Conclusion

This compound exhibits potent immunomodulatory properties that extend beyond its well-established role in vasodilation. Through the upregulation of the cGMP-PKG signaling pathway, this compound effectively suppresses pro-inflammatory responses by inhibiting key signaling cascades, including the NF-κB and MAPK pathways, and modulating the AMPK pathway. The consistent reduction in a broad range of pro-inflammatory cytokines and chemokines across various experimental models underscores its therapeutic potential for a variety of inflammatory and autoimmune diseases. The detailed experimental protocols provided herein offer a foundation for future research aimed at further elucidating and harnessing the anti-inflammatory effects of this compound. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of immunopharmacology and drug development.

References

Methodological & Application

Application Notes and Protocols for Sildenafil Solution Preparation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

These guidelines are intended for researchers, scientists, and drug development professionals for the preparation and use of sildenafil solutions in various in vitro experimental settings.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound enhances the effects of nitric oxide (NO), which activates guanylate cyclase to increase cGMP levels, leading to smooth muscle relaxation. This mechanism of action is central to its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[1] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro studies.

This compound and this compound Citrate Properties

This compound is often supplied as this compound citrate, a salt form with improved water solubility.[2] It is important to note the form of this compound being used, as the molecular weight will differ, which is crucial for calculating molar concentrations.

PropertyThis compound (Base)This compound Citrate
Molecular Formula C22H30N6O4SC22H30N6O4S • C6H8O7
Molecular Weight 474.58 g/mol 666.7 g/mol [3]
Appearance Crystalline solidWhite to off-white solid[3]
Storage Store at or below -20°C[3]Store at or below -20°C[3][4]
Stability ≥4 years at -20°C[4]Reconstituted oral suspension is stable for 30 days.[1]

Solubility Data

The choice of solvent is critical for preparing this compound stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for in vitro applications.

SolventThis compound Citrate SolubilityThis compound (Base) SolubilityNotes
DMSO ~14 mg/mL[4], 100 mg/mL (warmed)[3], 2 mg/mL95 mg/mL (200.17 mM)[5], 50 mg/mL (105.35 mM)[5]DMSO is a safe pharmaceutical additive when used within a 10% limit.[6] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[5]
Dimethylformamide (DMF) ~10 mg/mL[4]Should be purged with an inert gas.[4]
Water Insoluble[3], 4.1 ± 1.3 mg/mL[2]Insoluble[2]This compound citrate has low aqueous solubility.[7]
Ethanol Insoluble[3]5.2 ± 1.2 mg/mL[2]
Methanol SolubleUsed for dissolving suppositories for analysis.[8]
Oleic Acid 7.63 ± 0.48 mg/mL[6]
Propylene Glycol High relative solubility[6]
Tween® 80 High relative solubility[6]

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound citrate in DMSO.

Materials:

  • This compound citrate (MW: 666.7 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Weighing: Accurately weigh out a specific amount of this compound citrate powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.67 mg of this compound citrate.

  • Dissolving: Add the weighed this compound citrate to a sterile microcentrifuge tube. Add the desired volume of DMSO (e.g., 1 mL for a 10 mM solution from 6.67 mg).

  • Solubilization: Vortex the solution until the this compound citrate is completely dissolved. Gentle warming in a 50°C water bath can aid dissolution.[3]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. This compound citrate is stable for at least 4 years when stored at -20°C as a solid.[4] Stock solutions in DMSO are generally stable for at least one month.[9]

This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound Citrate stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Serial Dilutions: Prepare a series of dilutions from the 10 mM stock solution using sterile cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.

  • Final Concentration: When adding the working solution to your cell culture wells, ensure the final concentration of DMSO is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

This protocol provides a general workflow for assessing the effect of this compound on NO production in an endothelial cell line, such as EA.hy926 cells.

Materials:

  • EA.hy926 endothelial cells

  • Complete cell culture medium

  • This compound citrate working solutions

  • Griess Reagent System for NO measurement

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed EA.hy926 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound citrate (e.g., 1.25, 2.5, 5, 10 µg/mL). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).

  • NO Measurement: After incubation, collect the cell culture supernatants. Measure the amount of nitrite, a stable product of NO, using the Griess Reagent System according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of nitrite from a standard curve. Compare the NO production in this compound-treated cells to the control groups.

Visualizations

NO_cGMP_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to GMP GMP PDE5->GMP Degrades This compound This compound This compound->PDE5 Inhibits

Caption: this compound inhibits PDE5, increasing cGMP levels and promoting smooth muscle relaxation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions by diluting in culture medium prep_stock->prep_working treat_cells Treat Cells with this compound and Controls (Vehicle) prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate perform_assay Perform In Vitro Assay (e.g., Griess Assay for NO) incubate->perform_assay data_analysis Data Analysis and Statistical Evaluation perform_assay->data_analysis

Caption: General workflow for in vitro experiments using this compound solutions.

References

Application Notes and Protocols for Sildenafil Dosage in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension.[1][2][3][4] Its mechanism of action involves preventing the degradation of cyclic guanosine monophosphate (cGMP), leading to the potentiation of the nitric oxide (NO)/cGMP signaling pathway.[1][4] In the context of cell culture experiments, this compound serves as a valuable tool for investigating a multitude of cellular processes, including proliferation, apoptosis, and cell signaling. This document provides detailed protocols and application notes for the effective use of this compound in in vitro studies, with a focus on dosage calculation and experimental design.

This compound's Mechanism of Action

This compound's primary molecular target is the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1][5] In many cell types, the signaling molecule nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6] cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinase (PKG), which mediates various cellular responses.[4][7] PDE5 terminates this signaling by hydrolyzing cGMP. By inhibiting PDE5, this compound prevents cGMP breakdown, leading to its accumulation and enhanced downstream signaling.[1][4]

Sildenafil_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to NO Nitric Oxide (NO) NO->sGC Activates GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates This compound This compound This compound->PDE5 Inhibits Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Anti-proliferation, Apoptosis) PKG->Cellular_Response Leads to

Caption: this compound inhibits PDE5, increasing cGMP levels and activating PKG signaling.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound citrate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Sterile pipette tips

Procedure:

  • Determine Molecular Weight: The molecular weight of this compound Citrate is 666.7 g/mol . The molecular weight of this compound base is 474.58 g/mol . Use the appropriate molecular weight based on the form of the compound you have. The following calculation assumes this compound base.

  • Calculate Mass for Stock Solution: To prepare a 10 mM stock solution in 1 ml of DMSO:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 474.58 g/mol x 1000 mg/g

    • Mass (mg) = 4.75 mg

  • Dissolution:

    • Aseptically weigh 4.75 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 ml of sterile DMSO.

    • Vortex or gently warm the solution until the this compound is completely dissolved. DMSO is often used as a solvent.[8][9]

  • Sterilization and Storage:

    • The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment (e.g., a laminar flow hood). Filtration is generally not recommended for high-concentration DMSO stocks.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Dosing Cells with this compound

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for your cell line

  • Cultured cells ready for treatment

Procedure:

  • Determine Final Concentration: Based on literature or preliminary experiments, decide on the final concentrations of this compound to test. Effective concentrations can range from low micromolar (1-10 µM) for effects on proliferation to higher concentrations for cytotoxicity studies.[10][11][12]

  • Prepare Working Solutions (Serial Dilutions):

    • Thaw an aliquot of the this compound stock solution.

    • Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.

    • Example Calculation for a 10 µM final concentration in 1 ml of medium:

      • Use the formula: C1V1 = C2V2

      • (10 mM) x V1 = (10 µM) x (1 ml)

      • Convert units to be consistent (10,000 µM) x V1 = (10 µM) x (1 ml)

      • V1 = (10 µM * 1 ml) / 10,000 µM = 0.001 ml = 1 µl

      • Add 1 µl of the 10 mM stock solution to 1 ml of cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control group. This group should be treated with the same volume of DMSO (or the solvent used for the stock solution) as the highest concentration of this compound used in the experiment. This accounts for any potential effects of the solvent on the cells.

  • Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the medium containing the desired final concentration of this compound (or vehicle control).

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in multi-well plates Add_Treatment Treat cells with this compound or Vehicle Control Cell_Seeding->Add_Treatment Stock_Prep Prepare this compound Stock Solution (in DMSO) Dilution Prepare working concentrations in cell culture medium Stock_Prep->Dilution Dilution->Add_Treatment Vehicle_Control Prepare Vehicle Control (DMSO in medium) Vehicle_Control->Add_Treatment Incubation Incubate for desired duration (e.g., 24-72h) Add_Treatment->Incubation Assay Perform endpoint assays: - Viability (MTT, Trypan Blue) - Proliferation (BrdU) - Apoptosis (Caspase assay) Incubation->Assay

Caption: General workflow for in vitro cell culture experiments with this compound.

Data Presentation: this compound Concentrations and Effects

The effective concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. The following tables summarize quantitative data from various studies.

Table 1: Anti-proliferative and Cytotoxic Effects of this compound
Cell LineCell TypeThis compound ConcentrationEffectReference
HUVECHuman Umbilical Vein Endothelial Cells1 µM-48.4% proliferation[11][12]
HUVECHuman Umbilical Vein Endothelial Cells10 µM-89.6% proliferation[11][12]
HUVECHuman Umbilical Vein Endothelial Cells> 50 µMDecreased cell viability[10][11][12]
HemECsHemangioma Endothelial Cells5 µMSuppressed proliferation, enhanced apoptosis[13]
MDA-MB-231Human Breast Cancer10-25 µMImpaired proliferation, promoted apoptosis[14]
A549Human Lung Cancer10-25 µMImpaired proliferation[14]
PC-3, LNCaPHuman Prostate Cancer10 µMImproved Doxorubicin-induced apoptosis[15]
HT-29, SW480, etc.Human Colorectal Cancer190-271 µM (IC50)Growth inhibition[2]
MCF-7Human Breast Cancer14 µg/mL (~29.5 µM)IC50 for cell viability[16]
Table 2: Neuroprotective and Other Effects of this compound
Cell Line/SystemCell TypeThis compound ConcentrationEffectReference
HT-22Hippocampal Neuronal Cells20 µMProtection against AGE-induced mitochondrial dysfunction[17]
RSC96Rat Schwann Cells0.1 µmol/LEnhanced therapeutic effect of islet cells[18]
NeurospheresNeural Stem CellsNot specifiedInduces neurogenesis[19]
HUVEC, HAECEndothelial Cells1 µMImproved insulin signaling and NO production[8]

Important Considerations

  • Cell-Type Specificity: The response to this compound can vary significantly between different cell types. It is essential to perform dose-response studies for each new cell line to determine the optimal concentration range.

  • Solubility: this compound citrate has limited solubility in aqueous solutions.[20] Using DMSO as a solvent for stock solutions is common practice. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control, to avoid solvent-induced artifacts.

  • Duration of Treatment: The effects of this compound can be time-dependent. Experimental endpoints should be assessed at multiple time points (e.g., 24, 48, 72 hours) to capture the dynamics of the cellular response.

  • Off-Target Effects: While this compound is a selective PDE5 inhibitor, at higher concentrations, it may inhibit other phosphodiesterases, such as PDE6.[5] This is an important consideration when interpreting data from experiments using high micromolar concentrations.

References

Application Note: Quantification of Sildenafil in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] The inhibition of PDE5 elevates cGMP levels, which leads to smooth muscle relaxation and vasodilation.[1] This mechanism is the basis for its therapeutic application in treating erectile dysfunction and pulmonary arterial hypertension.[1][2] Accurate and reliable quantification of this compound in plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][3]

This document details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The protocol employs a stable isotope-labeled internal standard (IS), this compound-d8, to ensure high accuracy and precision by compensating for variations during sample preparation and analysis.[3][4][5]

Signaling Pathway of this compound

The physiological mechanism of this compound's action involves the nitric oxide (NO)/cGMP pathway. During sexual stimulation, NO is released, activating guanylate cyclase, which in turn increases the production of cGMP.[1] this compound prevents the degradation of cGMP by inhibiting the PDE5 enzyme.[1]

sildenafil_pathway cluster_pre Physiological Process cluster_pde5 Enzymatic Degradation cluster_drug Drug Action Stim Sexual Stimulation NO Nitric Oxide (NO) Stim->NO releases GC Guanylate Cyclase NO->GC activates GTP GTP cGMP cGMP GTP->cGMP converts to GC Relax Smooth Muscle Relaxation cGMP->Relax promotes PDE5 PDE5 Enzyme cGMP->PDE5 Inactive Inactive Metabolite PDE5->Inactive degrades cGMP to Sild This compound Sild->PDE5 inhibits

Caption: Signaling pathway of this compound.

Experimental Protocols

Materials and Reagents
  • This compound Citrate Reference Standard (Purity ≥ 99.5%)

  • This compound-d8 Internal Standard (IS) (Purity ≥ 98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Ultrapure Water

  • Drug-free Human Plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • LC System: Agilent 1200 Series or equivalent.[6][7]

  • Mass Spectrometer: SCIEX 4500 Triple Quadrupole system or equivalent.[7]

  • Chromatographic Column: Zorbax SB C18 (4.6 x 75 mm, 3.5 µm) or equivalent.[3]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d8 in methanol.

  • Working Standard Solutions: Perform serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound-d8 (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Label clean microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriate tubes.

  • Add 20 µL of the IS working solution to all tubes except for the blank.

  • Vortex briefly (approx. 10 seconds).

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[4][8]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Conditions

Parameter Condition
Column Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[3]
Mobile Phase A 10 mM Ammonium Acetate in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient Isocratic: 5% A / 95% B[3]
Flow Rate 0.6 mL/min[3]
Column Temperature 40 °C[7]
Injection Volume 5 µL[7]

| Total Run Time | ~5 minutes |

Table 2: Mass Spectrometer Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)[3][5]
MRM Transition (this compound) m/z 475.2 → 283.4[3]
MRM Transition (this compound-d8) m/z 483.4 → 283.4[3]
Collision Energy (this compound) 39 V[9]
Collision Energy (this compound-d8) 39 V[9]
Ion Source Temperature 500 °C

| IonSpray Voltage | 5500 V |

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (this compound-d8) Sample->Add_IS Precip 3. Protein Precipitation (Acetonitrile) Add_IS->Precip Vortex 4. Vortex Precip->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Inject 7. Inject into LC-MS/MS Transfer->Inject Acquire 8. Data Acquisition (MRM Mode) Inject->Acquire Process 9. Peak Integration & Quantification Acquire->Process Report 10. Generate Report Process->Report

Caption: LC-MS/MS experimental workflow.

Method Validation and Performance

The method was validated according to regulatory guidelines to assess linearity, precision, accuracy, recovery, and matrix effect.[2][10]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1.0 to 1000.0 ng/mL for this compound in human plasma.[3] The correlation coefficient (r²) was consistently greater than 0.99.[4]

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

Parameter Result
Linearity Range 1.0 - 1000.0 ng/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Weighting Factor 1/x²
LLOQ 1.0 ng/mL[3]
Accuracy at LLOQ Within ±20% of nominal value[1]

| Precision at LLOQ | RSD ≤ 20% |

Accuracy and Precision

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations.

Table 4: Summary of Intra-Day and Inter-Day Precision and Accuracy

QC Level Intra-Day Precision (RSD %) Intra-Day Accuracy (%) Inter-Day Precision (RSD %) Inter-Day Accuracy (%)
Low 1.5 - 5.1[3] 97.3 - 98.3[3] 2.2 - 3.4[3] 96.7 - 97.2[3]
Medium < 6.5[4] 86.5 - 105.7[4] < 6.5[4] 86.5 - 105.7[4]

| High | < 5.1[3] | 97.3 - 98.3[3] | < 3.4[3] | 96.7 - 97.2[3] |

Acceptance criteria: Precision (RSD) ≤ 15% and Accuracy within ±15% of the nominal value.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that endogenous plasma components did not interfere with quantification.

Table 5: Extraction Recovery and Matrix Effect

Analyte Extraction Recovery (%) Matrix Effect (%)
This compound ~83.2%[11] 2.6 - 5.8[11]

| This compound-d8 (IS) | Consistent and reproducible | Minimal |

The use of a stable isotope-labeled internal standard effectively compensates for any variability in recovery and matrix effects.[1]

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure offers high throughput, while the use of a deuterated internal standard ensures accuracy and reproducibility. The method has been successfully validated and is suitable for application in pharmacokinetic and bioequivalence studies.[3][4]

References

Application of Sildenafil in Primary Cell Culture: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[1][2] Its mechanism of action centers on the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2] Beyond its well-known clinical applications, this compound serves as a valuable tool in primary cell culture research to investigate a multitude of cellular processes. These include, but are not limited to, proliferation, apoptosis, steroidogenesis, and neurogenesis. This document provides detailed application notes and experimental protocols for the use of this compound in various primary cell cultures, supported by quantitative data and visual diagrams of key signaling pathways and workflows.

Application Notes

Endothelial Cells

This compound has demonstrated significant effects on primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). Studies have shown that this compound can inhibit endothelial cell proliferation, an essential step in angiogenesis.[3][4][5] This anti-proliferative effect is not due to cytotoxicity at lower concentrations.[3][4][5] The primary mechanism involves the inhibition of PDE5, leading to an accumulation of cGMP.[6] This signaling cascade can be particularly relevant in studies related to atherosclerosis and angiogenesis.[3][4][5] Interestingly, some studies have reported a proliferative and angiogenic effect on human coronary endothelial cells at specific concentrations, highlighting the context-dependent effects of this compound.[7] Furthermore, this compound has been shown to protect endothelial cells from radiation-induced oxidative stress by reducing the generation of reactive oxygen species (ROS).[8]

Steroidogenic Cells

In primary cultures of Leydig cells, this compound has been observed to stimulate steroidogenesis, specifically testosterone production.[1][9][10][11][12] The prolonged inhibition of PDE5 by this compound leads to an increase in both cGMP and cAMP levels, which in turn enhances the expression and activity of the steroidogenic acute regulatory (StAR) protein, a key factor in testosterone synthesis.[1][9] This makes this compound a useful agent for in vitro studies on the regulation of androgen biosynthesis and Leydig cell function.

Neuronal Cells and Oligodendrocytes

This compound's influence extends to the central nervous system, where it has been shown to promote neurogenesis.[13] In primary neuronal cultures, this compound can enhance neurite outgrowth.[13] Studies on animal models of stroke have indicated that this compound treatment increases the proliferation of progenitor cells in neurogenic niches like the subventricular zone and the dentate gyrus.[13][14] The underlying mechanism is linked to increased cGMP levels.[13] In the context of Alzheimer's disease research, this compound has been shown to increase neurite growth and reduce tau phosphorylation in neurons derived from induced pluripotent stem cells (iPSCs) of patients.[15]

Conversely, research on primary rat oligodendrocytic precursor cells (OPCs) has revealed that this compound can impair their differentiation and myelination capacity.[16] It was found to diminish the expression of myelin genes and proteins.[16] This suggests a complex role for PDE5 signaling in glial cell biology and highlights the importance of cell-type-specific investigations.

Cardiomyocytes

In the context of cardiovascular research, this compound has shown protective effects on cardiomyocytes. Studies have demonstrated that this compound can protect cardiomyocytes from necrosis and apoptosis following ischemia-reperfusion injury.[17] It has been shown to attenuate ischemic cardiomyopathy and improve left ventricular function in animal models.[17] The cardioprotective effects are attributed to the enhancement of cGMP signaling.[18] However, it is noteworthy that in some contexts of cardiac hypertrophy and fibrosis driven by specific signaling pathways, this compound may not reverse the pathological remodeling.[19]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various primary cell culture studies.

Table 1: Effects of this compound on Primary Endothelial Cell Proliferation and Viability

Cell TypeThis compound ConcentrationEffect on ProliferationEffect on ViabilityReference
HUVEC1 µmol/L-48.4%No significant effect[3][5]
HUVEC10 µmol/L-89.6%No significant effect[3][5]
HUVEC50 µmol/LNot specified-27.1% (cytotoxic)[3]
HUVEC100 µmol/LNot specified-30.2% (cytotoxic)[3]
HUVEC500 µmol/LNot specified-62.9% (cytotoxic)[3]

Table 2: Effects of this compound on Primary Leydig Cell Steroidogenesis

Cell TypeTreatment ConditionEffect on Testosterone ProductionEffect on cGMP LevelsReference
Rat Leydig CellsIn vivo this compound treatment (ex vivo culture)Significantly higher than controlSignificantly higher than control[1][9][10]
Rat Leydig Cells+ NO donorDose-dependent increaseDose-dependent increase[9]

Table 3: Effects of this compound on Neuronal and Glial Cells

Cell TypeThis compound Concentration/DoseObserved EffectReference
Rat Progenitor Cells (in vivo)2 or 5 mg/kgIncreased BrdU-immunoreactive cells[13]
AD Patient iPSC-derived NeuronsNot specifiedIncreased neurite growth, decreased pTau181[15]
Rat Oligodendrocytic Precursor CellsNot specifiedDiminished myelin gene and protein expression[16]

Signaling Pathways and Experimental Workflow

This compound's Core Mechanism of Action: The NO/cGMP Pathway

This compound's primary molecular target is PDE5, an enzyme that specifically hydrolyzes cGMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation within the cell. This enhances the downstream signaling of pathways that utilize cGMP as a second messenger, most notably the nitric oxide (NO) signaling cascade.

Sildenafil_NO_cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP This compound This compound This compound->PDE5 Inhibits Cellular_Response Downstream Cellular Responses (e.g., Vasodilation, Reduced Proliferation) PKG->Cellular_Response Leads to

Caption: this compound inhibits PDE5, increasing cGMP levels and activating PKG.

Experimental Workflow: Assessing this compound's Effect on Primary Cell Proliferation

The following diagram illustrates a typical workflow for investigating the impact of this compound on the proliferation of primary cells.

Experimental_Workflow Start 1. Primary Cell Isolation and Culture Seeding 2. Cell Seeding in Multi-well Plates Start->Seeding Starvation 3. Serum Starvation (Synchronization) Seeding->Starvation Treatment 4. This compound Treatment (Varying Concentrations) Starvation->Treatment Incubation 5. Incubation Period Treatment->Incubation Assay 6. Proliferation Assay (e.g., ³H-Thymidine Incorporation or BrdU Assay) Incubation->Assay Analysis 7. Data Collection and Analysis Assay->Analysis End 8. Conclusion Analysis->End

Caption: Workflow for studying this compound's effect on cell proliferation.

Detailed Experimental Protocols

Protocol 1: Isolation and Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol is based on the methodology described for HUVEC isolation.[3]

Materials:

  • Fresh human umbilical cord

  • Phosphate-buffered saline (PBS), sterile

  • Collagenase solution (e.g., 0.1% in PBS)

  • Endothelial Cell Basal Medium (EBM)

  • Fetal Calf Serum (FCS)

  • Endothelial growth supplements (e.g., hydrocortisone, epidermal growth factor)

  • Trypsin-EDTA

  • Culture flasks/dishes

Procedure:

  • Obtain a fresh human umbilical cord under sterile conditions.

  • Cannulate the umbilical vein and flush with sterile PBS to remove blood.

  • Fill the vein with collagenase solution and incubate at 37°C for 15-20 minutes.

  • Massage the cord to dislodge endothelial cells and collect the collagenase solution containing the cells.

  • Neutralize the collagenase with EBM containing 10% FCS.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete EBM with supplements and 10% FCS.

  • Plate the cells onto gelatin-coated culture flasks.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days. Passage cells using trypsin-EDTA when they reach 80-90% confluency.

Protocol 2: Endothelial Cell Proliferation Assay using (³H)-Thymidine Incorporation

This protocol is adapted from the methods used to assess the anti-proliferative effects of this compound on HUVECs.[3]

Materials:

  • Primary HUVECs (cultured as per Protocol 1)

  • 96-well cell culture plates

  • Endothelial Cell Basal Medium (EBM) with supplements and 2% FCS

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • (³H)-Thymidine (1 µCi/ml)

  • Scintillation counter and vials

  • Cell harvester

Procedure:

  • Seed HUVECs at a density of 5,000 cells/cm² in a 96-well plate and culture in complete EBM for 24 hours.

  • Replace the medium with serum-free EBM and incubate for another 24 hours to synchronize the cells.

  • Change the medium to EBM containing 2% FCS.

  • Add this compound at desired final concentrations (e.g., 1 µM, 10 µM) to the respective wells. Include a vehicle control (solvent only).

  • After 20 hours of incubation, add 1 µCi/ml of (³H)-thymidine to each well.

  • Incubate for an additional 4-6 hours.

  • Wash the cells with PBS to remove unincorporated (³H)-thymidine.

  • Lyse the cells and harvest the DNA onto filter mats using a cell harvester.

  • Place the filter mats in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis and cell proliferation.

Protocol 3: Primary Leydig Cell Isolation and Culture

This protocol is based on the methods described for isolating rat Leydig cells.[9]

Materials:

  • Adult male rats

  • Collagenase solution

  • Percoll gradient solutions

  • Medium 199 (M199) with 0.1% BSA

  • Culture dishes

Procedure:

  • Euthanize adult male rats and decapsulate the testes.

  • Digest the testes with collagenase to obtain a suspension of interstitial cells.

  • Purify Leydig cells from the interstitial cell suspension using a Percoll density gradient centrifugation.

  • Collect the Leydig cell fraction from the appropriate interface of the gradient.

  • Wash the cells with M199 containing 0.1% BSA to remove Percoll.

  • Determine cell viability (e.g., using trypan blue) and purity (e.g., by staining for 3β-hydroxysteroid dehydrogenase activity).

  • Plate the purified Leydig cells in culture dishes at a desired density (e.g., 3 x 10⁶ cells/dish) in culture medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Protocol 4: Measurement of Testosterone and cGMP in Leydig Cell Culture

This protocol is a generalized procedure based on the assays mentioned in studies on this compound's effect on Leydig cells.[9]

Materials:

  • Cultured primary Leydig cells (as per Protocol 3)

  • This compound and/or other stimulating agents (e.g., hCG, NO donor)

  • Ethanol

  • Radioimmunoassay (RIA) or ELISA kits for testosterone and cGMP

Procedure:

  • Culture purified Leydig cells for a specified period.

  • Treat the cells with this compound and/or other agents for the desired duration (e.g., 2 hours).

  • Collect the incubation medium for testosterone measurement.

  • Scrape the cells and extract cyclic nucleotides (including cGMP) using ethanol.

  • Centrifuge the ethanol extract to pellet cellular debris.

  • Evaporate the supernatant (containing cGMP) to dryness and reconstitute in assay buffer.

  • Measure testosterone concentration in the collected medium using a specific RIA or ELISA kit according to the manufacturer's instructions.

  • Measure cGMP concentration in the cell extract using a specific RIA or ELISA kit according to the manufacturer's instructions.

Conclusion

This compound is a versatile pharmacological tool for in vitro research using primary cell cultures. Its well-defined mechanism of action on the cGMP signaling pathway allows for targeted investigations into a wide array of cellular functions across different cell types. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the roles of PDE5 and cGMP signaling in health and disease. Careful consideration of cell-type-specific responses and optimal concentration ranges is crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for the Dissolution and Use of Sildenafil Citrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sildenafil citrate is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] Its primary mechanism of action involves enhancing the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][2] This property makes it a valuable tool for research in areas such as erectile dysfunction, pulmonary arterial hypertension, and cardiovascular diseases.[1][4] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. These notes provide detailed protocols for the preparation of this compound citrate solutions for laboratory use.

Physicochemical Properties and Solubility

This compound citrate is a white to off-white crystalline powder.[5] It is hygroscopic and should be protected from moisture.[5] Its solubility is highly dependent on the solvent and the pH of the medium.[6][7]

Data Presentation: Solubility of this compound Citrate

The following table summarizes the solubility of this compound citrate in various common laboratory solvents. It is crucial to note that for aqueous solutions, solubility is significantly influenced by pH, with higher solubility at acidic pH.[7]

SolventMolecular Weight (Da)SolubilityNotesCitations
DMSO (Dimethyl sulfoxide) 666.7~14 mg/mL to 100 mg/mLWarming to 50°C can aid dissolution.[5] Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[5][8][9]
Water 666.7~3.5 - 4.1 mg/mL (Slightly Soluble)Highly pH-dependent. Solubility is ~7.1 mg/mL at pH 4 but drops to ~0.02 mg/mL at neutral pH.[7] Classified as insoluble by some suppliers.[5][7][10][11]
Ethanol 666.7InsolubleThe free base form of this compound (not the citrate salt) has some solubility in ethanol.[5][7]
Methanol 666.7Slightly Soluble[6]
Dimethylformamide (DMF) 666.7~10 mg/mLPurge with an inert gas.[8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 10 mM)

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media, such as cell culture medium, for in vitro experiments.

Materials:

  • This compound Citrate powder (MW: 666.7 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound citrate.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass = 0.010 mol/L * 0.001 L * 666.7 g/mol * 1000 mg/g = 6.67 mg

  • Weighing: Accurately weigh 6.67 mg of this compound citrate powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 50°C water bath can be used to facilitate dissolution if necessary.[5]

  • Storage:

    • Store the stock solution at -20°C.[4][8]

    • For optimal stability, aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

    • The DMSO stock solution is stable for up to 3 months when stored properly.[4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the high-concentration DMSO stock into the appropriate aqueous buffer or cell culture medium.

Important Consideration: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thaw Stock: Thaw an aliquot of the 10 mM this compound citrate DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution directly into the final cell culture medium to achieve the desired working concentrations.

    • Example for a 10 µM working solution:

      • Perform a 1:100 dilution of the 10 mM stock to create an intermediate 100 µM solution (e.g., 10 µL of stock into 990 µL of medium).

      • Perform a further 1:10 dilution of the 100 µM intermediate solution to get the final 10 µM working solution (e.g., 100 µL of intermediate into 900 µL of medium). This two-step process ensures accuracy.

    • Direct Dilution Example: To make 1 mL of a 1 µM working solution from a 10 mM stock, add 0.1 µL of the stock solution to 999.9 µL of culture medium.

  • Mixing: Mix gently by pipetting or inverting the tube. Do not vortex vigorously, as this can cause protein denaturation in serum-containing media.

  • Application: Use the freshly prepared working solution to treat cells immediately.

Mandatory Visualizations

This compound Citrate Mechanism of Action

This compound acts by inhibiting PDE5, which prevents the breakdown of cGMP. This amplifies the NO/cGMP signaling cascade, leading to smooth muscle relaxation.[1][2][12]

Sildenafil_Pathway cluster_0 Physiological Stimulus cluster_1 Cellular Signaling Stimulus Sexual Stimulation / NO Agonist NO Nitric Oxide (NO) Stimulus->NO releases GC Guanylate Cyclase (GC) NO->GC activates GTP GTP cGMP cGMP GTP:s->cGMP:n converts to PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation promotes GMP 5'-GMP (Inactive) PDE5->GMP degrades This compound This compound Citrate This compound->PDE5 inhibits Experimental_Workflow prep Prepare this compound Citrate Stock Solution (in DMSO) treat Prepare Working Solutions and Treat Cells prep->treat culture Seed and Culture Cells (e.g., HUVECs) pre_treat Optional: Pre-treatment/ Induce Disease State culture->pre_treat culture->treat If no pre-treatment pre_treat->treat incubate Incubate for Defined Period treat->incubate control Vehicle Control (Medium + DMSO) control->incubate assay Perform Endpoint Assay (e.g., Viability, Western Blot, cGMP levels) incubate->assay analysis Data Analysis and Interpretation assay->analysis

References

Application Notes and Protocols for Sildenafil Treatment in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of animal studies involving sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5). The following sections detail the pharmacology and mechanism of action, pharmacokinetic data in common laboratory animals, detailed experimental protocols for various research applications, and methods for sample analysis.

Pharmacology and Mechanism of Action

This compound enhances nitric oxide (NO)-mediated vasodilation by inhibiting the degradation of cyclic guanosine monophosphate (cGMP) by PDE5. This mechanism is crucial in various physiological and pathological processes, making this compound a subject of investigation for multiple therapeutic areas beyond erectile dysfunction, including pulmonary hypertension, cardiovascular diseases, and neurological disorders.[1][2] The primary signaling pathway involves the activation of soluble guanylyl cyclase (sGC) by NO, leading to increased cGMP levels, which in turn activates protein kinase G (PKG) to produce a cellular response.

This compound Signaling Pathway

sildenafil_pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Receptor Receptor NO NO sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 is degraded by PKG_inactive PKG (inactive) cGMP->PKG_inactive activates 5_GMP 5'-GMP PDE5->5_GMP This compound This compound This compound->PDE5 inhibits PKG_active PKG (active) PKG_inactive->PKG_active Cellular_Response Cellular Response (e.g., Vasodilation) PKG_active->Cellular_Response leads to

Caption: this compound's mechanism of action via the NO/cGMP pathway.

Pharmacokinetic Data

Understanding the pharmacokinetic profile of this compound in different animal models is critical for designing effective studies. The following tables summarize key pharmacokinetic parameters for this compound in mice, rats, and dogs.

This compound Pharmacokinetics in Mice
ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference
This compound Oral10~350~0.25~0.8N/A[3]
This compound IV5N/AN/A~0.4N/A[3]
This compound Pharmacokinetics in Rats
ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference
This compound Oral30487 ± 1230.5 ± 0.21.8 ± 0.314.6[4]
This compound IV10N/AN/A1.3 ± 0.2N/A[4]
This compound Oral1.25N/AN/AN/AN/A[5]
This compound Pharmacokinetics in Dogs
ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference
This compound Oral1117 ± 541.1 ± 0.53.8 ± 0.8N/A[6][7]
This compound Oral2207 ± 891.0 ± 0.04.2 ± 0.8N/A[6][7]
This compound Oral4403 ± 1871.0 ± 0.45.2 ± 1.1N/A[6][7]
This compound IV2N/AN/A~6.1N/A[3]

Experimental Protocols

The following are detailed protocols for common applications of this compound in animal research.

General Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Measurements (e.g., body weight, blood pressure) Animal_Acclimation->Baseline_Measurements Group_Allocation Random Group Allocation (Control, Vehicle, this compound) Baseline_Measurements->Group_Allocation Disease_Induction Disease Model Induction (if applicable) Group_Allocation->Disease_Induction Drug_Administration This compound/Vehicle Administration (specify dose, route, frequency) Disease_Induction->Drug_Administration In_Vivo_Measurements In-Vivo Measurements (e.g., echocardiography, behavioral tests) Drug_Administration->In_Vivo_Measurements Sample_Collection Sample Collection (Blood, Tissues) In_Vivo_Measurements->Sample_Collection Ex_Vivo_Analysis Ex-Vivo Analysis (e.g., Histology, Western Blot, HPLC) Sample_Collection->Ex_Vivo_Analysis

Caption: A generalized workflow for a preclinical this compound study.

This compound Treatment in a Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury

This protocol is adapted from studies investigating the cardioprotective effects of this compound.[1][8]

Objective: To assess the efficacy of this compound in reducing myocardial infarct size following I/R injury.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • This compound citrate

  • Saline solution (vehicle)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • ECG monitoring system

  • Triphenyltetrazolium chloride (TTC) stain

  • Formalin

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. Intubate and ventilate the animal.

  • Surgical Procedure (Myocardial Ischemia):

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.

    • Confirm ischemia by observing blanching of the ventricle and changes in the ECG.

    • Maintain ischemia for 30 minutes.

  • Drug Administration: 5 minutes before reperfusion, administer this compound (e.g., 0.7 mg/kg) or vehicle intraperitoneally (IP).[1]

  • Reperfusion: Release the ligature to allow for reperfusion of the coronary artery.

  • Post-operative Care: Close the chest incision and allow the animal to recover. Provide appropriate analgesia.

  • Infarct Size Assessment (24 hours post-reperfusion):

    • Re-anesthetize the mouse and excise the heart.

    • Perfuse the heart with saline to remove blood.

    • Slice the ventricles into 2 mm sections.

    • Incubate the slices in 1% TTC stain at 37°C for 20 minutes.

    • Fix the stained slices in 10% formalin.

    • Image the heart slices and quantify the infarct size (pale area) relative to the total ventricular area using image analysis software.

This compound Treatment for Pulmonary Hypertension in a Canine Model

This protocol is based on clinical studies in dogs with pulmonary hypertension.[2][9][10]

Objective: To evaluate the effect of this compound on pulmonary arterial pressure and quality of life in dogs with pulmonary hypertension.

Animal Model: Client-owned dogs with a diagnosis of pulmonary arterial hypertension confirmed by echocardiography.

Materials:

  • This compound tablets

  • Placebo tablets

  • Echocardiography machine with Doppler capabilities

  • Quality of life questionnaire for owners

Procedure:

  • Study Design: A randomized, double-blind, placebo-controlled crossover study is recommended.[9]

  • Baseline Assessment:

    • Perform a complete physical examination.

    • Conduct a baseline echocardiogram to measure the tricuspid regurgitation pressure gradient and estimate systolic pulmonary arterial pressure.

    • Have the owner complete a baseline quality of life questionnaire.

  • Treatment Periods:

    • Randomly assign each dog to receive either this compound (1-3 mg/kg, orally, every 8-12 hours) or a placebo for a 4-week period.[2]

    • After a washout period (e.g., 1-2 weeks), switch the treatment to the alternative for another 4 weeks.

  • Follow-up Assessments: At the end of each 4-week treatment period, repeat the physical examination, echocardiogram, and owner questionnaire.

  • Data Analysis: Compare the changes in estimated systolic pulmonary arterial pressure and quality of life scores between the this compound and placebo treatment periods.

Analysis of this compound in Biological Samples

Accurate quantification of this compound and its metabolites in plasma or tissue is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and reliable method.[11][12][13][14]

Protocol for this compound Quantification in Plasma by LC-MS/MS

Objective: To determine the concentration of this compound in plasma samples.

Materials:

  • Plasma samples

  • Internal standard (e.g., this compound-d8)

  • Acetonitrile

  • Ammonium acetate

  • Formic acid

  • HPLC system with a C18 column

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add the internal standard.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to separate this compound from its metabolites and endogenous interferences.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: m/z 475.2 → 283.2[13]

      • This compound-d8 (IS): m/z 483.2 → 283.2[13]

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Dose-Response Relationship

The following diagram illustrates a typical dose-response relationship that can be investigated in this compound studies.

dose_response cluster_input Input Variables cluster_output Output Measures Dose This compound Dose (e.g., 1, 3, 10 mg/kg) Pharmacokinetics Pharmacokinetic Parameters (Cmax, Tmax, AUC) Dose->Pharmacokinetics Route Administration Route (Oral, IV, IP) Route->Pharmacokinetics Frequency Dosing Frequency (Single, Chronic) Frequency->Pharmacokinetics Pharmacodynamics Pharmacodynamic Markers (e.g., cGMP levels, Blood Pressure) Pharmacokinetics->Pharmacodynamics Efficacy Therapeutic Efficacy (e.g., Infarct Size, Functional Improvement) Pharmacodynamics->Efficacy

Caption: Logical flow for a dose-response study of this compound.

References

Application Notes and Protocols: Sildenafil as a Tool Compound for cGMP Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3][4] Initially developed for cardiovascular applications, its profound effect on the nitric oxide (NO)-cGMP signaling pathway has made it an invaluable tool for researchers studying a wide range of cGMP-mediated physiological and pathophysiological processes.[5][6] These application notes provide detailed information and protocols for utilizing this compound as a tool compound to investigate cGMP signaling in various experimental settings.

Mechanism of Action

The primary mechanism of this compound is the competitive inhibition of PDE5.[1][2] In many tissues, physiological signals like the release of nitric oxide (NO) activate soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][7] cGMP then acts as a second messenger, activating downstream targets such as cGMP-dependent protein kinases (PKG), which in turn phosphorylate various proteins to elicit a cellular response, such as smooth muscle relaxation.[1][5] PDE5 terminates this signal by hydrolyzing cGMP. By inhibiting PDE5, this compound prevents cGMP degradation, leading to its accumulation and the potentiation of downstream signaling.[1][2][8] This makes this compound an excellent tool to artificially elevate cGMP levels and study the consequences of enhanced cGMP signaling.

sildenafil_pathway cluster_upstream Signal Activation cluster_cGMP_cycle cGMP Signaling & Degradation cluster_downstream Cellular Response Signal Signal NO_Synthase NO Synthase (NOS) Signal->NO_Synthase NO Nitric Oxide (NO) NO_Synthase->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GMP GMP cGMP->GMP Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) Response Physiological Response (e.g., Muscle Relaxation) PKG->Response This compound This compound This compound->PDE5 Inhibits

Caption: The NO/sGC/cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data: this compound Potency and Selectivity

This compound is highly potent against PDE5, with IC50 values typically in the low nanomolar range.[9] Its selectivity for PDE5 over other PDE families is crucial for its utility as a specific research tool. However, at higher concentrations, cross-reactivity with other PDEs, particularly PDE6, can occur, which is important to consider when designing experiments.[10]

Table 1: Inhibitory Potency (IC50) of this compound against PDE Isozymes

PDE IsozymeIC50 (nM)Primary Location / FunctionPotential Off-Target Effect
PDE5 3.4 - 4.2 [9][11]Corpus cavernosum, pulmonary vasculature, smooth muscle(On-target) Vasodilation
PDE1~280Brain, myocardium, vascular smooth muscleVasodilation, tachycardia
PDE2>10,000Adrenal gland, heart, brain-
PDE3>10,000Cardiovascular tissue, platelets-
PDE4>10,000Inflammatory cells, brain-
PDE6~30 - 40Photoreceptor cells (retina)Visual disturbances (blue tinge)[10]
PDE11~200Skeletal muscle, prostate, testisMyalgia, back pain[12]

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

Application Notes

This compound is a versatile tool for elucidating the role of cGMP in various biological processes.

  • Probing the NO/cGMP Pathway: this compound can be used to potentiate the effects of NO donors (e.g., sodium nitroprusside) or endogenous NO production.[13][14] An enhanced physiological response in the presence of this compound strongly suggests the involvement of the cGMP pathway.

  • Studying Smooth Muscle Physiology: Researchers use this compound in ex vivo organ bath experiments to study the relaxation of smooth muscle from various tissues, including corpus cavernosum, pulmonary artery, and bladder.[9][13][15][16]

  • Investigating Cellular Signaling: In cell culture models, this compound is used to elevate intracellular cGMP levels to study downstream effects like protein phosphorylation (e.g., VASP), ion channel activity, and gene expression.[17][18][19]

  • Cardioprotection and Neuroprotection Research: Studies have employed this compound to investigate the protective effects of elevated cGMP signaling in models of cardiac hypertrophy, ischemia-reperfusion injury, and neurodegenerative diseases.[20][21]

Experimental Protocols

Protocol 1: In Vitro PDE5 Inhibition Assay

This protocol is designed to determine the IC50 of this compound or other test compounds against purified PDE5 enzyme. The principle involves measuring the amount of cGMP hydrolyzed by PDE5 in the presence of varying inhibitor concentrations.

pde5_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound C Add this compound dilutions to PDE5 mixture A->C B Prepare reaction buffer with purified PDE5 enzyme B->C D Initiate reaction by adding cGMP substrate C->D E Incubate at 37°C (e.g., 30 minutes) D->E F Stop the reaction E->F G Quantify remaining cGMP or product (GMP/phosphate) F->G H Plot % Inhibition vs. This compound Concentration G->H I Calculate IC50 value H->I relaxation_assay_logic cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis A Mount tissue strip in organ bath B Equilibrate under stable baseline tension A->B C Induce contraction (e.g., with Carbachol or KCl) B->C D Wait for stable contractile plateau C->D E Add this compound (cumulative concentrations) D->E F Record decrease in tension (relaxation) E->F G Plot % Relaxation vs. This compound Concentration F->G

References

Application Notes and Protocols for Assessing Sildenafil Efficacy in Cardiac Hypertrophy Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cardiac hypertrophy, an increase in the mass of the heart muscle, is initially a compensatory response to pressure overload but often progresses to heart failure.[1][2] Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, has shown potential in mitigating and even reversing cardiac hypertrophy in preclinical models.[3][4] It primarily acts by enhancing the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to the activation of protein kinase G (PKG), which in turn antagonizes hypertrophic signaling cascades.[5][6][7] This document provides detailed protocols for inducing cardiac hypertrophy in a mouse model and assessing the therapeutic efficacy of this compound through functional, histological, and molecular analyses.

Experimental Protocols

Induction of Cardiac Hypertrophy via Transverse Aortic Constriction (TAC)

The Transverse Aortic Constriction (TAC) surgical model is a standard and reproducible method for inducing pressure overload-induced cardiac hypertrophy and heart failure in mice.[8][9][10][11][12]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia: Isoflurane

  • Surgical instruments: forceps, scissors, needle holder

  • Suture: 7-0 silk suture

  • Blunted 25-gauge or 27-gauge needle

  • Heating pad

  • Stereomicroscope

Procedure:

  • Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance) and place it in a supine position on a heating pad to maintain body temperature at 37°C.[13]

  • Perform a midline cervical incision to expose the trachea and sternum.

  • Perform a partial upper sternotomy to visualize the aortic arch.

  • Carefully dissect the transverse aorta between the innominate and left common carotid arteries.

  • Pass a 7-0 silk suture underneath the aorta.

  • Place a blunted 25-gauge (for moderate constriction) or 27-gauge (for severe constriction) needle parallel to the aorta.[9][11]

  • Tie the suture snugly around both the aorta and the needle.

  • Promptly remove the needle to create a fixed constriction.

  • Close the chest and suture the skin incision.

  • Administer post-operative analgesics as per institutional guidelines.

  • Sham-operated control animals undergo the same procedure without the aortic constriction.

  • Allow the animals to recover for at least one week before initiating any treatment. The development of hypertrophy can be monitored over several weeks, with significant changes typically observed from 2 to 8 weeks post-TAC.[9][11]

This compound Administration

This compound can be administered orally, mixed in the diet for chronic treatment.

Materials:

  • This compound citrate

  • Powdered rodent chow or soft diet formulation

Procedure:

  • Calculate the required amount of this compound to achieve the desired dose. A commonly used dose in mouse studies is 100 mg/kg/day.[3][6]

  • Thoroughly mix the this compound with the powdered or soft chow.

  • Provide the this compound-containing diet to the treatment group of mice. The placebo group receives the same diet without this compound.

  • Treatment can be initiated either before the induction of hypertrophy (preventative model) or after hypertrophy is established (reversal model).[3][4]

Assessment of Cardiac Function by Echocardiography

Echocardiography is a non-invasive method to assess cardiac function and morphology in mice.[14][15][16]

Materials:

  • High-frequency ultrasound system with a linear-array transducer (e.g., 15 MHz)

  • Anesthesia: Isoflurane

  • Heating platform with ECG electrodes

Procedure:

  • Anesthetize the mouse with isoflurane and place it on a heated platform in a supine position.[13][17] Maintain a heart rate of approximately 450-550 beats per minute.[13]

  • Remove the chest fur using a depilatory cream one day prior to imaging.[13][17]

  • Apply ultrasound gel to the chest.

  • Acquire two-dimensional (2D) images in the parasternal long-axis (PLAX) and short-axis (PSAX) views.[14]

  • From the PSAX view at the level of the papillary muscles, acquire M-mode images.

  • Measure the following parameters from the M-mode tracings:

    • Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)

    • Left ventricular posterior wall thickness at end-diastole (LVPWd) and end-systole (LVPWs)

    • Interventricular septal thickness at end-diastole (IVSd) and end-systole (IVSs)

  • Calculate the following functional parameters:

    • Fractional Shortening (FS %) = [(LVIDd - LVIDs) / LVIDd] x 100

    • Ejection Fraction (EF %) (using the Teichholz formula or similar)

    • Left Ventricular Mass (LV Mass)

Histological Analysis of Cardiac Hypertrophy and Fibrosis

Histological analysis allows for the direct assessment of cardiomyocyte size and the extent of fibrosis.

Materials:

  • 4% paraformaldehyde or 10% neutral buffered formalin

  • Paraffin embedding station

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Masson's trichrome or Picrosirius red stain

  • Microscope with a camera and image analysis software

Procedure:

  • At the end of the study, euthanize the mice and excise the hearts.

  • Wash the hearts in phosphate-buffered saline (PBS) and arrest in diastole with potassium chloride.

  • Fix the hearts in 4% paraformaldehyde or 10% neutral buffered formalin overnight.

  • Process the tissues and embed them in paraffin.

  • Cut 5 µm thick sections and mount them on glass slides.

  • For cardiomyocyte size assessment, stain sections with H&E. Capture images of the left ventricular free wall and measure the cross-sectional area of at least 100 cardiomyocytes per heart.[18]

  • For fibrosis assessment, stain sections with Masson's trichrome or Picrosirius red.[18][19] The collagen fibers will stain blue (Masson's trichrome) or red (Picrosirius red).

  • Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.[19][20]

Molecular Analysis of Hypertrophic Markers

Gene expression analysis of hypertrophic markers can provide molecular evidence of this compound's efficacy.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) machine and reagents

  • Primers for hypertrophic marker genes (e.g., Nppa (ANP), Nppb (BNP), Myh7 (β-MHC)) and a housekeeping gene (e.g., Gapdh)

Procedure:

  • Excise the left ventricle from the heart and snap-freeze it in liquid nitrogen.

  • Extract total RNA from the tissue using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.

  • Calculate the relative gene expression using the ΔΔCt method. An increase in the expression of Nppa, Nppb, and Myh7 is indicative of pathological hypertrophy.[21][22][23]

Data Presentation

Table 1: Echocardiographic Parameters

ParameterSham + PlaceboTAC + PlaceboTAC + this compound
Heart Rate (bpm)
LVIDd (mm)
LVIDs (mm)
LVPWd (mm)
IVSd (mm)
FS (%)
EF (%)
LV Mass (mg)
LV Mass/Tibia Length (mg/mm)

Table 2: Histological and Molecular Parameters

ParameterSham + PlaceboTAC + PlaceboTAC + this compound
Heart Weight/Body Weight (mg/g)
Heart Weight/Tibia Length (mg/mm)
Cardiomyocyte Cross-Sectional Area (µm²)
Fibrosis (%)
Nppa (ANP) Relative Expression
Nppb (BNP) Relative Expression
Myh7 (β-MHC) Relative Expression

Visualizations

Sildenafil_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_hypertrophy Hypertrophic Signaling NO NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC GMP GMP cGMP->GMP Degrades PKG PKG cGMP->PKG Activates PDE5A PDE5A PDE5A->cGMP This compound This compound This compound->PDE5A Inhibits Gaq Gaq PKG->Gaq Inhibits Calcineurin Calcineurin PKG->Calcineurin Inhibits RhoA_ROCK RhoA/Rho-kinase PKG->RhoA_ROCK Inhibits Hypertrophy Hypertrophy Gaq->Hypertrophy Calcineurin->Hypertrophy RhoA_ROCK->Hypertrophy

Caption: this compound's mechanism of action in cardiac hypertrophy.

Experimental_Workflow Start Start Animal_Model Induce Cardiac Hypertrophy (TAC) Start->Animal_Model Grouping Divide into Groups: - Sham + Placebo - TAC + Placebo - TAC + this compound Animal_Model->Grouping Treatment Administer this compound (e.g., 100 mg/kg/day in diet) Grouping->Treatment Monitoring Monitor Cardiac Function (Echocardiography) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., 4-8 weeks) Monitoring->Endpoint Histology Histological Analysis: - Cardiomyocyte Size (H&E) - Fibrosis (Masson's Trichrome) Endpoint->Histology Molecular Molecular Analysis: - Gene Expression (qPCR) of  Hypertrophic Markers Endpoint->Molecular Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Molecular->Data_Analysis

Caption: Experimental workflow for assessing this compound efficacy.

References

Application Notes and Protocols for the Analysis of Sildenafil and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of sildenafil and its primary active metabolite, N-desmethyl this compound, in various biological matrices and pharmaceutical formulations. The methodologies described herein are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound, marketed under brand names like Viagra and Revatio, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] It is primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[2] The therapeutic and pharmacological monitoring of this compound and its major metabolite, N-desmethyl this compound, is crucial in clinical and research settings. This metabolite exhibits approximately 50% of the in vitro potency for PDE5 compared to the parent drug and is responsible for about 20% of this compound's overall pharmacological action.[2][3][4] Accurate and reliable analytical methods are therefore essential for pharmacokinetic studies, bioequivalence assessments, and quality control of pharmaceutical preparations.

This guide offers a comparative overview of various validated analytical methods, complete with detailed experimental protocols and performance characteristics to aid researchers in selecting and implementing the most suitable method for their specific needs.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the key validation parameters for different analytical methods, allowing for a direct comparison of their performance characteristics.

High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1: Isocratic RP-HPLC[5]Method 2: Isocratic RP-HPLC[6]Method 3: RP-HPLC for Biological Fluids[7]
Linearity Range 0.1 - 30 µg/mLNot Specified0.05 - 10 µg/mL
Limit of Detection (LOD) 1.70 ng/mLNot Specified0.02 µg/mL
Limit of Quantification (LOQ) 5.40 ng/mLNot SpecifiedNot Specified
Accuracy (% Recovery) 99.15 - 101.85%Not SpecifiedNot Specified
Precision (RSD %) Intra-day: 0.13 - 1.56% Inter-day: 0.30 - 1.60%Not SpecifiedNot Specified
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
ParameterMethod 1: Human Plasma[8]Method 2: Human Plasma[9]Method 3: Human Plasma[10]Method 4: Human Plasma[11]
Analyte This compound & N-desmethyl this compoundThis compound & N-desmethyl this compoundThis compound & N-desmethyl this compoundThis compound & N-desmethyl this compound
Linearity Range (ng/mL) This compound: 2.0 - 1000 N-desmethyl this compound: 2.0 - 1000This compound: 1.0 - 1000 N-desmethyl this compound: 1.0 - 1000This compound: 1.0 - 1000 N-desmethyl this compound: 0.5 - 500This compound: 2.00 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 2.01.0This compound: 1.0 N-desmethyl this compound: 0.52.00
Precision (RSD %) SatisfactoryNot SpecifiedIntra-day: 1.3 - 5.1% Inter-day: 2.2 - 4.3%Intra-day: <6.5% Inter-day: <6.3%
Accuracy (% Recovery) SatisfactoryNot Specified95.0 - 98.3%86.50 - 114.40%

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on validated methods from scientific literature and offer a range of chromatographic conditions.

Protocol 1: Isocratic RP-HPLC with UV Detection for Pharmaceutical Formulations

This method is suitable for the routine analysis of this compound citrate in tablet dosage forms.[5]

1. Chromatographic System:

  • An RP-HPLC system equipped with a UV detector.[5]

2. Stationary Phase:

  • Inertsil C18 column (150 mm x 4.6 mm, 5 µm particle size).[5]

3. Mobile Phase:

  • A mixture of acetonitrile and phosphate buffer (70:30, v/v), with the pH adjusted to 7.0.[5]

4. Flow Rate:

  • 0.8 mL/min.[5]

5. Detection:

  • UV detection at 228 nm.[5]

6. Standard Preparation:

  • Prepare a stock solution of this compound citrate in the mobile phase.

  • Perform serial dilutions to create calibration standards within the linear range (e.g., 0.1 - 30 µg/mL).[5]

7. Sample Preparation:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound citrate and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

8. Analysis:

  • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the concentration of this compound in the sample.

Protocol 2: LC-MS/MS for Simultaneous Determination of this compound and N-desmethyl this compound in Human Plasma

This method is highly sensitive and selective, making it ideal for pharmacokinetic and bioequivalence studies.[8][10][11]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[10][12]

2. Chromatographic Conditions:

  • Analytical Column: Zorbax SB C18, 4.6 × 75 mm, 3.5 μm.[10]

  • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (5/95 v/v).[10]

  • Flow Rate: 0.6 mL/min.[10]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8][10][11]

  • MRM Transitions:

    • This compound: m/z 475.2 → 283.4.[10]

    • N-desmethyl this compound: m/z 461.3 → 283.4.[10]

    • This compound-d8 (Internal Standard): m/z 483.4 → 283.4.[10]

4. Standard and Quality Control (QC) Solution Preparation:

  • Prepare individual stock solutions of this compound, N-desmethyl this compound, and the internal standard (e.g., this compound-d8) in methanol.[12]

  • Prepare working standard solutions by serial dilution of the stock solutions.

  • Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the working standard solutions.[12]

5. Sample Preparation (Liquid-Liquid Extraction):

  • To a specific volume of plasma (e.g., 100 µL), add the internal standard solution.

  • Add a basic solution (e.g., NaOH) to adjust the pH.

  • Add an extraction solvent (e.g., dichloromethane or a mixture of ether and dichloromethane).[8][13]

  • Vortex mix and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

6. Data Analysis:

  • Integrate the peak areas for the analytes and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analytes in the unknown samples by back-calculation from the calibration curve.

Visualizations

This compound Metabolism Pathway

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 (major route) and CYP2C9 (minor route).[2][3] The major metabolic pathway is N-demethylation, which results in the formation of N-desmethyl this compound.[2][3]

G This compound Metabolism Pathway This compound This compound N_Desmethyl_this compound N-desmethyl this compound (Active Metabolite) This compound->N_Desmethyl_this compound N-demethylation Further_Metabolism Further Metabolism N_Desmethyl_this compound->Further_Metabolism Excretion Excretion (Feces and Urine) Further_Metabolism->Excretion CYP3A4 CYP3A4 (Major) CYP3A4->this compound CYP2C9 CYP2C9 (Minor) CYP2C9->this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis in Plasma

The following diagram illustrates a typical workflow for the analysis of this compound and its metabolites in plasma samples using LC-MS/MS.

G LC-MS/MS Analysis Workflow for this compound in Plasma cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for plasma sample analysis.

References

Application Notes and Protocols for Sildenafil-Induced Vasodilation in Ex Vivo Organ Baths

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sildenafil for inducing and quantifying vasodilation in ex vivo organ bath preparations. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, serving as a practical resource for researchers investigating vascular physiology and the pharmacological effects of phosphodiesterase-5 (PDE5) inhibitors.

Introduction

This compound, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic effects in erectile dysfunction and pulmonary arterial hypertension.[1][2] Its mechanism of action is centered on the potentiation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling cascade, a key pathway regulating smooth muscle relaxation and vasodilation.[1][3][4] Ex vivo organ bath studies provide a robust and controlled environment to investigate the direct effects of this compound on vascular tissues, allowing for the precise determination of its potency and efficacy in inducing vasodilation. These assays are crucial for preclinical drug development and for understanding the fundamental mechanisms of vascular tone regulation.

Signaling Pathway of this compound-Induced Vasodilation

This compound's vasodilatory effect is mediated through the NO-cGMP pathway. Endothelial cells release NO, which diffuses into adjacent smooth muscle cells and stimulates soluble guanylate cyclase (sGC).[1][3] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][3] Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.[3] PDE5 is the primary enzyme responsible for the degradation of cGMP to the inactive 5'-GMP.[2] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and an enhanced vasodilatory response.[1][3][4]

Sildenafil_Signaling_Pathway cluster_sGC NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive stimulates sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP sGC active GMP 5'-GMP (inactive) cGMP->GMP hydrolyzed by PKG PKG Activation cGMP->PKG PDE5 PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation This compound This compound This compound->PDE5 inhibits Experimental_Workflow A Tissue Isolation and Preparation B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability Test (e.g., KCl) C->D E Washout and Return to Baseline D->E F Pre-contraction (e.g., Phenylephrine) E->F I Optional: Mechanistic Studies (Pre-incubation with inhibitors) E->I G Cumulative Addition of this compound F->G H Data Acquisition (Concentration-Response Curve) G->H I->F

References

Troubleshooting & Optimization

how to prevent sildenafil degradation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the preparation, storage, and handling of sildenafil stock solutions for research purposes.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound citrate stock solutions?

For optimal stability and solubility, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound citrate. This compound citrate is also soluble in Dimethylformamide (DMF). For lower concentrations, methanol and ethanol can be used, although long-term stability may be reduced. This compound citrate has limited solubility in water, which is also pH-dependent.

2. What are the recommended storage conditions for this compound citrate solid and stock solutions?

  • Solid this compound Citrate: Store at -20°C for long-term stability, as recommended by suppliers.[1]

  • This compound Citrate in DMSO: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. A product information sheet suggests that this compound citrate is stable for at least two years when stored as a crystalline solid at -20°C.[1]

3. How long are this compound stock solutions in DMSO stable?

When stored properly at -20°C in tightly sealed vials and protected from light, this compound stock solutions in DMSO can be stable for several months. However, for critical experiments, it is best practice to use freshly prepared solutions or solutions that have been stored for no longer than 3 months. For aqueous solutions, stability is much shorter and highly dependent on pH and storage temperature. One study indicated that a solution in an aqueous buffer at pH 4.2 was stable for 30 days.[2]

4. My this compound solution has precipitated. What should I do?

Precipitation can occur if the solubility limit is exceeded or if the temperature of the solution drops significantly. Gently warm the solution in a water bath (not exceeding 37°C) and vortex or sonicate to redissolve the precipitate. If it does not redissolve, the concentration may be too high for the solvent and storage conditions. Consider preparing a new, less concentrated stock solution.

5. What factors can cause this compound to degrade in solution?

This compound is susceptible to degradation under several conditions:

  • Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can cause significant degradation.[3][4]

  • Acid and Alkali Hydrolysis: this compound can be partially degraded under strong acidic (low pH) and alkaline (high pH) conditions.[3][4]

  • Photolysis: Exposure to UV light can lead to photodegradation.[5][6] It is crucial to store solutions in amber vials or protect them from light.

6. How can I check the stability of my this compound stock solution?

The most reliable method to assess the stability and purity of your this compound stock solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from its degradation products, allowing for accurate quantification.

Data Presentation

Table 1: Solubility of this compound Citrate in Common Laboratory Solvents

SolventSolubilityReference
DMSO~14 mg/mL[1]
Dimethylformamide (DMF)~10 mg/mL[7]
Distilled Water (pH dependent)4.1 ± 1.3 mg/mL[8]
Ethanol5.2 ± 1.2 mg/mL[8]
MethanolSlightly soluble[7]

Table 2: Summary of this compound Degradation Under Forced Conditions

Stress ConditionObservationReference
Acidic (1N HCl)Partial degradation[3]
Alkaline (1N NaOH)Partial degradation[3]
Oxidative (0.1% H₂O₂)Complete degradation[3]
Thermal (120°C, solid state)Stable[3]
UV Light (solid state)Stable[3]
Photolysis (in solution)Susceptible to photodegradation[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Citrate Stock Solution (10 mM in DMSO)

Materials:

  • This compound citrate (MW: 666.7 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate this compound citrate powder to room temperature before opening the container to prevent moisture condensation.

  • Weigh out 6.67 mg of this compound citrate using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound citrate is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Stability Testing of this compound Stock Solution using HPLC

This protocol provides a general framework. Specific parameters may need to be optimized for your HPLC system.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.2 M ammonium acetate) in a 60:40 v/v ratio, with the pH adjusted to 7.0.[3]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm[3]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a fresh standard solution of this compound citrate of known concentration in the mobile phase.

  • Sample Preparation: Dilute an aliquot of your stored this compound stock solution with the mobile phase to a concentration within the linear range of the assay.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time and peak area of intact this compound.

    • Inject the diluted sample of your stock solution.

  • Data Interpretation:

    • Compare the retention time of the major peak in your sample to that of the standard to confirm its identity as this compound.

    • The presence of additional peaks indicates the formation of degradation products.

    • Calculate the concentration of this compound in your stock solution by comparing its peak area to that of the standard. A significant decrease from the initial concentration indicates degradation.

Visualizations

Sildenafil_Degradation_Pathway This compound This compound Oxidation Oxidative Stress (e.g., H₂O₂) This compound->Oxidation Major Pathway Hydrolysis Acid/Alkali Hydrolysis This compound->Hydrolysis Partial Degradation Photolysis UV Light This compound->Photolysis Minor Pathway Degradation_Products Degradation Products (e.g., N-oxide, hydrolyzed sulfonamide) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products

Caption: Factors leading to the degradation of this compound.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control weigh Weigh this compound Citrate dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Amber Vials vortex->aliquot store Store at -20°C aliquot->store stability_test Perform Stability Test (HPLC) store->stability_test use_in_exp Use in Experiments stability_test->use_in_exp

Caption: Workflow for preparing and storing this compound stock solutions.

Troubleshooting_Logic start Issue with Stock Solution? precipitate Precipitation Observed? start->precipitate warm_vortex Action: Gently warm and vortex precipitate->warm_vortex Yes degradation Suspected Degradation? precipitate->degradation No reassess_conc Action: Reassess concentration and solvent choice warm_vortex->reassess_conc Doesn't Redissolve warm_vortex->degradation Redissolves check_storage Check storage conditions: - Temperature (-20°C)? - Protected from light? degradation->check_storage Yes prepare_fresh Resolution: Prepare fresh stock solution degradation->prepare_fresh No run_hplc Action: Run HPLC analysis to confirm purity check_storage->run_hplc run_hplc->prepare_fresh Degradation Confirmed

Caption: Troubleshooting logic for this compound stock solution issues.

References

Technical Support Center: Optimizing Sildenafil Delivery for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sildenafil in in vivo experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for this compound citrate for in vivo use?

This compound citrate has pH-dependent solubility.[1][2] It is more soluble in acidic conditions.[1][2] For oral administration, it can often be dissolved in sterile water or saline. This compound citrate's solubility in distilled water is approximately 4.1 ± 1.3 mg/mL.[1][3] For other routes or higher concentrations, co-solvents may be necessary. The solubility of this compound citrate is about 37.25 mg/mL at a pH of 1.2, but this decreases to 0.22 mg/mL at a pH of 8.0.[2]

2. How should I store this compound solutions for in vivo experiments?

It is recommended to prepare fresh solutions for each experiment to ensure stability and prevent degradation. If short-term storage is necessary, store the solution at 4°C and protect it from light. Always visually inspect for precipitation before use.

3. What are the common routes of administration for this compound in animal models?

Common administration routes for this compound in animal studies include:

  • Oral (p.o.): Often administered via gavage. This route is convenient but subject to first-pass metabolism, which can result in lower bioavailability.[4][5][6]

  • Intraperitoneal (i.p.): Bypasses the gastrointestinal tract, leading to more rapid absorption and higher bioavailability compared to oral administration.[7][8]

  • Intravenous (i.v.): Provides 100% bioavailability and allows for precise dose control.[4][9][10]

  • Subcutaneous (s.c.): Can provide a slower, more sustained release of the drug.[11][12][13]

The choice of administration route will depend on the specific experimental goals, the desired pharmacokinetic profile, and the animal model being used.

4. What is the typical dose range for this compound in rodents?

The dose of this compound can vary significantly depending on the animal model, the indication being studied, and the route of administration. For rats, reported oral doses range from 1 to 300 mg/kg.[4][14] Subcutaneous injections in rats have been performed at doses of 50, 100, and 200 mg/kg daily.[12] For mice, intraperitoneal injections of 3 or 10 mg/kg have been used.[8] It is crucial to consult the literature for doses used in similar experimental contexts and to perform dose-response studies to determine the optimal dose for your specific application.

5. How does food intake affect the absorption of orally administered this compound?

Administering this compound with food can delay its absorption and reduce the maximum plasma concentration (Cmax).[15] For experiments where rapid and maximal absorption is critical, it is advisable to administer this compound to fasted animals.

Troubleshooting Guides

Issue 1: Poor or variable drug exposure after oral administration.

  • Possible Cause: this compound has low oral bioavailability due to significant first-pass metabolism in the liver and intestines.[4][5][6] The extent of metabolism can vary between animals.

  • Troubleshooting Steps:

    • Fasting: Ensure animals are fasted before oral administration to reduce variability in gastric emptying and absorption.

    • Vehicle Optimization: Ensure the this compound is fully dissolved in the vehicle. The pH of the vehicle can impact solubility.

    • Alternative Routes: Consider alternative administration routes that bypass first-pass metabolism, such as intraperitoneal or intravenous injection, to achieve more consistent and higher drug exposure.

    • Formulation Enhancement: For chronic studies, consider advanced formulations like nanoemulsions or solid dispersions, which have been shown to improve oral bioavailability.[6][16]

Issue 2: Precipitation of this compound in the dosing solution.

  • Possible Cause: this compound citrate's solubility is limited, especially in neutral or alkaline solutions.[1][2] The concentration may be too high for the chosen vehicle.

  • Troubleshooting Steps:

    • Check Solubility Limits: Refer to the solubility data to ensure you are not exceeding the solubility of this compound citrate in your chosen vehicle at the intended pH.

    • Adjust pH: If appropriate for the administration route, slightly acidifying the vehicle can improve solubility.

    • Use a Co-solvent: For non-oral routes, consider using a biocompatible co-solvent like propylene glycol or ethanol to increase solubility. However, be mindful of potential vehicle effects on the experiment.

    • Prepare Fresh: Prepare solutions immediately before use to minimize the chance of precipitation over time.

Issue 3: Unexpected behavioral or physiological effects in the animal model.

  • Possible Cause: this compound has systemic vasodilatory effects and can impact blood pressure.[17] The dose may be too high, leading to adverse effects.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window with minimal side effects for your specific model and endpoint.

    • Monitor Vital Signs: If feasible, monitor physiological parameters like heart rate and blood pressure to assess the hemodynamic effects of the administered dose.

    • Review Literature for Model-Specific Effects: Some animal strains or disease models may be more sensitive to the effects of this compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species (Oral Administration)

SpeciesDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
Mouse10~0.25282281-[9]
Rat30~0.51140204014.6[4]
Rabbit-----[9]
Dog1~1---[18]
Dog2~1---[18]
Dog4~1---[18]

Table 2: Solubility of this compound Citrate in Different Solvents

SolventSolubility (mg/mL)Reference
Distilled Water4.1 ± 1.3[1][3]
Ethanol5.2 ± 1.2[1]
Propylene Glycol3.31 ± 0.22[3]
Oleic Acid6.77 ± 0.54[1]
Water (pH 1.2)~37.25[2]
Water (pH 5.0)~18.53[2]
Water (pH 8.0)~0.22[2]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Citrate for Oral Gavage in Rats

  • Materials:

    • This compound citrate powder

    • Sterile distilled water or 0.9% saline

    • Vortex mixer

    • Sonicator (optional)

    • pH meter

    • Animal gavage needles

  • Procedure: a. Calculate the required amount of this compound citrate based on the desired dose and the number of animals. b. Weigh the this compound citrate powder accurately. c. Add the powder to a sterile container with the appropriate volume of sterile water or saline to achieve the final desired concentration. d. Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution. e. Check the pH of the solution. If necessary, adjust to a slightly acidic pH (e.g., 4-5) to ensure solubility, but be mindful of potential effects on the gastrointestinal tract. f. Administer the solution to the rats using an appropriately sized gavage needle. The volume should be based on the animal's body weight.

Visualizations

experimental_workflow Experimental Workflow for In Vivo this compound Study cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis prep_solution Prepare this compound Solution administer Administer this compound (e.g., Oral Gavage) prep_solution->administer dose_calc Calculate Dose dose_calc->prep_solution animal_prep Prepare Animal Model animal_prep->administer monitoring Monitor Animal administer->monitoring data_collection Collect Data (e.g., Blood Samples, Behavioral) monitoring->data_collection pk_analysis Pharmacokinetic Analysis data_collection->pk_analysis pd_analysis Pharmacodynamic Analysis data_collection->pd_analysis stat_analysis Statistical Analysis pk_analysis->stat_analysis pd_analysis->stat_analysis

Caption: Workflow for a typical in vivo this compound experiment.

sildenafil_pathway This compound's Mechanism of Action This compound This compound pde5 Phosphodiesterase-5 (PDE5) This compound->pde5 Inhibits cgmp cGMP pde5->cgmp Degrades gmp 5'-GMP (inactive) cgmp->gmp relaxation Smooth Muscle Relaxation cgmp->relaxation Leads to gtp GTP gtp->cgmp Converted by Guanylate Cyclase

Caption: this compound's inhibitory action on the PDE5 pathway.

References

Sildenafil Crystallization in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of sildenafil crystallization when using Dimethyl Sulfoxide (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating or crystallizing out of the DMSO solution?

A1: this compound crystallization in DMSO can be attributed to several factors:

  • Supersaturation: The concentration of this compound may have exceeded its solubility limit in DMSO under the current storage or experimental conditions.

  • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of this compound, leading to precipitation. Solutions prepared at a higher temperature may crystallize when cooled to room temperature or refrigerated.[1]

  • Improper Dissolution: this compound may not have been fully dissolved initially. Gentle warming can aid in dissolution, but the solution may not be stable upon cooling.[1]

  • Hygroscopicity: this compound citrate is hygroscopic, meaning it can absorb moisture from the air.[2] This can alter its solubility characteristics. Similarly, DMSO is also hygroscopic and absorbing water can reduce its solvating power for this compound.

  • pH Changes: The solubility of this compound citrate is pH-dependent, with solubility decreasing as the pH increases.[2]

Q2: What is the maximum stable concentration of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies across different sources, which may be due to the use of this compound citrate versus this compound base, and different experimental conditions. It is crucial to consult the manufacturer's product data sheet for the specific lot you are using. The table below summarizes the reported solubility data.

Q3: Should I use this compound citrate or this compound base for my experiments?

A3: The choice between this compound citrate and this compound base depends on the experimental requirements. This compound citrate is a salt and is generally more water-soluble than the this compound free base.[3][4] However, for preparing stock solutions in organic solvents like DMSO, either form can be used. Be aware that their molecular weights and solubility characteristics differ, which must be accounted for in your calculations.

Q4: How should I properly store my this compound-DMSO stock solution to prevent crystallization?

A4: To maintain the stability of your this compound-DMSO stock solution, adhere to the following storage guidelines:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[1][5][6]

  • Moisture Protection: Use airtight containers to protect the solution from moisture, as both this compound citrate and DMSO are hygroscopic.[1][7]

  • Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can promote precipitation.[8]

Q5: My this compound-DMSO stock is clear, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I fix it?

A5: This is a common issue known as antisolvent precipitation. This compound is poorly soluble in aqueous solutions.[3][9] When the DMSO stock is added to the aqueous medium, the DMSO is diluted, and the this compound is exposed to a solvent system in which it is not soluble, causing it to crash out of solution.

To mitigate this, try the following:

  • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally tolerated.[10] A slightly higher DMSO concentration in the final medium may help keep the this compound in solution.

  • Stepwise Dilution: Instead of adding the stock directly to the full volume of medium, add the medium to the stock solution drop-wise with vigorous stirring.[11] This allows for a more gradual change in the solvent environment.

  • Use of Surfactants: In some formulations, non-ionic surfactants like Tween 80 have been used to improve the solubility of this compound citrate.[12] However, the compatibility and potential effects of such additives on your specific cell line must be carefully evaluated.

Troubleshooting Guide

Issue 1: this compound Powder Does Not Fully Dissolve in DMSO

Possible Causes:

  • Concentration is too high.

  • Insufficient mixing or agitation.

  • Low ambient temperature.

Solutions:

  • Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limits (see Table 1).

  • Gentle Warming: Warm the solution in a water bath at a temperature up to 50°C to facilitate dissolution.[1]

  • Vortexing/Sonication: Use a vortex mixer or a sonicator bath to provide adequate agitation.

Issue 2: this compound-DMSO Solution Crystallizes During Storage

Possible Causes:

  • Solution was prepared at an elevated temperature and is not stable at storage temperature.

  • Storage temperature is too low for the given concentration.

  • Moisture has been introduced into the solution.

Solutions:

  • Prepare at Room Temperature: If possible, prepare the solution at the intended storage temperature (if not freezing) to ensure stability.

  • Re-dissolve and Aliquot: If crystals have formed, gently warm the solution to re-dissolve the this compound, and then immediately aliquot into single-use vials before storing at -20°C or -80°C.

  • Use Desiccants: Store vials in a container with a desiccant to protect from moisture.[7]

Data Summary

Table 1: Reported Solubility of this compound in DMSO

This compound FormReported Solubility in DMSOSource(s)
This compound Citrate100 mg/mL (with warming to 50°C)[1]
This compound Citrate~14 mg/mL[5]
This compound Citrate2 mg/mL

Note: The variability in reported solubility highlights the importance of consulting the manufacturer's specifications for your specific compound and performing small-scale solubility tests.

Experimental Protocols

Protocol 1: Preparation of a this compound-DMSO Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (citrate or base) powder

  • Anhydrous DMSO

  • Sterile, airtight vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound powder to achieve the desired concentration (e.g., 10 mg/mL). It is advisable to start with a lower concentration to ensure stability.

  • Weigh the this compound powder and add it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex until the powder is completely dissolved.

  • If the powder does not fully dissolve, warm the vial in a water bath at 37-50°C for short intervals, vortexing in between, until a clear solution is obtained.[1]

  • Allow the solution to cool to room temperature. If it remains clear, it is ready for use or storage.

  • For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C.[6]

Visualizations

This compound Troubleshooting Workflow

start This compound Crystallization Issue check_conc Is Concentration >10 mg/mL? start->check_conc high_conc High Concentration check_conc->high_conc Yes check_storage How is the Solution Stored? check_conc->check_storage No lower_conc Action: Lower Concentration or Warm to Dissolve high_conc->lower_conc resolved Issue Resolved lower_conc->resolved improper_storage Improper Storage (e.g., 4°C, RT, moisture) check_storage->improper_storage Incorrectly check_dilution Crystallization on Dilution in Aqueous Media? check_storage->check_dilution Correctly correct_storage Action: Store at -20°C in Airtight Aliquots improper_storage->correct_storage correct_storage->resolved antisolvent Antisolvent Precipitation check_dilution->antisolvent Yes check_dilution->resolved No dilution_protocol Action: Use Stepwise Dilution Protocol antisolvent->dilution_protocol dilution_protocol->resolved

Caption: A troubleshooting workflow for this compound crystallization.

This compound's Mechanism of Action: PDE5 Inhibition

cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates GTP GTP cGMP cGMP GTP->cGMP converted by GC Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation promotes GMP 5'-GMP cGMP->GMP degraded by PDE5 PDE5 PDE5->cGMP This compound This compound This compound->PDE5 inhibits

Caption: this compound inhibits PDE5, increasing cGMP levels.

References

Technical Support Center: Enhancing Sildenafil Bioavailability in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the bioavailability of sildenafil in rat models.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind reformulating this compound for enhanced bioavailability?

A1: this compound citrate, a BCS Class II drug, exhibits high membrane permeability but suffers from poor aqueous solubility.[1] This low solubility contributes to its limited oral bioavailability (around 40% in humans and 14.6% in rats) and delayed onset of action, primarily due to significant first-pass metabolism in the liver and intestines.[1][2] Various formulations aim to improve its solubility and dissolution rate, thereby increasing its systemic absorption and therapeutic efficacy.[3]

Q2: What are the common formulation strategies to improve this compound bioavailability in rats?

A2: Several advanced drug delivery systems have been investigated in rat models to enhance this compound's bioavailability. These include:

  • Dry Foam Tablets: These formulations increase the surface area for dissolution, leading to significantly higher plasma concentrations compared to conventional tablets.[1]

  • Microspheres: Both amorphous and crystalline microspheres have been shown to increase solubility and dissolution rates.[3]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Solid SNEDDS have demonstrated the highest improvement in oral bioavailability by forming nanoemulsions in the gastrointestinal tract, which enhances drug solubilization and absorption.[3][4][5]

  • Transdermal Systems: Nano-transfersomal films and nanobiolosomes offer an alternative route of administration that bypasses first-pass metabolism, leading to enhanced bioavailability and extended absorption.[6][7][8]

Q3: How does the route of administration impact the bioavailability of this compound in rats?

A3: The route of administration significantly influences this compound's bioavailability by affecting the extent of first-pass metabolism. Oral administration subjects the drug to extensive metabolism in the intestine and liver.[2] In contrast, alternative routes like transdermal or sublingual delivery can bypass this initial metabolism, potentially leading to higher systemic drug levels.[9][10] Inhaled formulations have also been explored to achieve high local concentrations in the lungs with prolonged half-life compared to oral or intravenous administration.[11]

Q4: What is the primary metabolic pathway of this compound in rats?

A4: The primary metabolic pathway of this compound in rats, as in other species, is N-demethylation of the piperazine ring to form its major active metabolite, N-desmethyl this compound.[12][13] Other metabolic pathways include pyrazole N-demethylation, loss of a two-carbon fragment from the piperazine ring (N,N'-deethylation), oxidation of the piperazine ring, and aliphatic hydroxylation.[12][13]

Troubleshooting Guides

Problem 1: High variability in pharmacokinetic data between individual rats.

  • Possible Cause: Inconsistent administration of the oral gavage, leading to variable dosing or deposition of the formulation in the esophagus versus the stomach.

  • Troubleshooting Tip: Ensure proper training in oral gavage techniques. For solid dosage forms, pulverize and disperse them in a suitable vehicle like water immediately before administration to ensure a homogenous suspension.[1] Consider using a flexible gavage needle to minimize stress and potential injury to the animals.

  • Possible Cause: Differences in the fasted state of the animals. Food can affect the rate and extent of drug absorption.

  • Troubleshooting Tip: Standardize the fasting period for all animals before dosing. Typically, an overnight fast with free access to water is recommended.[14]

  • Possible Cause: Inter-individual differences in metabolic enzyme activity (e.g., CYP3A4 and CYP2C9).[15]

  • Troubleshooting Tip: Use a sufficient number of animals per group to account for biological variability. Ensure that the rats are of a similar age and from the same strain and supplier to minimize genetic variations in metabolism.

Problem 2: Lower than expected improvement in bioavailability with a novel formulation.

  • Possible Cause: The formulation may not be stable in the gastrointestinal environment, leading to premature drug release or degradation.

  • Troubleshooting Tip: Evaluate the in vitro stability of your formulation under simulated gastric and intestinal fluids (different pH and enzymatic conditions). For SNEDDS, assess the emulsion droplet size and stability upon dilution in aqueous media.[4]

  • Possible Cause: The excipients used in the formulation may interact with this compound or affect its absorption.

  • Troubleshooting Tip: Conduct compatibility studies between this compound and all excipients using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC).[16]

Problem 3: Difficulty in interpreting the Tmax values observed in the study.

  • Possible Cause: The observed Tmax (time to reach maximum concentration) may be longer than previously reported values.

  • Troubleshooting Tip: This can be due to variations in the animal strain, the formulation's dissolution and absorption profile, or the administration method.[1] For instance, administering a pulverized tablet dispersed in water may alter the dissolution characteristics compared to an intact tablet.[1] It is crucial to compare your results with a control group using a standard this compound formulation under identical experimental conditions.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
This compound Powder20289.4 ± 65.21.0733.57 ± 184.15100[1][3]
Commercial Tablet20387.6 ± 98.51.5989.7 ± 210.3135[1]
Dry Foam Tablet20543.2 ± 120.12.01487.3 ± 315.6203[1]
Crystalline Microspheres20--1042.90 ± 119.90142[3]
Amorphous Microspheres20--1339.90 ± 416.52183[3]
Solid SNEDDS20--1508.78 ± 343.95206[3]
This compound Suspension-----[17]
This compound Citrate Solution----232 (vs. suspension)[17]
SLD-SNEDDS----580 (vs. suspension)[17]

Data are presented as mean ± SD where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Oral Administration and Blood Sampling for Pharmacokinetic Studies

  • Animal Model: Male Wistar or Sprague-Dawley rats (specific strain and weight to be consistent within a study).

  • Housing: House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.[14]

  • Formulation Preparation:

    • Solutions/Suspensions: Prepare the this compound formulation in a suitable vehicle (e.g., distilled water, saline with a suspending agent) at the desired concentration.

    • Solid Dosage Forms: For tablets, pulverize and suspend in a known volume of vehicle immediately before administration.[1]

  • Administration: Administer the formulation orally via gavage at a specified dose (e.g., 20 mg/kg).[1]

  • Blood Sampling: Collect blood samples (approximately 0.3-0.5 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[14]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound and its major metabolite, N-desmethyl this compound, in the plasma samples using a validated analytical method, such as LC/MS/MS.[1]

Protocol 2: Preparation of this compound-Loaded Solid Self-Nanoemulsifying Drug Delivery System (SNEDDS)

  • Component Selection:

    • Oil Phase: Select an oil in which this compound has high solubility (e.g., Captex 300).

    • Surfactant: Choose a surfactant that can emulsify the oil phase (e.g., Labrasol).

    • Co-surfactant: Select a co-surfactant to improve the nano-emulsification process (e.g., Transcutol HP).

  • Formulation Development:

    • Prepare various ratios of oil, surfactant, and co-surfactant.

    • Add this compound to the mixture and vortex until a clear solution is obtained.

    • The composition of a reported successful liquid SNEDDS is this compound:Labrasol:Transcutol HP:Captex 300 in a ratio of 1:70:15:15 (w:w:w:w).[3]

  • Solidification:

    • Select a solid carrier (e.g., HDK N20 Pharma).

    • Add the liquid SNEDDS to the solid carrier and mix until a homogenous powder is formed.

  • Characterization:

    • Determine the particle size and morphology of the solid SNEDDS.

    • Evaluate the in vitro dissolution profile in different media.

    • Assess the self-nanoemulsification efficiency by observing the formation of nanoemulsion upon dilution in an aqueous medium.

Mandatory Visualizations

Sildenafil_Mechanism_of_Action cluster_presynaptic Presynaptic Nerve Terminal cluster_smooth_muscle Corpus Cavernosum Smooth Muscle Cell Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Nitric Oxide (NO) Sexual Stimulation->Nitric Oxide (NO) releases Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP to GTP GTP Inactive Metabolite Inactive Metabolite cGMP->Inactive Metabolite degraded by Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 PDE5->Inactive Metabolite Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection This compound This compound This compound->PDE5 inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow A Formulation Development (e.g., SNEDDS, Microspheres) B In Vitro Characterization (Solubility, Dissolution, Stability) A->B C Animal Model Preparation (Fasting, Acclimatization) B->C D Oral Administration (Gavage) C->D E Serial Blood Sampling D->E F Plasma Separation E->F G Bioanalytical Method (LC/MS/MS) F->G H Pharmacokinetic Analysis (Cmax, Tmax, AUC) G->H I Data Interpretation & Comparison H->I

Caption: General experimental workflow for pharmacokinetic studies.

Logical_Relationship A Poor Aqueous Solubility of this compound B Low Dissolution Rate A->B D Low Oral Bioavailability B->D C Extensive First-Pass Metabolism C->D E Enhanced Formulation (e.g., Nanotechnology) F Improved Solubility & Dissolution E->F G Increased Absorption F->G H Enhanced Bioavailability G->H

Caption: Rationale for enhancing this compound bioavailability.

References

Unlocking Research Potential: A Comprehensive List of Long-Tail Keywords for "14-Deoxy-11,12-dehydroandrographolide"

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers delving into the therapeutic potential of "14-Deoxy-11,12-dehydroandrographolide," a comprehensive understanding of relevant, long-tail keywords is crucial for effective literature searches and content creation. This curated list, categorized by researcher intent, provides a roadmap for exploring the foundational knowledge, methodologies, challenges, and comparative analysis surrounding this promising natural compound.

Below is a detailed table of SEO-driven, long-tail keywords designed to guide scientific inquiry and communication related to 14-Deoxy-11,12-dehydroandrographolide, a bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata.

CategoryLong-tail Keyword
Foundational & Exploratory 14-Deoxy-11,12-dehydroandrographolide mechanism of action
biological activities of 14-Deoxy-11,12-dehydroandrographolide
14-Deoxy-11,12-dehydroandrographolide NF-κB inhibition pathway[1]
discovery and isolation of 14-Deoxy-11,12-dehydroandrographolide
pharmacological properties of Andrographis paniculata diterpenoids
14-Deoxy-11,12-dehydroandrographolide antiviral properties against influenza
anti-inflammatory effects of 14-Deoxy-11,12-dehydroandrographolide in vitro
anticancer activity of 14-Deoxy-11,12-dehydroandrographolide on leukemia cells[2]
14-Deoxy-11,12-dehydroandrographolide structure-activity relationship
natural sources of 14-Deoxy-11,12-dehydroandrographolide
physicochemical characteristics of 14-Deoxy-11,12-dehydroandrographolide
14-Deoxy-11,12-dehydroandrographolide for respiratory tract infections
Methodological & Application HPLC quantification of 14-Deoxy-11,12-dehydroandrographolide in plasma[3][4]
extraction protocol for 14-Deoxy-11,12-dehydroandrographolide from Andrographis paniculata
synthesis of 14-Deoxy-11,12-dehydroandrographolide analogues[5][6][7]
in vivo animal models for 14-Deoxy-11,12-dehydroandrographolide studies[8]
cell-based assay protocol for 14-Deoxy-11,12-dehydroandrographolide
determining IC50 of 14-Deoxy-11,12-dehydroandrographolide in cancer cells
preparation of 14-Deoxy-11,12-dehydroandrographolide stock solution[9]
analytical methods for 14-Deoxy-11,12-dehydroandrographolide quality control
using 14-Deoxy-11,12-dehydroandrographolide in antiviral research protocols[10]
apoptosis assay with 14-Deoxy-11,12-dehydroandrographolide treatment[11]
formulation of 14-Deoxy-11,12-dehydroandrographolide for improved solubility[12]
in vivo dosing and administration of 14-Deoxy-11,12-dehydroandrographolide
Troubleshooting & Optimization solubility issues of 14-Deoxy-11,12-dehydroandrographolide in aqueous solutions[12]
improving stability of 14-Deoxy-11,12-dehydroandrographolide in experimental assays
troubleshooting inconsistent results in 14-Deoxy-11,12-dehydroandrographolide experiments[13]
optimizing dosage of 14-Deoxy-11,12-dehydroandrographolide for cell culture
avoiding precipitation of 14-Deoxy-11,12-dehydroandrographolide in media[13]
challenges in the synthesis of 14-Deoxy-11,12-dehydroandrographolide derivatives
overcoming low bioavailability of 14-Deoxy-11,12-dehydroandrographolide in vivo
method validation for 14-Deoxy-11,12-dehydroandrographolide HPLC analysis[3][14]
minimizing cytotoxicity of 14-Deoxy-11,12-dehydroandrographolide in non-target cells
controlling for variability in 14-Deoxy-11,12-dehydroandrographolide biological assays[15]
optimizing extraction yield of 14-Deoxy-11,12-dehydroandrographolide from plant material
storage and handling of 14-Deoxy-11,12-dehydroandrographolide for research[16]
Validation & Comparative 14-Deoxy-11,12-dehydroandrographolide vs andrographolide anti-inflammatory activity[17]
comparing cytotoxicity of 14-Deoxy-11,12-dehydroandrographolide and its analogues[6]
validation of 14-Deoxy-11,12-dehydroandrographolide's antiviral efficacy in vivo[18]
comparative analysis of 14-Deoxy-11,12-dehydroandrographolide and other NF-κB inhibitors
assessing the therapeutic index of 14-Deoxy-11,12-dehydroandrographolide
14-Deoxy-11,12-dehydroandrographolide efficacy compared to standard antiviral drugs
evaluating the safety profile of 14-Deoxy-11,12-dehydroandrographolide versus andrographolide[17]
cross-validation of analytical methods for 14-Deoxy-11,12-dehydroandrographolide
comparing the effects of 14-Deoxy-11,12-dehydroandrographolide on different cancer cell lines[2]
validation of 14-Deoxy-11,12-dehydroandrographolide as a therapeutic agent for asthma
comparative study of diterpenoids from Andrographis paniculata
confirming the mechanism of action of 14-Deoxy-11,12-dehydroandrographolide through knockout studies

References

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers delving into the therapeutic potential of Dihydroberberine (DHB), a highly bioavailable derivative of berberine, a targeted approach to information discovery is crucial. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been compiled, categorized by specific researcher intents. This will aid in the effective creation and discovery of content tailored to the various stages of scientific inquiry, from foundational exploration to validation and comparative analysis.

The following table provides a structured guide to long-tail keywords related to Dihydroberberine, designed to align with the distinct needs of the scientific research community.

CategoryLong-tail Keyword
Foundational & Exploratory Dihydroberberine synthesis and purification protocols
Physicochemical properties of dihydroberberine for research
Dihydroberberine mechanism of action in metabolic syndrome
Investigating the cellular uptake and transport of dihydroberberine
Dihydroberberine vs berberine: comparative bioavailability in preclinical models
The role of gut microbiota in the conversion of berberine to dihydroberberine
Dihydroberberine's effect on AMPK activation in vitro
Preliminary toxicity screening of dihydroberberine in cell lines
Dihydroberberine's impact on mitochondrial respiratory complex I.[1][2]
Exploring the anti-inflammatory properties of dihydroberberine
Discovery and characterization of novel dihydroberberine analogs
Dihydroberberine's potential in regulating glucose and lipid metabolism.[3]
The chemical stability and degradation profile of dihydroberberine
Understanding the structure-activity relationship of dihydroberberine derivatives
Initial investigations into dihydroberberine's neuroprotective effects
Methodological & Application Dihydroberberine HPLC-MS/MS method development for plasma samples
Protocol for quantifying dihydroberberine in tissue homogenates
In vivo study design for dihydroberberine in diet-induced obese mice.[4][5]
Cell-based assay protocols for assessing dihydroberberine efficacy
Dihydroberberine administration in db/db diabetic mouse models.[4][5]
Establishing a Caco-2 cell permeability assay for dihydroberberine
Techniques for improving dihydroberberine solubility in aqueous solutions for in vitro studies
Dihydroberberine treatment of L6 myotubes to assess glucose uptake.[4]
Pharmacokinetic modeling of dihydroberberine in Sprague-Dawley rats.[6][7]
Protocol for assessing dihydroberberine's effect on gene expression
In vitro assessment of dihydroberberine on adipocyte differentiation
Methods for evaluating dihydroberberine's impact on gut microbiota composition
Transdermal delivery systems for dihydroberberine research.[6][7][8]
Use of Seahorse XF Analyzer to study dihydroberberine's effect on cellular respiration
Experimental setup for studying dihydroberberine's drug-drug interaction potential
Troubleshooting & Optimization Troubleshooting poor solubility of dihydroberberine in cell culture media
Optimizing oral gavage delivery of dihydroberberine for in vivo studies
Addressing dihydroberberine instability in physiological buffers
Overcoming challenges in dihydroberberine quantification from biological matrices
Improving the yield and purity of dihydroberberine synthesis
Mitigating gastrointestinal side effects of dihydroberberine in animal models
How to prevent oxidation of dihydroberberine during storage and experimentation
Enhancing the cellular uptake of dihydroberberine in resistant cell lines
Adjusting HPLC-MS/MS parameters for sensitive detection of dihydroberberine metabolites
Refinement of animal models for studying long-term effects of dihydroberberine
Strategies to increase the in vivo half-life of dihydroberberine
Dealing with high inter-individual variability in dihydroberberine pharmacokinetic studies
Optimizing dosage and treatment duration for dihydroberberine in preclinical studies
Troubleshooting unexpected off-target effects of dihydroberberine in vitro
Method refinement for consistent dihydroberberine formulation for animal studies
Validation & Comparative Dihydroberberine vs metformin: a comparative study on AMPK activation.[9][10][11][12][13]
Head-to-head comparison of dihydroberberine and berberine on glucose tolerance in vivo
Validating the therapeutic targets of dihydroberberine using CRISPR-Cas9
Comparative efficacy of dihydroberberine and other natural compounds for metabolic syndrome
Cross-validation of analytical methods for dihydroberberine quantification
Independent replication of published studies on dihydroberberine's effects
Dihydroberberine's efficacy compared to standard-of-care drugs for type 2 diabetes
A comparative analysis of the safety profiles of dihydroberberine and berberine.[3]
Validating the role of specific gut bacteria in dihydroberberine's bioavailability
Comparative transcriptomics of cells treated with dihydroberberine versus berberine
Assessing the long-term efficacy and safety of dihydroberberine in animal models
Dihydroberberine's effects on lipid profiles compared to statins in preclinical models
Validation of dihydroberberine's mechanism of action in primary human cells
A comparative study of the pharmacokinetic interactions of dihydroberberine and berberine
Confirming the superiority of dihydroberberine's oral bioavailability in human clinical trials

References

refining sildenafil dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sildenafil Dosage Refinement

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in refining this compound dosage to enhance its therapeutic efficacy while minimizing off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and what are its main off-target effects?

A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP).[4][5][6] cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection.[2][5][6] this compound prevents the breakdown of cGMP by PDE5, thereby enhancing the erectile response to sexual stimulation.[2][4][5][6]

The most significant off-target effect involves the inhibition of PDE6, which is found in the retina and is involved in the phototransduction pathway.[1][7][8] Inhibition of PDE6 is approximately 10-fold less potent than for PDE5 but can lead to transient visual disturbances, such as changes in color vision and light perception.[1][7][9] Other off-target effects can be attributed to weak inhibition of other PDE isoforms, such as PDE1, which is present in the brain, myocardium, and vascular smooth muscle.[10]

Q2: How does the selectivity of this compound for PDE5 compare to other PDE isoforms?

A2: this compound exhibits high selectivity for PDE5 over other phosphodiesterase families. Its effect is most potent on PDE5. The selectivity is approximately 10-fold greater for PDE5 than for PDE6, 80-fold over PDE1, and over 700-fold for PDEs 2, 3, 4, 7, 8, 9, 10, and 11.[8][11] Specifically, this compound has a more than 4,000-fold selectivity for PDE5 over PDE3, the isoform involved in cardiac contractility.[8][11] This high selectivity profile is crucial for its therapeutic window, minimizing cardiovascular side effects associated with less selective PDE inhibitors.

Q3: What are the typical IC50 values for this compound against various PDE isoforms?

A3: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, these values demonstrate its selectivity.

PDE IsoformThis compound IC50 (nM)Location & FunctionAssociated Off-Target Effects
PDE5 3.5[1][12]Corpus cavernosum, pulmonary vasculature. Regulates cGMP-mediated smooth muscle relaxation.On-Target Effect
PDE6 33 - 35Retina. Involved in phototransduction.Visual disturbances (e.g., color vision changes).[1][7]
PDE1 ~280Brain, myocardium, vascular smooth muscle.Potential for vasodilation and tachycardia.[10]
PDE11 ~3500Skeletal muscle, prostate, testis. Function not fully known.Cross-reactivity is unlikely at therapeutic doses.[13]
PDE3 >10,000Heart, platelets. Regulates cardiac contractility and platelet aggregation.This compound has very low activity, avoiding cardiac issues seen with PDE3 inhibitors.[1]

Note: IC50 values can vary slightly between different experimental setups and literature sources.

Troubleshooting Experimental Issues

Q4: My in vitro PDE5 inhibition assay is showing high variability. What are the potential causes and solutions?

A4: High variability in in vitro PDE5 inhibition assays can stem from several factors.

Potential CauseRecommended Solution
Enzyme Activity Ensure the PDE5 enzyme is properly stored and handled to maintain its activity. Use a fresh batch of enzyme if degradation is suspected. Perform a positive control with a known inhibitor to validate enzyme function.
Substrate Concentration The concentration of cGMP should be near the Michaelis-Menten constant (Km) for accurate IC50 determination. Verify the purity and concentration of your cGMP stock solution.
Buffer Composition Check the pH and ionic strength of the reaction buffer. Ensure it contains the necessary cofactors, such as MgCl2.[14]
Compound Solubility This compound may precipitate at high concentrations. Use a suitable solvent like DMSO and ensure the final concentration in the assay does not exceed its solubility limit.
Plate Reader Settings For fluorescence-based assays, optimize the excitation and emission wavelengths and gain settings for your specific plate reader.[12]

Q5: In my animal model studies, I'm observing significant hypotension at doses intended to be therapeutically relevant for erectile function. How can I troubleshoot this?

A5: This issue points towards a narrow therapeutic window in your specific model or an experimental artifact.

Potential CauseRecommended Solution
Dose Calculation Re-evaluate your allometric scaling calculations from human to your animal model. Ensure the dose administered aligns with plasma concentrations known to be effective and safe.
Route of Administration The route of administration (e.g., intravenous vs. oral) significantly impacts pharmacokinetics.[5] An i.v. bolus can cause transient high peak concentrations leading to hypotension. Consider a slower infusion or oral gavage to better mimic clinical use.
Anesthesia Interaction Anesthetics can have hypotensive effects that may be potentiated by this compound. Monitor blood pressure in a control group receiving only the anesthetic and vehicle. If possible, use conscious, instrumented animals to measure hemodynamics.
Off-Target Vasodilation While selective, this compound can cause systemic vasodilation.[2] This may be exacerbated in your model. Consider measuring cGMP levels in non-target vascular beds to assess the extent of systemic PDE5 inhibition.
Model Sensitivity The specific strain or species of your animal model may have a different PDE expression profile or be more sensitive to the vasodilatory effects of this compound.

Experimental Protocols

Protocol: In Vitro PDE5 Inhibition Assay using Fluorescence Polarization (FP)

This protocol outlines a common method for determining the IC50 value of this compound.[12]

1. Reagents and Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP substrate (e.g., TAMRA-cGMP)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM EDTA

  • This compound citrate salt

  • DMSO (for compound dilution)

  • 384-well, low-volume, black microplates

  • Microplate reader with fluorescence polarization capabilities

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 µM. Then, dilute these stock solutions into the Assay Buffer to achieve the final desired concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound solution (or vehicle control) to the wells of the microplate.

    • Add 10 µL of the PDE5 enzyme solution (pre-diluted in Assay Buffer to the optimal concentration).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Add 5 µL of the fluorescently labeled cGMP substrate solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Signal Detection: Stop the reaction by adding a stop solution (if required by the specific kit) or by immediately reading the plate. Measure the fluorescence polarization using a microplate reader (e.g., 485 nm excitation, 535 nm emission).[12]

3. Data Analysis:

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Visualizations

Sildenafil_Mechanism cluster_0 Physiological Pathway cluster_1 This compound Intervention cluster_2 Off-Target Effect (Retina) NO Nitric Oxide (NO) (from Sexual Stimulation) GC Guanylate Cyclase NO->GC activates GTP GTP cGMP cGMP GTP->cGMP converted by GC PKG Protein Kinase G (PKG) cGMP->PKG activates GMP Inactive GMP cGMP->GMP degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation Erection Erection Relaxation->Erection This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits PDE6 PDE6 This compound->PDE6 Weakly Inhibits Vision Visual Signal (Phototransduction) PDE6->Vision modulates

Caption: this compound's mechanism of action and primary off-target pathway.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Dose Ranging cluster_2 Dosage Refinement A Step 1: PDE Isoform Selectivity Panel B Step 2: Determine IC50 for PDE5 vs PDE6 A->B C Step 3: Cell-Based Assays (cGMP accumulation) B->C D Step 4: Pharmacokinetic (PK) Study in Animal Model C->D Proceed if selective E Step 5: Dose-Response Study (Efficacy vs. Side Effects) D->E F Step 6: Hemodynamic Monitoring (Blood Pressure) E->F G Step 7: Analyze PK/PD Relationship F->G Integrate data H Step 8: Identify Minimum Effective Dose (MED) G->H I Step 9: Confirm MED has Minimal Off-Target Effects H->I

Caption: Workflow for refining this compound dosage.

Troubleshooting_Logic Start High Variability in In Vitro Assay? CheckEnzyme Validate Enzyme Activity with Positive Control Start->CheckEnzyme Yes CheckReagents Verify Substrate and Buffer Integrity CheckEnzyme->CheckReagents Enzyme OK ResultBad Problem Persists: Consult Instrument Specialist CheckEnzyme->ResultBad Enzyme Inactive CheckSolubility Assess Compound Precipitation CheckReagents->CheckSolubility Reagents OK CheckReagents->ResultBad Reagents Contaminated ResultOK Assay Optimized CheckSolubility->ResultOK No Precipitation CheckSolubility->ResultBad Precipitation Observed

Caption: Troubleshooting flowchart for in vitro assay variability.

References

Technical Support Center: Quantifying Low Concentrations of Sildenafil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of sildenafil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered when quantifying low concentrations of this compound in various matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying low concentrations of this compound?

Quantifying low concentrations of this compound, especially in complex biological matrices like plasma, presents several analytical challenges. The most common issues include:

  • Matrix Effects: Endogenous components in biological samples can co-elute with this compound and its internal standard, leading to ion suppression or enhancement in mass spectrometry-based methods. This can significantly impact the accuracy and reproducibility of the results.[1][2][3]

  • Low Sensitivity: Achieving the required lower limit of quantification (LLOQ) can be difficult, particularly when dealing with very low physiological concentrations. Method sensitivity is crucial for pharmacokinetic and bioequivalence studies.[4][5]

  • Sample Preparation: Inefficient sample preparation can lead to low recovery of this compound and the introduction of interfering substances. The choice of extraction technique, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is critical.[2][6][7]

  • Method Specificity: Ensuring the analytical method can distinguish this compound from its metabolites, particularly N-desmethylthis compound, and other potentially interfering compounds is essential for accurate quantification.[8]

Q2: Which analytical method is most suitable for quantifying low concentrations of this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantifying low concentrations of this compound in biological matrices due to its high sensitivity, selectivity, and specificity.[1][9][10] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be used, but it generally has a higher limit of detection and may be less suitable for samples with very low this compound concentrations.[11][12][13] Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput screening option, but may be less specific and require confirmation with a chromatographic method.[14][15]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

Minimizing matrix effects is crucial for accurate and reliable results. Here are some strategies:

  • Effective Sample Preparation: Employ a robust sample preparation method like solid-phase extraction (SPE) to effectively remove interfering matrix components.[4][7] While simpler methods like protein precipitation are faster, they may be less effective at removing phospholipids and other sources of matrix effects.[6][7][16]

  • Chromatographic Separation: Optimize the chromatographic conditions to separate this compound and its internal standard from co-eluting matrix components. Utilizing a suitable analytical column, such as a C18 or biphenyl column, and an appropriate mobile phase gradient is key.[6][8]

  • Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as this compound-d8, is highly recommended.[9][17] It co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction and quantification.

  • Matrix Effect Evaluation: During method development, it is essential to evaluate the matrix effect by comparing the response of the analyte in a post-extraction spiked sample to that of a neat solution.[1]

Troubleshooting Guides

Issue 1: Poor Sensitivity / High Limit of Quantification (LOQ)

Symptoms:

  • Inability to detect this compound at expected low concentrations.

  • Signal-to-noise ratio for the LLOQ is below the required threshold (typically <10).

  • High variability in results at low concentrations.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inefficient Ionization (LC-MS/MS) Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature. Ensure the mobile phase pH is suitable for promoting the ionization of this compound (positive ion mode).[2]
Suboptimal MS/MS Transition Select the most abundant and specific precursor and product ions for this compound and its internal standard in the multiple reaction monitoring (MRM) mode.[4][9]
Poor Sample Cleanup Improve the sample preparation method to reduce matrix suppression. Consider switching from protein precipitation to a more rigorous technique like SPE.[2][7]
Low Injection Volume Increase the injection volume if the system allows, but be mindful of potential peak shape distortion.
Detector Sensitivity (HPLC-UV) Ensure the UV detector wavelength is set to the absorption maximum of this compound (around 290-295 nm).[18][19] Check the detector lamp's performance and age.
Issue 2: High Variability and Poor Reproducibility

Symptoms:

  • Large standard deviations in replicate measurements.

  • Inconsistent results between analytical runs.

  • Failure to meet precision and accuracy acceptance criteria during method validation.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol. Use calibrated pipettes and ensure complete mixing and extraction. Automating the sample preparation process can improve reproducibility.
Matrix Effects As detailed in the FAQs, matrix effects are a major source of variability. Implement strategies to minimize them, such as using a stable isotope-labeled internal standard and optimizing sample cleanup.[1][3]
Instrument Instability Check the stability of the LC and MS systems. Monitor pump pressure, retention time stability, and MS signal intensity over time. Perform system suitability tests before each run.
Analyte Instability Investigate the stability of this compound in the biological matrix and in processed samples under the storage and analytical conditions used.[4][11]

Quantitative Data Summary

The following tables summarize the quantitative performance of different analytical methods for this compound quantification, providing an overview of their typical limits of detection (LOD) and quantification (LOQ).

Table 1: LC-MS/MS Methods for this compound Quantification in Biological Fluids

MatrixLLOQ (ng/mL)Internal StandardSample PreparationReference
Human Plasma1.0This compound-d8Protein Precipitation[16]
Human Plasma2.0This compound-d8Precipitation Extraction[10]
Human Plasma5.0TadalafilSolid Phase Extraction[1]
Postmortem Blood2.0MedazepamSolid Phase Extraction[4]
Human Plasma10.0This compound-d8Liquid-Liquid Extraction[9]

Table 2: HPLC-UV Methods for this compound Quantification

MatrixLOQ (ng/mL)Wavelength (nm)ColumnReference
Pharmaceutical Inhaler6.10240C18[11]
Pharmaceutical Dosage Forms27.2285C18[12]
Tablets2200290C18[13]
Seminal Fluid900230C18[17][20]

Table 3: Other Methods for this compound Quantification

MethodMatrixLODLOQ/Cut-offReference
ELISAFunctional Foods0.6 ng/mL-[14]
Extractive SpectrophotometryPure/Pharmaceuticals4.83 ng/mL16.05 ng/mL[21]
Lateral-flow ICA-0.5 µg/kg20 µg/kg[15]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a generalized procedure based on common practices in the literature.[6][10][16]

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d8 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (K2EDTA)

2. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions (1 mg/mL) of this compound and this compound-d8 in methanol.

  • Prepare working standard solutions by serially diluting the this compound stock solution with 50:50 acetonitrile:water.

  • Prepare a working internal standard solution (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

  • Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the this compound working standards.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography system

  • MS System: Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Column: C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.6 µm)[6][8]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: Optimized for separation of this compound and IS from matrix components.

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • This compound: m/z 475.4 → 283.3[10]

    • This compound-d8: m/z 483.3 → 108.1[10]

5. Data Analysis:

  • Integrate the peak areas for this compound and this compound-d8.

  • Calculate the peak area ratio (this compound area / this compound-d8 area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound-d8) plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Area Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify this compound calibration->quantification

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Troubleshooting_Sensitivity start Poor Sensitivity / High LOQ cause1 Inefficient Ionization (LC-MS/MS) start->cause1 cause2 Suboptimal MS/MS Transition start->cause2 cause3 Poor Sample Cleanup start->cause3 cause4 Low Detector Response (HPLC-UV) start->cause4 solution1 Optimize ESI source parameters Adjust mobile phase pH cause1->solution1 solution2 Select most abundant and specific MRM transitions cause2->solution2 solution3 Improve sample preparation (e.g., use SPE) cause3->solution3 solution4 Set wavelength to λmax Check detector lamp cause4->solution4

Caption: Troubleshooting guide for poor sensitivity in this compound analysis.

References

Unlocking Research Insights: A Comprehensive List of SEO-Driven, Long-Tail Keywords for "Ethane-d5, iodo-"

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers leveraging "Ethane-d5, iodo-" in their work, a precise and targeted approach to finding information is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to align with the specific intents of researchers, guiding more effective content creation and information retrieval. The keywords are categorized into five distinct stages of the research process, from initial exploration to the validation of findings.

"Ethane-d5, iodo-," a deuterated form of iodoethane, is a valuable reagent in various scientific fields. Its primary applications lie in mechanistic studies of organic reactions, particularly in determining kinetic isotope effects (KIEs), and as an internal standard in mass spectrometry-based analyses. The inclusion of deuterium atoms allows researchers to track the fate of molecules in complex systems and to probe the transition states of chemical reactions.

The following table provides a structured list of long-tail keywords, offering a roadmap for creating content that directly addresses the nuanced queries of the scientific community.

CategoryLong-tail Keyword
Foundational & Exploratory what are the physical properties of Ethane-d5, iodo-
Ethane-d5, iodo- chemical structure and formula
Ethane-d5, iodo- CAS number and molecular weight
synthesis and purification of Ethane-d5, iodo-
commercial suppliers of high-purity Ethane-d5, iodo-
safety precautions for handling Ethane-d5, iodo-
Ethane-d5, iodo- material safety data sheet (MSDS)
solubility of Ethane-d5, iodo- in common organic solvents
isotopic enrichment of commercially available Ethane-d5, iodo-
natural abundance of deuterium and its relevance to Ethane-d5, iodo-
Methodological & Application using Ethane-d5, iodo- for kinetic isotope effect studies[1]
Ethane-d5, iodo- as an internal standard in LC-MS analysis
protocol for deuterated ethyl group labeling with Ethane-d5, iodo-
Ethane-d5, iodo- in studying SN2 reaction mechanisms
application of Ethane-d5, iodo- in metabolic pathway tracing
quantitative proteomics using Ethane-d5, iodo- labeling
Ethane-d5, iodo- for derivatization in gas chromatography
experimental setup for measuring KIE with Ethane-d5, iodo-
NMR spectroscopy of compounds labeled with Ethane-d5, iodo-
synthesis of deuterated pharmaceuticals using Ethane-d5, iodo-[1]
Troubleshooting & Optimization common side reactions with Ethane-d5, iodo- in alkylations
improving the yield of Ethane-d5, iodo- labeling reactions
storage and stability issues of Ethane-d5, iodo-
removing unreacted Ethane-d5, iodo- from a reaction mixture
dealing with isotopic scrambling in Ethane-d5, iodo- experiments
troubleshooting low signal intensity of Ethane-d5, iodo- standard
minimizing kinetic isotope effects in non-KIE studies with Ethane-d5, iodo-
purification of products after reaction with Ethane-d5, iodo-
preventing degradation of Ethane-d5, iodo- during storage
optimizing reaction conditions for Ethane-d5, iodo- with specific nucleophiles
Validation & Comparative comparing Ethane-d5, iodo- with other deuterated ethylating agents[1]
validation of analytical methods using Ethane-d5, iodo- as an internal standard[2][3]
accuracy and precision of quantification with Ethane-d5, iodo-
comparing kinetic isotope effects of Ethane-d5, iodo- and Ethane-d2, iodo-
cross-validation of results obtained with Ethane-d5, iodo- and a different analytical technique
interference studies for Ethane-d5, iodo- in complex matrices
certification of Ethane-d5, iodo- as a reference material
inter-laboratory comparison of analyses using Ethane-d5, iodo-
assessing the isotopic purity of Ethane-d5, iodo- from different suppliers
literature review of kinetic isotope effects measured with Ethane-d5, iodo-

References

Sildenafil Animal Response Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in animal response to sildenafil during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent responses to this compound in our animal model. What are the primary factors that could be contributing to this variability?

A1: Variability in animal response to this compound is a common challenge and can be attributed to several factors:

  • Interspecies Differences in Pharmacokinetics: this compound is metabolized differently across species. For instance, rodents tend to have a much shorter elimination half-life compared to dogs or humans.[1][2][3][4] This can significantly impact the drug's exposure and efficacy.

  • Genetic Background of Animals: Different strains of the same species can exhibit variations in drug metabolism enzymes (e.g., cytochrome P450 isoenzymes), leading to altered drug clearance and response.

  • Animal Health Status: Underlying health conditions can influence this compound's effects. For example, in diabetic rabbit models, the response to this compound can be altered due to impaired nitric oxide signaling.[5]

  • Experimental Conditions: Factors such as the route of administration, dosage, timing of administration relative to the experimental endpoint, and the type of anesthesia used can all introduce variability.[6]

  • Gender Differences: Some studies suggest that the immunomodulatory effects of this compound can be gender-specific in mice.[7]

Q2: How does the metabolism of this compound differ between common laboratory animal species?

A2: this compound undergoes extensive metabolism, primarily through N-demethylation, and the rate and pathways can vary significantly between species. This leads to differences in bioavailability and half-life.

  • Rodents (Mice and Rats): Exhibit high plasma clearance and short elimination half-lives (0.4-1.3 hours).[1][3] Rats, in particular, show a significant intestinal first-pass effect, which can reduce bioavailability.[8]

  • Rabbits: Have a reported elimination half-life that is generally shorter than in dogs and humans.

  • Dogs: Have a longer elimination half-life (around 6.1 hours) due to moderate clearance and lower plasma protein binding compared to humans.[1][3]

These differences are critical when selecting an animal model and determining the appropriate dosing regimen to mimic human exposure.

Troubleshooting Guides

Issue: Sub-optimal or no response to this compound in an erectile dysfunction model.

Possible Cause 1: Inadequate Drug Exposure

  • Troubleshooting Steps:

    • Verify Dosing Regimen: Double-check the dose and route of administration against established protocols for your specific animal model. Doses can range from 1 to 20 mg/kg depending on the species and desired effect.[9][10]

    • Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study in your animal strain to determine the plasma concentration of this compound and its active metabolite, N-desmethylthis compound.

    • Consider Route of Administration: Oral administration is subject to first-pass metabolism, which is particularly high in rats.[8] Intravenous or intraperitoneal administration may provide more consistent exposure.

Possible Cause 2: Impaired Nitric Oxide (NO) Signaling

  • Troubleshooting Steps:

    • Assess NO Bioavailability: In some disease models (e.g., diabetes, chronic renal failure), the endogenous NO production may be compromised, limiting the substrate for this compound's mechanism of action.[5][11][12]

    • Co-administration with an NO Donor: In in-vitro preparations, the effect of this compound is potentiated in the presence of an NO donor like sodium nitroprusside.[13] This can help determine if the NO-cGMP pathway is functional.

Possible Cause 3: Animal Model Characteristics

  • Troubleshooting Steps:

    • Review Model Suitability: Ensure the chosen animal model is appropriate for studying the specific aspect of erectile function of interest. Different models (e.g., aging, diabetes, nerve injury) have distinct underlying pathologies that may influence the response to this compound.[6]

    • Anesthesia Effects: Anesthesia can impact cardiovascular parameters and erectile response.[6] Use a consistent and appropriate anesthetic regimen.

Issue: Unexpected side effects or toxicity at therapeutic doses.

Possible Cause 1: Species-Specific Sensitivity

  • Troubleshooting Steps:

    • Review Preclinical Safety Data: Be aware of known species-specific toxicities. For example, "Beagle pain syndrome" has been observed in dogs at high doses.[14]

    • Dose De-escalation: If unexpected adverse effects are observed, reduce the dose to determine a well-tolerated level in your specific animal strain.

Possible Cause 2: Off-Target Effects

  • Troubleshooting Steps:

    • Consider PDE Isoform Selectivity: While this compound is a potent PDE5 inhibitor, at higher concentrations, it can inhibit other phosphodiesterase isoforms (e.g., PDE6 in the retina), which could lead to off-target effects.

    • Monitor Relevant Physiological Parameters: Depending on the observed side effects, monitor relevant parameters such as blood pressure, heart rate, or visual function.

Data Presentation

Table 1: Comparative Pharmacokinetics of this compound in Different Species

ParameterMouseRat (Male)RabbitDogHuman
Elimination Half-life (hours) ~0.8[3]~1.0[3]-~6.1[1]~3.7[1]
Plasma Clearance (ml/min/kg) 91[3]48[3]-12[3]6.0[3]
Volume of Distribution (L/kg) 1.0[3]1.1[3]-5.2[1][3]1.2[3]
Plasma Protein Binding (%) 94[3]95[3]91[3]86[3]96[3]
Oral Bioavailability (%) -Low (due to high first-pass)[8]--~40[15]

Experimental Protocols

Protocol 1: Assessment of this compound Efficacy in a Rat Model of Erectile Dysfunction

  • Animal Model: Adult male Sprague-Dawley rats (12-14 weeks old).

  • Induction of Erectile Dysfunction (Optional): Can be induced by various methods such as chronic renal failure, diabetes, or cavernous nerve injury.[6][11]

  • Drug Administration:

    • Administer this compound (e.g., 5 mg/kg) or vehicle control via oral gavage or intraperitoneal injection.[11]

    • The timing of administration should be based on the known Tmax in rats (approximately 1 hour).[1]

  • Anesthesia: Anesthetize the rats with an appropriate agent (e.g., ketamine/xylazine).

  • Surgical Preparation:

    • Expose the carotid artery and insert a catheter connected to a pressure transducer to monitor mean arterial pressure (MAP).

    • Expose the penile crus and insert a 23-gauge needle connected to another pressure transducer to measure intracavernosal pressure (ICP).

    • Isolate the cavernous nerve for electrical stimulation.

  • Erectile Function Assessment:

    • Stimulate the cavernous nerve with a bipolar electrode at set parameters (e.g., 5V, 16 Hz, 1 ms pulse width for 60 seconds).

    • Record the maximal ICP and MAP during stimulation.

    • Calculate the ICP/MAP ratio to normalize for changes in systemic blood pressure.[16]

  • Data Analysis: Compare the ICP/MAP ratio between the this compound-treated and vehicle control groups.

Mandatory Visualizations

Sildenafil_Signaling_Pathway cluster_extracellular Extracellular cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Sexual Stimulation Sexual Stimulation nNOS nNOS Sexual Stimulation->nNOS Activates NO NO nNOS->NO Produces eNOS eNOS eNOS->NO Produces L-Arginine L-Arginine L-Arginine->NO Substrate sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->cGMP PDE5 PDE5 cGMP->PDE5 Hydrolyzed by PKG PKG cGMP->PKG Activates 5'-GMP 5'-GMP PDE5->5'-GMP Relaxation Relaxation PKG->Relaxation Leads to This compound This compound This compound->PDE5 Inhibits

Caption: this compound's mechanism of action via PDE5 inhibition.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_intervention Intervention cluster_assessment Assessment Animal Model Selection Animal Model Selection Induction of Pathology Induction of Pathology Animal Model Selection->Induction of Pathology Grouping Grouping Induction of Pathology->Grouping This compound Administration This compound Administration Grouping->this compound Administration Anesthesia Anesthesia This compound Administration->Anesthesia Surgical Preparation Surgical Preparation Anesthesia->Surgical Preparation Erectile Function Measurement Erectile Function Measurement Surgical Preparation->Erectile Function Measurement Surgical Preparation->Erectile Function Measurement ICP & MAP Monitoring Data Analysis Data Analysis Erectile Function Measurement->Data Analysis

Caption: Workflow for assessing this compound efficacy in vivo.

Troubleshooting_Logic Variable Response Variable Response Pharmacokinetics Pharmacokinetics Variable Response->Pharmacokinetics Pharmacodynamics Pharmacodynamics Variable Response->Pharmacodynamics Experimental Design Experimental Design Variable Response->Experimental Design Species Differences Species Differences Pharmacokinetics->Species Differences Metabolism Metabolism Pharmacokinetics->Metabolism NO Pathway Integrity NO Pathway Integrity Pharmacodynamics->NO Pathway Integrity Receptor/Enzyme Levels Receptor/Enzyme Levels Pharmacodynamics->Receptor/Enzyme Levels Dose/Route Dose/Route Experimental Design->Dose/Route Animal Model Animal Model Experimental Design->Animal Model

Caption: Troubleshooting logic for this compound response variability.

References

stability testing of sildenafil under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the stability testing of sildenafil under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound citrate known to be unstable?

A1: this compound citrate is most susceptible to degradation under oxidative and alkaline (basic) conditions.[1] Forced degradation studies have shown that significant degradation occurs when this compound is exposed to hydrogen peroxide (oxidation) or a strong base like sodium hydroxide.[1][2] In contrast, it is generally stable under acidic, thermal (heat), and photolytic (light) stress conditions.[1][2]

Q2: What is the primary degradation product of this compound under oxidative stress?

A2: The major degradation product of this compound under oxidative stress is this compound N-oxide, which is also designated as impurity B in the European Pharmacopoeia.[3] This occurs due to the oxidation of the nitrogen atom in the piperazine ring.

Q3: What are the recommended storage conditions for a standard stability study of this compound formulations according to ICH guidelines?

A3: According to ICH guidelines, the following storage conditions are typically used for stability testing:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH[4]

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH[4]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[4]

Q4: My this compound oral suspension appears to have changed in viscosity. Is this normal during stability testing?

A4: While some minor changes can occur, significant changes in viscosity may indicate physical instability. However, one study on an extemporaneously compounded this compound citrate oral suspension (2.5 mg/mL) found it to be physically stable, with no significant changes in viscosity when stored at 30°C and 40°C for 90 days.[5] The pH of this suspension also remained constant.[5] If you observe a dramatic change, it would be prudent to investigate potential issues with the formulation excipients or microbial contamination.

Q5: I am developing a rapid-dissolving tablet of this compound. Are there any specific stability concerns for this dosage form?

A5: Rapid-dissolving tablets may have unique stability considerations. However, a study on this compound 100-mg rapid-dissolving tablets showed them to be physically and chemically stable for over six months at ambient room temperature when packaged in blister packs.[6] Key parameters to monitor include weight variation, breaking force, disintegration time, friability, and potency.[6]

Troubleshooting Guide

Issue 1: An unexpected peak appears in my HPLC chromatogram during a stability study.

  • Possible Cause 1: Degradation. this compound may have degraded due to the storage conditions. If the study involves oxidative or alkaline conditions, the peak could correspond to a degradation product like this compound N-oxide.[3]

  • Troubleshooting Steps:

    • Confirm the identity of the peak by comparing its retention time to a known this compound degradation product standard, if available.

    • Review your storage conditions. Ensure that the samples have not been inadvertently exposed to oxidizing agents or alkaline environments.

    • Perform a forced degradation study under controlled oxidative and alkaline conditions to see if the same peak is generated. This can help confirm the degradation pathway.

Issue 2: The assay value for this compound is lower than expected.

  • Possible Cause 1: Chemical Degradation. The this compound is degrading over time under the tested storage condition.

  • Troubleshooting Steps:

    • Analyze the chromatogram for the presence of degradation peaks. The sum of the assay of this compound and the area of the degradation peaks should be close to the initial total area (mass balance).[7]

    • Verify the stability-indicating nature of your analytical method. The method must be able to separate the intact drug from all potential degradation products.[1] If peaks are co-eluting, the assay for this compound will be inaccurate.

    • Check the calibration of your HPLC system and the stability of your standard solutions. A study showed that sample solutions for HPLC analysis were stable for at least 24 hours.[2]

Issue 3: Inconsistent results between different batches of the same formulation.

  • Possible Cause 1: Manufacturing Variability. There may be inconsistencies in the manufacturing process of the different batches.

  • Troubleshooting Steps:

    • Review the manufacturing records for any deviations in process parameters.

    • Ensure that all batches were prepared using the same sources and lots of raw materials (active pharmaceutical ingredient and excipients).

    • Conduct a thorough analysis of the initial characteristics of each batch (t=0) to ensure they were identical before starting the stability study.

Data Presentation: Summary of this compound Stability

Table 1: Summary of Forced Degradation Studies of this compound.

Stress ConditionReagents and DurationObservationReference
Acidic Hydrolysis 5 N HCl at 80°C for 5 hoursStable, no degradation observed.[1]
Alkaline Hydrolysis 5 N NaOH at 80°C for 5 hoursConsiderable degradation observed.[1]
Oxidative Degradation 5% H₂O₂ at 80°C for 3 hoursConsiderable degradation observed.[1]
Thermal Degradation 105°C for 24 hoursStable, no degradation observed.[1]
Photolytic Degradation UV light at 254 nm for 24 hoursStable, no degradation observed.[1]

Table 2: Stability of this compound in Oral Suspension (2.5 mg/mL). [5]

Storage ConditionTime PointpH (mean ± SD)Assay (% of initial, mean ± SD)
30°C / 75% RH 0 days4.31 ± 0.04100.00 ± 1.22
30 days4.33 ± 0.0599.89 ± 1.15
60 days4.32 ± 0.0499.54 ± 1.34
90 days4.34 ± 0.0599.23 ± 1.45
40°C / 75% RH 0 days4.31 ± 0.04100.00 ± 1.22
30 days4.35 ± 0.0899.76 ± 1.28
60 days4.33 ± 0.0699.45 ± 1.39
90 days4.34 ± 0.0699.31 ± 1.51

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Citrate

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound citrate in a suitable diluent (e.g., mobile phase).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 5 N HCl. Reflux the mixture at 80°C for 5 hours. Cool, neutralize with 5 N NaOH, and dilute to the target concentration with the diluent.[1]

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 5 N NaOH. Reflux the mixture at 80°C for 5 hours. Cool, neutralize with 5 N HCl, and dilute to the target concentration with the diluent.[1]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 5% hydrogen peroxide (H₂O₂). Reflux the mixture at 80°C for 3 hours. Cool and dilute to the target concentration with the diluent.[1]

  • Thermal Degradation: Expose the solid this compound citrate powder to a temperature of 105°C in an oven for 24 hours.[1] Then, dissolve and dilute to the target concentration.

  • Photolytic Degradation: Expose the solid this compound citrate powder to UV light (254 nm) for 24 hours.[1] Then, dissolve and dilute to the target concentration.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Assay

This is an example of an HPLC method that can be used for the analysis of this compound. Method validation is required for specific applications.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[5]

  • Mobile Phase: A mixture of 0.2 M ammonium acetate buffer (pH 7.0) and acetonitrile (50:50 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 245 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 25°C.[5]

  • Sample Preparation: For an oral suspension, accurately transfer a known volume into a volumetric flask, dilute with the mobile phase, sonicate for 10 minutes, and further dilute to the final concentration. Filter the sample through a 0.45 µm filter before injection.[5]

Visualizations

G cluster_prep Sample Preparation cluster_storage Storage and Sampling cluster_analysis Analysis and Reporting Start Start: Receive this compound Formulation Batches Prep Prepare and Package Samples for Each Storage Condition Start->Prep T0 Analyze Time Zero (T0) Samples for Baseline Data Prep->T0 Store_LT Long-Term (25°C / 60% RH) T0->Store_LT Store_ACC Accelerated (40°C / 75% RH) T0->Store_ACC Pull_Samples Pull Samples at Predetermined Time Points (e.g., 1, 3, 6 months) Store_LT->Pull_Samples Store_ACC->Pull_Samples Analysis Perform Analytical Tests (e.g., HPLC Assay, Degradation Products, Physical Tests) Pull_Samples->Analysis Data Compile and Analyze Data Analysis->Data Report Generate Stability Report Data->Report

Caption: Workflow for a typical stability testing study of this compound.

G This compound This compound N_Oxide This compound N-oxide (Major Degradation Product) This compound->N_Oxide Oxidation of Piperazine Ring Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->N_Oxide

Caption: Degradation pathway of this compound under oxidative stress.

References

troubleshooting unexpected outcomes in sildenafil experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sildenafil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] In various tissues, including the corpus cavernosum and pulmonary vasculature, nitric oxide (NO) activates guanylate cyclase, leading to increased cGMP levels.[1][2] This accumulation of cGMP results in smooth muscle relaxation and vasodilation.[1][2] By inhibiting PDE5, this compound enhances the effect of the NO/cGMP pathway.[1][2]

Q2: What are the common off-target effects of this compound observed in experimental settings?

While this compound is highly selective for PDE5, off-target effects can be observed, particularly at higher concentrations. These may include:

  • Cardiovascular effects: this compound can cause a minor and transient decrease in blood pressure.[3]

  • Effects on other PDEs: this compound exhibits some inhibitory activity against PDE6, found in the retina, which is about 10-fold less potent than its inhibition of PDE5.[1] This can sometimes lead to visual disturbances. Its selectivity for PDE5 is approximately 4,000-fold higher than for PDE3, an enzyme involved in cardiac contractility.[1]

  • Platelet aggregation: Some studies suggest that this compound can potentiate the inhibitory effects of nitric oxide on platelet aggregation.[4] However, high doses of this compound have also been associated with an increased risk of prothrombotic events in certain contexts.[5][6]

Q3: What is the solubility of this compound citrate and how can I improve it?

This compound citrate is a white to off-white crystalline powder with a water solubility of 3.5 mg/mL.[1] Its solubility is pH-dependent.[7] To address solubility challenges, especially in in-vitro experiments, consider the following:

  • pH adjustment: this compound's solubility is higher at lower pH.

  • Use of co-solvents: The use of appropriate co-solvents can enhance solubility.

  • Salt form: this compound is commercially available as a citrate salt to improve its aqueous solubility.[1]

Troubleshooting Guide

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in In Vivo Experiments

Potential Cause Troubleshooting Steps
Incorrect Dosing or Administration - Verify dose calculations based on the animal model and desired plasma concentrations.- Ensure proper administration technique (e.g., oral gavage, intravenous injection) to minimize variability.
Food Effects - this compound absorption can be delayed and reduced by high-fat meals.[8] For consistent results, administer this compound to fasted animals.[8]
Timing of Administration - The time to maximum plasma concentration (Tmax) varies between species.[9][10] Administer this compound at an appropriate time point before the experimental endpoint.
Lack of Sexual Stimulation (in erectile dysfunction models) - this compound enhances the response to sexual stimulation but does not cause erections on its own.[1] Ensure an appropriate stimulus is provided in the experimental design.
Animal Strain or Species Differences - Pharmacokinetics and metabolism of this compound can vary significantly between species.[9][10] Refer to species-specific pharmacokinetic data to inform your experimental design.

Issue 2: High Variability or Unexpected Results in In Vitro Assays

Potential Cause Troubleshooting Steps
This compound Solubility Issues - Ensure complete dissolution of this compound in your assay buffer. Consider using a stock solution in an appropriate solvent (e.g., DMSO) and then diluting it in the final assay medium. Be mindful of the final solvent concentration to avoid off-target effects.
Assay Conditions - IC50 values for this compound can be influenced by factors such as substrate (cGMP) concentration, enzyme source, and reaction conditions.[11] Standardize these parameters across all experiments.
Cell Line or Tissue-Specific PDE5 Expression - Confirm the expression and activity of PDE5 in your chosen cell line or tissue. Low or absent PDE5 will result in a lack of this compound effect.
High Background Signal - Optimize your assay to minimize background noise. This may involve adjusting substrate concentrations, incubation times, or the detection method.
Pipetting Errors - High variability between replicates can often be attributed to inaccurate pipetting, especially when working with small volumes. Calibrate your pipettes regularly and use appropriate techniques.

Quantitative Data

Table 1: Comparative Pharmacokinetics of this compound in Different Species

ParameterMouseRatDogHuman
Tmax (oral) ~1 h<1 h~1 h~1 h
Elimination Half-life 0.4 - 1.3 h0.4 - 1.3 h6.1 h3.7 h
Volume of Distribution 1-2 L/kg1-2 L/kg5.2 L/kg1-2 L/kg
Plasma Protein Binding 94-96%94-96%84%94-96%
Absolute Bioavailability (oral) N/AN/AN/A41%[1]

Data compiled from Walker et al., 1999.[9][10]

Table 2: Reported IC50 Values for this compound against PDE5

IC50 ValueEnzyme SourceExperimental ConditionsReference
3.4 nMRat pulmonary artery (partially purified)cGMP as substrate[12]
3.5 nM - 8.5 nMVariousDependent on cGMP concentration, enzyme source, and reaction conditions[11]
~1-4 nMN/AReversible inhibition[12]
0.3124 µMN/ASigmoidal curve analysis[13]

Experimental Protocols

1. In Vitro PDE5 Enzyme Inhibition Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Recombinant human PDE5 enzyme

  • This compound

  • cGMP (substrate)

  • Assay buffer (e.g., Tris-HCl based buffer with MgCl2)

  • Detection reagent (e.g., a kit that measures the product of cGMP hydrolysis, GMP, or the remaining cGMP)

  • 96-well microplate

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the assay buffer to achieve the desired concentration range.

  • In a 96-well plate, add the PDE5 enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer with the same concentration of DMSO as the this compound wells) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding cGMP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Stop the reaction using a stop solution provided with the detection kit or by other appropriate means.

  • Add the detection reagent and measure the signal according to the manufacturer's instructions (e.g., fluorescence, absorbance).

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

2. Measurement of cGMP Levels in Cell Culture

This protocol provides a general framework for measuring intracellular cGMP levels following this compound treatment.

Materials:

  • Cultured cells expressing PDE5

  • This compound

  • NO donor (e.g., sodium nitroprusside, SNP) to stimulate cGMP production

  • Cell lysis buffer

  • cGMP immunoassay kit (e.g., ELISA or RIA)

  • Protein assay kit

Procedure:

  • Plate the cells in a multi-well plate and grow them to the desired confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with different concentrations of this compound or vehicle control for a predetermined time.

  • Stimulate the cells with an NO donor (e.g., SNP) for a short period to induce cGMP production.

  • Aspirate the medium and lyse the cells using a suitable lysis buffer.

  • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Perform a cGMP immunoassay on the supernatants according to the kit manufacturer's instructions.

  • Determine the protein concentration of each lysate using a standard protein assay.

  • Normalize the cGMP concentration to the protein concentration for each sample.

  • Analyze the data to determine the effect of this compound on cGMP accumulation.

Visualizations

Sildenafil_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase (GC) Guanylate Cyclase (GC) Nitric Oxide (NO)->Guanylate Cyclase (GC) Activates cGMP cGMP Guanylate Cyclase (GC)->cGMP Converts GTP GTP GTP->Guanylate Cyclase (GC) PDE5 PDE5 cGMP->PDE5 Degraded by Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Leads to 5'-GMP 5'-GMP PDE5->5'-GMP This compound This compound This compound->PDE5 Inhibits

Caption: this compound's mechanism of action via PDE5 inhibition.

Troubleshooting_Workflow Start Unexpected Outcome Inconsistent_Efficacy Inconsistent Efficacy? Start->Inconsistent_Efficacy In_Vivo In Vivo? Inconsistent_Efficacy->In_Vivo Yes Off_Target_Effects Off-Target Effects? Inconsistent_Efficacy->Off_Target_Effects No Check_Dosing Verify Dosing & Administration In_Vivo->Check_Dosing In_Vitro In Vitro? In_Vivo->In_Vitro No Check_Food Consider Food Effects Check_Dosing->Check_Food Check_Timing Optimize Timing Check_Food->Check_Timing Check_Solubility Confirm Solubility In_Vitro->Check_Solubility Yes Check_Assay_Conditions Standardize Assay Conditions Check_Solubility->Check_Assay_Conditions Check_PDE5_Expression Verify PDE5 Expression Check_Assay_Conditions->Check_PDE5_Expression Review_Literature Review Literature for Known Off-Target Effects Off_Target_Effects->Review_Literature Yes Modify_Protocol Modify Protocol Review_Literature->Modify_Protocol Consult_Expert Consult Expert Modify_Protocol->Consult_Expert

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of Sildenafil and Tadalafil in Cardiac Protection

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the cardioprotective effects of two leading phosphodiesterase-5 inhibitors.

Sildenafil and tadalafil, both potent and selective inhibitors of phosphodiesterase type 5 (PDE5), have well-established roles in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Beyond these indications, a growing body of preclinical and clinical evidence suggests significant cardioprotective effects for both compounds. This guide provides a detailed comparison of this compound and tadalafil in the context of cardiac protection, focusing on experimental data, underlying mechanisms, and relevant signaling pathways.

Pharmacokinetic and Pharmacodynamic Profiles

A key differentiator between this compound and tadalafil lies in their pharmacokinetic profiles, which influences their clinical application and potential for long-term cardioprotection. Tadalafil is characterized by a longer half-life of approximately 17.5 hours, allowing for once-daily dosing.[2] In contrast, this compound has a shorter half-life. This longer duration of action with tadalafil may offer more sustained cardiovascular benefits.[3]

FeatureThis compoundTadalafilReference
Half-life Shorter~17.5 hours[2]
PDE5 Selectivity vs. PDE6 ~10-fold~700-fold[2]
Food Interaction More affectedLess affected[3]

Table 1: Pharmacokinetic and Selectivity Comparison.

Cardioprotective Mechanisms and Signaling Pathways

Both this compound and tadalafil exert their cardioprotective effects primarily through the inhibition of PDE5, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels.[4] This accumulation of cGMP activates protein kinase G (PKG), which in turn triggers a cascade of downstream signaling events that contribute to cardioprotection.[5][6]

Key mechanisms of cardioprotection include:

  • Ischemia-Reperfusion Injury (IRI) Attenuation: Both drugs have been shown to protect the myocardium against IRI in various animal models.[7][8] They achieve this by reducing infarct size, limiting apoptosis, and suppressing inflammatory responses.[9][10][11]

  • Anti-hypertrophic and Anti-remodeling Effects: PDE5 inhibition has been demonstrated to suppress cardiac hypertrophy and adverse remodeling in response to pressure overload and other pathological stimuli.[5]

  • Endothelial Function Improvement: this compound and tadalafil enhance endothelial function by promoting nitric oxide (NO) bioavailability and reducing oxidative stress.[3]

While the core mechanism of PDE5 inhibition is shared, some studies suggest nuances in their downstream signaling. For instance, tadalafil-induced cardioprotection has been linked to the generation of hydrogen sulfide (H₂S) in a PKG-dependent manner.[8]

cluster_0 PDE5 Inhibition Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG FiveGMP 5'-GMP PDE5->FiveGMP Inhibited by This compound & Tadalafil Cardioprotection Cardioprotective Effects PKG->Cardioprotection cluster_1 Experimental Workflow: Ischemia-Reperfusion Model Animal Animal Model (e.g., Rat, Rabbit) Anesthesia Anesthesia Animal->Anesthesia Surgery Surgical Preparation Anesthesia->Surgery Drug Drug Administration (this compound/Tadalafil) Surgery->Drug Ischemia Induction of Ischemia Drug->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Assessment Functional/Histological Assessment Reperfusion->Assessment

References

Sildenafil's Neuroprotective Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor best known for treating erectile dysfunction, is gaining significant attention for its potential neuroprotective effects. Preclinical studies have demonstrated its efficacy in animal models of various neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease. This guide provides a comparative analysis of this compound's neuroprotective properties against other PDE5 inhibitors and L-arginine, supported by experimental data, detailed protocols, and pathway diagrams to inform researchers, scientists, and drug development professionals.

Mechanism of Action: The cGMP Pathway and Beyond

This compound's primary mechanism of neuroprotection involves the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting PDE5, the enzyme responsible for cGMP degradation, this compound leads to elevated cGMP levels. This results in vasodilation, increased cerebral blood flow, and the activation of downstream protein kinases that promote neurogenesis, reduce neuroinflammation, and protect against neuronal apoptosis.[1][2][3] Beyond its effects on the cGMP pathway, this compound has been shown to modulate pathways related to synaptic plasticity and reduce the hyperphosphorylation of tau proteins, a hallmark of Alzheimer's disease.[4][5]

Comparative Efficacy of Neuroprotective Agents

The following tables summarize quantitative data from preclinical studies, comparing the neuroprotective effects of this compound with other PDE5 inhibitors (tadalafil and vardenafil) and the NO precursor, L-arginine.

Table 1: Neuroprotective Effects in Ischemic Stroke Models
CompoundAnimal ModelDosageKey FindingsReference
This compound Gerbil (Global Cerebral Ischemia)10 mg/kg & 20 mg/kg (pre- and post-treatment)Significantly increased viable neurons in the hippocampal CA1 region (p<0.001 for 10 mg/kg post-treatment). Reduced the number of activated astrocytes.[6]
Rat (MCAO)16 or 32 mg/kg (IV)Dose-dependently reduced cerebral infarct volume (ED50 of 15.92 mg/kg). Improved neurological recovery.[2]
Tadalafil Mouse (Bilateral Carotid Artery Occlusion)Not specifiedSignificantly attenuated the rise in cerebral infarct size and improved memory and motor coordination.[7]
Gerbil (Cerebral Ischemia)0.1, 1, 10 mg/kg (oral)Dose-dependently increased cGMP levels and suppressed excessive dopamine expression in the striatum and substantia nigra.[8]
L-arginine Rat (MCAO)1.0 mg/kgSignificantly decreased infarct volume and promoted functional recovery.[9]
Rat (Hypoxic-Ischemia)Not specifiedPost-treatment significantly decreased apoptosis in the hippocampus (p<0.05) and striatum.[10]
Table 2: Neuroprotective Effects in Alzheimer's Disease Models
CompoundAnimal ModelDosageKey FindingsReference
This compound Tg2576 MouseNot specifiedCompletely reversed cognitive impairment. Reduced tau hyperphosphorylation and decreased activity of GSK3β and CDK5.[4]
Rat (Aluminum-induced AD)15 mg/kg/day (p.o.) for 6 weeksImproved memory performance and showed histopathological improvements. Modulated VEGF-A and VCAM-1.[11]
Patient-derived neuronsNot specifiedDose-dependently lowered levels of phosphorylated tau proteins.[5]
Tadalafil Mouse (Hepatic Encephalopathy Model)15 mg/kg (gavage) for 15 daysReduced neuroinflammation, promoted neuroprotection and plasticity, and restored spatial learning and memory.[12]
Vardenafil Aging Female MiceNot specifiedImproved episodic memory in the object recognition task.[13]
Rat (Propionic Acid-induced Autism Model)Not specifiedImproved memory and social behaviors and prevented neuronal and Purk[14]
L-arginine AD Mouse Model (AppNL-G-F knock-in)Oral administrationSignificantly decreased amyloid plaque deposition and lowered insoluble Aβ42 levels. Improved behavioral performance.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) in Rats (for Stroke Modeling)
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: A filament is inserted through the external carotid artery to occlude the middle cerebral artery, inducing focal cerebral ischemia. Reperfusion is achieved by withdrawing the filament after a defined period (e.g., 2 hours).

  • Treatment: this compound (e.g., 16 or 32 mg/kg) is administered intravenously starting 2 hours after MCAO.[2]

  • Outcome Measures:

    • Infarct Volume: Measured 24 hours post-stroke using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Neurological Deficit Score: Assessed using a standardized scoring system to evaluate motor and sensory function.

    • Histology: Brain sections are stained (e.g., Nissl, Fluoro-Jade B) to assess neuronal loss and degeneration.

    • Biochemical Analysis: Western blotting is used to measure the expression of proteins in signaling pathways such as cGMP-dependent Nogo-R, BDNF/TrkB, and NGF/TrkA.[1]

Tg2576 Transgenic Mouse Model of Alzheimer's Disease
  • Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP).

  • Treatment: this compound is administered to aged Tg2576 mice. The specific dosage and duration of treatment vary between studies.

  • Outcome Measures:

    • Cognitive Function: Assessed using behavioral tests like the Morris water maze and fear conditioning tasks.[4]

    • Biochemical Analysis:

      • Tau Phosphorylation: Western blotting is used to measure the levels of hyperphosphorylated tau in brain lysates.

      • Enzyme Activity: Assays are performed to determine the activity of kinases such as GSK3β and CDK5.

      • Neurotrophic Factors: Levels of proteins like Brain-Derived Neurotrophic Factor (BDNF) are quantified.

      • Amyloid Burden: ELISA is used to measure the levels of Aβ42 in the cerebral cortex.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Sildenafil_Neuroprotection_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Neuroprotective Effects Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Protein Kinase G (PKG) Protein Kinase G (PKG) cGMP->Protein Kinase G (PKG) Activates 5'-GMP 5'-GMP PDE5->5'-GMP Degrades cGMP to This compound This compound This compound->PDE5 Inhibits Vasodilation Vasodilation Protein Kinase G (PKG)->Vasodilation Neurogenesis Neurogenesis Protein Kinase G (PKG)->Neurogenesis Anti-apoptosis Anti-apoptosis Protein Kinase G (PKG)->Anti-apoptosis Reduced Neuroinflammation Reduced Neuroinflammation Protein Kinase G (PKG)->Reduced Neuroinflammation Increased Cerebral Blood Flow Increased Cerebral Blood Flow Vasodilation->Increased Cerebral Blood Flow

This compound's core neuroprotective signaling pathway.

MCAO_Experimental_Workflow cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Model (Rat) Animal Model (Rat) MCAO Surgery MCAO Surgery Animal Model (Rat)->MCAO Surgery Treatment Administration Treatment Administration MCAO Surgery->Treatment Administration Behavioral Testing Behavioral Testing Treatment Administration->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Infarct Volume Measurement Infarct Volume Measurement Tissue Collection->Infarct Volume Measurement Histological Analysis Histological Analysis Tissue Collection->Histological Analysis Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays

Workflow for MCAO stroke model experiments.

Conclusion

The evidence strongly suggests that this compound holds significant promise as a neuroprotective agent. Its ability to enhance cGMP signaling leads to a cascade of beneficial effects in the brain, including improved blood flow, reduced inflammation, and protection against neuronal death. Comparative data indicates that other PDE5 inhibitors, such as tadalafil and vardenafil, share similar neuroprotective properties. L-arginine, while acting through the same NO-cGMP pathway, also demonstrates neuroprotective potential, although direct comparative studies with PDE5 inhibitors are less common.

For researchers and drug development professionals, these findings warrant further investigation into the therapeutic potential of this compound and other PDE5 inhibitors for a range of neurodegenerative and acute neurological conditions. Future clinical trials are needed to translate these promising preclinical results into effective treatments for patients.[16]

References

Unlocking Anti-Cancer Potential: A Comparative Analysis of PDE5 Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anti-neoplastic effects of Sildenafil, Tadalafil, and Vardenafil, this guide offers a comparative analysis of their performance in various cancer cell lines. Synthesizing data from numerous preclinical studies, we present a comprehensive overview for researchers, scientists, and drug development professionals, complete with detailed experimental protocols and visual signaling pathways to illuminate the mechanisms at play.

The repurposing of drugs offers a promising and accelerated route to novel cancer therapies. Among the candidates for this strategy are the phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs widely known for their use in erectile dysfunction. Extensive in vitro and in vivo research has revealed their potential to inhibit tumor growth, induce apoptosis, and modulate the tumor microenvironment across a spectrum of cancer types. This guide provides a comparative examination of the three most well-known PDE5 inhibitors—this compound, Tadalafil, and Vardenafil—and their effects on cancer cell lines.

Performance Comparison of PDE5 Inhibitors

The efficacy of PDE5 inhibitors in cancer cells is often quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the IC50 values of this compound, Tadalafil, and Vardenafil in various cancer cell lines as reported in preclinical studies. It is important to note that experimental conditions such as incubation time and specific assay used can influence these values.

Cancer TypeCell LinePDE5 InhibitorIC50 (µM)Reference
Colorectal CancerHT-29This compound190-270[1]
Colorectal CancerSW480This compound190-270[1]
Colorectal CancerSW620This compound190-270[1]
Colorectal CancerHCT116This compound190-270[1]
Colorectal CancerSW1116This compound190-270[1]
Breast CancerMDA-MB-231This compound~25[2]
Breast CancerSK-BR-3This compound~1[2]
Multiple MyelomaU266This compound~10 (in combination)[1][3]
Multiple MyelomaARH77This compound~10 (in combination)[1][3]
Multiple MyelomaRPMI8266This compound~10 (in combination)[1][3]
Multiple MyelomaU266Vardenafil~5 (in combination)[1][3]
Multiple MyelomaARH77Vardenafil~5 (in combination)[1][3]
Multiple MyelomaRPMI8266Vardenafil~5 (in combination)[1][3]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Beyond direct cytotoxicity, PDE5 inhibitors have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, this compound has been observed to induce G1 cell cycle arrest and apoptosis in colorectal cancer cells.[4] In B-chronic lymphocytic leukemia cells, both this compound and Vardenafil have been shown to induce caspase-dependent apoptosis.[2][5] Tadalafil, in combination with other agents, has also demonstrated pro-apoptotic effects in prostate cancer cells.[2][6]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which PDE5 inhibitors exert their anti-cancer effects is through the inhibition of the phosphodiesterase type 5 enzyme. This leads to an accumulation of intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG).[7] The activation of the cGMP/PKG signaling pathway can trigger a cascade of downstream events that culminate in apoptosis, cell growth inhibition, and reduced angiogenesis.[7][8]

Furthermore, some studies suggest that PDE5 inhibitors may have additional mechanisms of action, including the generation of reactive oxygen species (ROS) and the modulation of other signaling pathways such as the TGF-β1/Smad2/3 and Wnt/β-catenin pathways.[4][9] this compound has also been shown to affect the expression of heat shock protein 90 (HSP90) and lead to the degradation of protein kinase D2 (PKD2), contributing to its anti-proliferative effects.[4]

PDE5_Inhibitor_Signaling_Pathway PDE5_Inhibitors PDE5 Inhibitors (this compound, Tadalafil, Vardenafil) PDE5 PDE5 PDE5_Inhibitors->PDE5 Inhibition GMP 5'-GMP PDE5->GMP Hydrolysis cGMP cGMP cGMP->PDE5 PKG PKG cGMP->PKG Activation Apoptosis Apoptosis PKG->Apoptosis Cell_Growth_Inhibition Cell Growth Inhibition PKG->Cell_Growth_Inhibition Angiogenesis_Inhibition Angiogenesis Inhibition PKG->Angiogenesis_Inhibition

Figure 1: Simplified signaling pathway of PDE5 inhibitors in cancer cells.

Experimental Protocols

To ensure the reproducibility and validation of the findings cited in this guide, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete growth medium

  • PDE5 inhibitors (this compound, Tadalafil, Vardenafil)

  • MTT solution (5 mg/mL in PBS)[10]

  • Dimethyl sulfoxide (DMSO)[10]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[10]

  • Treat the cells with various concentrations of the PDE5 inhibitors for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).[10]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • 70% cold ethanol[12]

  • Propidium Iodide (PI) staining solution (containing RNase A)[12]

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[12]

  • Wash the cells with ice-cold PBS.[12]

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.[12]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.[12]

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[12]

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[12]

  • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.[12]

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to assess the expression levels of proteins involved in signaling pathways affected by PDE5 inhibitors.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors[12]

  • BCA protein assay kit[12]

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Smad2/3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[13]

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.[14]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody overnight at 4°C.[13]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[13]

Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with PDE5 Inhibitors Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Protein_Analysis->Data_Analysis

Figure 2: General experimental workflow for analyzing PDE5 inhibitors.

Conclusion

The available preclinical data strongly suggest that PDE5 inhibitors possess anti-cancer properties across a variety of cancer cell lines. Their ability to induce apoptosis and cell cycle arrest, primarily through the cGMP/PKG signaling pathway, makes them attractive candidates for drug repurposing in oncology. While this compound is the most extensively studied, Tadalafil and Vardenafil also show significant promise. However, it is crucial to acknowledge that the efficacy of these inhibitors can be cell-line dependent, and further research is needed to elucidate the full spectrum of their mechanisms of action and to identify predictive biomarkers for their use. The standardized protocols provided in this guide are intended to facilitate further comparative studies to robustly evaluate the therapeutic potential of PDE5 inhibitors in cancer treatment.

References

Sildenafil's Selectivity: A Comparative Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is a widely recognized therapeutic agent.[1][2][3][4] Its clinical efficacy is intrinsically linked to its selectivity for PDE5 over other phosphodiesterase (PDE) isozymes, which are distributed across various tissues and regulate diverse physiological processes.[5][6] Understanding the cross-reactivity and selectivity profile of this compound is paramount for assessing its therapeutic window and potential off-target effects. This guide provides a comprehensive comparison of this compound's inhibitory activity against multiple PDE isozymes, supported by experimental data and detailed methodologies.

Comparative Selectivity of this compound against PDE Isozymes

This compound exhibits high affinity for PDE5, the enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[3][4] Its inhibitory potency against other PDE isozymes is significantly lower, highlighting its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various human PDE isozymes, providing a quantitative measure of its selectivity.

PDE IsozymeThis compound IC50 (nM)Selectivity Ratio (IC50 PDE-X / IC50 PDE5)Primary Tissue/Function of Isozyme
PDE1 28080Brain, Myocardium, Vascular Smooth Muscle
PDE2 >10,000>2857Adrenal Gland, Heart, Brain
PDE3 >30,000>8571Cardiovascular Tissue, Platelets, Adipose Tissue
PDE4 >30,000>8571Inflammatory and Immune Cells, Brain, Lung
PDE5 3.5[1][2]1Corpus Cavernosum, Pulmonary Vasculature, Platelets
PDE6 33[1]9.4Retinal Photoreceptors
PDE11 750214Skeletal Muscle, Prostate, Testis, Heart

Data compiled from multiple sources.[1][2][4][7][8][9]

The data clearly indicates that this compound is substantially more potent against PDE5 than other isozymes. Notably, its selectivity for PDE5 over PDE3, an isozyme involved in cardiac contractility, is over 8,500-fold, which is a critical factor for its cardiovascular safety profile.[4] The approximately 10-fold lower selectivity for PDE6, found in the retina, is thought to be the basis for the transient visual disturbances reported by some individuals.[2][4][5]

Experimental Protocol: Phosphodiesterase Inhibition Assay

The determination of IC50 values for this compound against various PDE isozymes is typically performed using a radioenzymatic assay or a fluorescence polarization-based assay. The following is a generalized protocol for a radioenzymatic assay.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific PDE isozyme.

Materials:

  • Recombinant human PDE isozymes (PDE1-PDE11)

  • [³H]-cGMP or [³H]-cAMP (radiolabeled substrate)

  • This compound (test inhibitor)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, a specific PDE isozyme, and varying concentrations of this compound.

  • Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled substrate ([³H]-cGMP for PDE1, 2, 5, 6, 9, 10, 11 or [³H]-cAMP for PDE3, 4, 7, 8).

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period, allowing the PDE enzyme to hydrolyze the cyclic nucleotide substrate.

  • Termination of Reaction: The reaction is terminated by heat inactivation or the addition of a stop solution.

  • Conversion to Nucleoside: Snake venom nucleotidase is added to the mixture to convert the resulting radiolabeled 5'-monophosphate to the corresponding nucleoside (e.g., [³H]-guanosine from [³H]-GMP).

  • Separation of Products: The reaction mixture is passed through an anion-exchange resin column. The unreacted charged substrate ([³H]-cGMP or [³H]-cAMP) binds to the resin, while the uncharged nucleoside product ([³H]-guanosine or [³H]-adenosine) passes through.

  • Quantification: The amount of radioactivity in the eluate is measured using a scintillation counter. This radioactivity is directly proportional to the amount of hydrolyzed substrate and thus the activity of the PDE enzyme.

  • Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

This compound's Mechanism of Action: The cGMP Signaling Pathway

This compound exerts its therapeutic effect by potentiating the nitric oxide (NO)/cGMP signaling pathway.[3][10][11] In response to sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum.[3] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][11] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets that ultimately cause a decrease in intracellular calcium concentrations and smooth muscle relaxation.[12] This vasodilation increases blood flow to the corpus cavernosum, leading to an erection.[3] this compound, by inhibiting PDE5, prevents the degradation of cGMP, thereby amplifying and prolonging its signaling effects.[3][4][12]

Sildenafil_Mechanism_of_Action cluster_0 Sexual Stimulation cluster_1 Smooth Muscle Cell Nerve Endings Nerve Endings Nitric Oxide (NO) Nitric Oxide (NO) Nerve Endings->Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates Endothelial Cells Endothelial Cells Endothelial Cells->Nitric Oxide (NO) GTP GTP cGMP cGMP GTP->cGMP sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to This compound This compound This compound->PDE5 Inhibits

References

Unveiling Sildenafil's Mechanisms: A Comparative Guide Based on Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sildenafil's efficacy, drawing upon experimental data from various knockout mouse models. By dissecting the drug's performance in the absence of specific enzymes, we gain a deeper understanding of its physiological and therapeutic mechanisms.

This compound, a potent inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic effects, most notably in the treatment of erectile dysfunction. Its mechanism of action hinges on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. To rigorously validate its efficacy and pinpoint the specific molecular players involved, researchers have extensively utilized knockout mouse models. These models, lacking specific genes, offer a powerful tool to dissect the drug's effects on a granular level. This guide summarizes key findings from studies using endothelial nitric oxide synthase (eNOS), neuronal nitric oxide synthase (nNOS), and protein kinase G I (PKGI) knockout mice, among other models.

This compound's Efficacy in Erectile Function: A Tale of Two NOS Isoforms

Studies investigating this compound's role in erectile function have highlighted the differential importance of nNOS and eNOS. In wild-type mice, this compound augments electrically-evoked erectile activity.[1][2] However, its efficacy is significantly altered in the absence of specific NOS isoforms.

In eNOS knockout (eNOS-/-) mice, this compound still facilitates erectile responses, suggesting that eNOS is not the primary source of NO for this physiological function.[1][2] Conversely, in nNOS knockout (nNOS-/-) mice, the erectile response to electrical stimulation is dramatically reduced, and critically, this compound fails to augment this diminished response.[1][2] This strongly indicates that nNOS is the essential isoform for this compound's pro-erectile effects.

Mouse ModelBaseline Erectile Response (ICP/MAP ratio)Effect of this compound (1 mg/kg, i.v.) on Erectile ResponseKey Finding
Wild-Type Normal (~0.5-0.6)Augments electrically-evoked erectile activity in a voltage-dependent manner.[1][2]This compound is effective.
eNOS-/- NormalFacilitates erectile responses.[1][2]eNOS is not essential for this compound's pro-erectile effect.
nNOS-/- Dramatically Reduced (~0.1-0.35)Fails to augment the diminished erectile responses.[1][2]nNOS is required for this compound's efficacy in erectile function.

Caption: this compound's effect on erectile function in different mouse models.

Cardiovascular Effects of this compound: Beyond Erectile Dysfunction

This compound's impact extends to the cardiovascular system, where it has been shown to exert protective effects against conditions like cardiac hypertrophy and myocardial ischemia-reperfusion injury.

In a mouse model of pressure-overload induced cardiac hypertrophy, this compound was found to prevent and even reverse the condition.[3] This effect is linked to the activation of PKG1.[3] Further studies have shown that the cardioprotective effect of this compound against pressure overload-induced cardiac remodeling is dependent on PKGIα.[4] In wild-type mice subjected to transverse aortic constriction (TAC), this compound attenuated the decrease in fractional shortening. However, this protective effect was abolished in mice with a smooth muscle-specific deletion of PKGI (LZM mice), demonstrating the crucial role of this enzyme.[4]

Interestingly, in the context of myocardial ischemia-reperfusion injury, low-dose this compound provided cardioprotection independently of eNOS and iNOS, suggesting alternative protective mechanisms may be at play in acute settings.[5][6]

Mouse ModelConditionEffect of this compoundKey Finding
Wild-Type Pressure-Overload Cardiac HypertrophyPrevents and reverses hypertrophy.[3]This compound has direct anti-hypertrophic effects.
PKGIα knockout (LZM) Pressure-Overload Cardiac HypertrophyCardioprotective effect of this compound is abolished.[4]PKGIα is required for this compound's anti-remodeling effects.
eNOS-/- Myocardial Ischemia-ReperfusionReduces infarct size.[5][6]Cardioprotection by low-dose this compound can be independent of eNOS.
iNOS-/- Myocardial Ischemia-ReperfusionReduces infarct size.[5][6]Cardioprotection by low-dose this compound can be independent of iNOS.
Apolipoprotein E (ApoE)-/- AtherosclerosisRestores endothelial function and reduces plaque deposition.[7][8]This compound has beneficial effects on endothelial dysfunction and atherosclerosis.

Caption: Cardiovascular effects of this compound in various knockout mouse models.

Experimental Protocols

Assessment of Erectile Function in Knockout Mice

A common methodology for assessing erectile function in mouse models involves the following steps:[1][2]

  • Anesthesia: Mice are anesthetized, typically with pentobarbitone.

  • Physiological Monitoring: The intracavernous pressure (ICP) and mean arterial pressure (MAP) are continuously monitored. A catheter is inserted into the carotid artery to measure MAP, and a needle is inserted into the corpus cavernosum to measure ICP.

  • Nerve Stimulation: The cavernous nerve is electrically stimulated (ESCN) to induce an erection. Typical stimulation parameters are 4.0 V, 16 Hz, for a duration of 30 seconds.

  • Data Quantification: The magnitude of the erectile response is quantified as the ratio of ICP to MAP (ICP/MAP).

  • Drug Administration: this compound or a vehicle control is administered intravenously (i.v.) at a specified dose (e.g., 1 mg/kg).

  • Post-treatment Assessment: Erectile responses to ESCN are re-evaluated at various time points after drug administration.

Experimental_Workflow_Erectile_Function cluster_setup Animal Preparation cluster_measurement Measurement cluster_intervention Intervention anesthesia Anesthesia cannulation Carotid Artery & Corpus Cavernosum Cannulation anesthesia->cannulation monitoring Monitor ICP & MAP cannulation->monitoring stimulation Electrical Stimulation of Cavernous Nerve monitoring->stimulation quantification Quantify ICP/MAP Ratio stimulation->quantification drug_admin Administer this compound/Vehicle quantification->drug_admin post_eval Re-evaluate Erectile Response drug_admin->post_eval post_eval->quantification Compare pre- and post-treatment

Caption: Workflow for assessing this compound's effect on erectile function.

Induction and Assessment of Cardiac Hypertrophy

The efficacy of this compound in preventing or reversing cardiac hypertrophy is often studied using a pressure-overload model induced by transverse aortic constriction (TAC).[3][4]

  • Surgical Procedure: A surgical constriction is placed on the transverse aorta of the mouse, leading to increased pressure overload on the left ventricle.

  • Drug Administration: this compound is administered to the mice, often mixed in their food, over a period of several weeks.

  • Assessment of Cardiac Function: Echocardiography is used to measure parameters such as left ventricular fractional shortening to assess cardiac function.

  • Histological Analysis: After the treatment period, hearts are excised, weighed, and sectioned for histological analysis to assess myocyte size and fibrosis.

Signaling Pathways

The primary mechanism of action of this compound involves the inhibition of PDE5, which leads to an accumulation of cGMP. This, in turn, activates downstream effectors like PKG, resulting in various physiological responses, including smooth muscle relaxation. The knockout mouse models have been instrumental in confirming the key components of this pathway.

Sildenafil_Signaling_Pathway cluster_upstream Upstream Activation cluster_sildenafil_action This compound's Point of Action cluster_downstream Downstream Effects nNOS nNOS NO Nitric Oxide (NO) nNOS->NO eNOS eNOS eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 PDE5->cGMP degrades This compound This compound This compound->PDE5 inhibits Relaxation Smooth Muscle Relaxation (e.g., Vasodilation) PKG->Relaxation Cardioprotection Cardioprotection PKG->Cardioprotection

Caption: this compound's mechanism of action via the NO/cGMP pathway.

References

A Comparative Guide to the Downstream Targets of Sildenafil-Induced Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the downstream signaling targets of sildenafil and its alternatives. This compound, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used to treat erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action involves the modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Understanding the intricacies of this pathway and the effects of different PDE5 inhibitors on its downstream components is crucial for advancing research and developing novel therapeutics.

The this compound Signaling Cascade: A VIsual Overview

This compound's primary mechanism of action is the inhibition of PDE5, an enzyme responsible for the degradation of cGMP.[1][2][3][4] This inhibition leads to an accumulation of cGMP, which in turn activates cGMP-dependent protein kinase (PKG).[5] PKG then phosphorylates a variety of downstream targets, ultimately leading to smooth muscle relaxation and vasodilation.[6]

Sildenafil_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Smooth Muscle Cell cluster_downstream Downstream Targets Sexual Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual Stimulation->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->cGMP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades cGMP to This compound This compound This compound->PDE5 Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates RhoA RhoA PKG->RhoA Inhibits Ca ↓ Intracellular Ca²⁺ PKG->Ca Relaxation Smooth Muscle Relaxation MLCP->Relaxation RhoA->Relaxation Ca->Relaxation cGMP_Measurement_Workflow cluster_prep Sample Preparation cluster_assay EIA Procedure cluster_analysis Data Analysis Tissue Tissue/Cell Sample Homogenize Homogenize/Lyse in Buffer with PDE Inhibitor Tissue->Homogenize Lysate Sample Lysate Homogenize->Lysate Plate 96-well Plate with cGMP Antibody AddSample Add Sample/Standard and cGMP Tracer Plate->AddSample Incubate Incubate (Competitive Binding) AddSample->Incubate Wash1 Wash Incubate->Wash1 AddSubstrate Add Ellman's Reagent Wash1->AddSubstrate Incubate2 Incubate (Color Development) AddSubstrate->Incubate2 Read Read Absorbance (405-414 nm) Incubate2->Read Calculate Calculate cGMP Concentration Read->Calculate RhoA_Activation_Assay_Workflow cluster_prep Sample Preparation cluster_assay G-LISA™ Procedure cluster_analysis Detection & Analysis Cells Treated Cells Lyse Lyse Cells Cells->Lyse Lysate Cell Lysate Lyse->Lysate Plate 96-well Plate with Rho-GTP-binding Protein AddLysate Add Cell Lysate Plate->AddLysate Incubate1 Incubate (Active RhoA Binds) AddLysate->Incubate1 Wash1 Wash Incubate1->Wash1 AddPrimaryAb Add Anti-RhoA Antibody Wash1->AddPrimaryAb Wash2 Wash AddPrimaryAb->Wash2 AddSecondaryAb Add HRP-conjugated Secondary Antibody Wash2->AddSecondaryAb Wash3 Wash AddSecondaryAb->Wash3 AddSubstrate Add HRP Substrate Wash3->AddSubstrate ReadSignal Read Signal (Luminescence/Absorbance) AddSubstrate->ReadSignal Quantify Quantify Active RhoA ReadSignal->Quantify

References

comparative study of sildenafil's effects on different tissue types

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of sildenafil's mechanism of action and therapeutic efficacy reveals distinct physiological responses across various tissue types. Primarily known for its role in treating erectile dysfunction, this compound's influence extends to the pulmonary and cardiovascular systems, driven by its selective inhibition of phosphodiesterase type 5 (PDE5). This guide provides a comparative study of this compound's effects, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a thorough understanding of its tissue-specific activities.

This compound's core mechanism involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By blocking PDE5, this compound leads to an accumulation of cGMP, a key second messenger in the nitric oxide (NO) signaling pathway.[3][4] This accumulation results in smooth muscle relaxation and vasodilation.[1] The tissue-specific effects of this compound are largely determined by the distribution and concentration of PDE5 in different parts of the body.

Comparative Efficacy and Mechanism of Action

This compound exhibits varying effects on different tissues, primarily due to the differential expression of PDE5. The corpus cavernosum of the penis and the pulmonary vasculature have the highest concentrations of this enzyme, making them the primary targets for this compound's therapeutic action.[4][5]

Erectile Tissue (Corpus Cavernosum)

In the corpus cavernosum, sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells.[3] NO activates guanylate cyclase, which in turn increases the production of cGMP.[4] This leads to the relaxation of the smooth muscle of the helicine arteries, allowing for increased blood flow into the penis and resulting in an erection.[1] this compound's inhibition of PDE5 potentiates this natural process by preventing the breakdown of cGMP, thereby enhancing and prolonging the erectile response.[3][6] It is important to note that this compound does not induce an erection without sexual stimulation, as the initial release of NO is a prerequisite.[1]

Pulmonary Vasculature

Similar to its action in the corpus cavernosum, this compound is used to treat pulmonary arterial hypertension (PAH) by targeting PDE5 in the smooth muscle of the pulmonary arteries.[5] In PAH, elevated pressure in these arteries strains the right side of the heart. This compound-mediated PDE5 inhibition leads to vasodilation in the pulmonary vascular bed, which reduces pulmonary arterial pressure and improves exercise capacity in patients.[2][5][7] Clinical studies have demonstrated that this compound can improve hemodynamic measurements in PAH patients.[5] Research in animal models has also shown that this compound can prevent and even reverse the remodeling of pulmonary arteries associated with PAH.[7]

Cardiovascular System

The effects of this compound on the cardiovascular system are more complex. While PDE5 is present in systemic vascular and cardiac tissue, its concentration is lower than in the corpus cavernosum and pulmonary arteries.[8] this compound has been shown to have both arterial and venous vasodilator effects, leading to modest decreases in systemic blood pressure.[8][9] In healthy individuals, these effects are generally well-tolerated and pose minimal cardiovascular risk.[10][11] However, caution is advised for patients with pre-existing cardiovascular disease.[10] The concurrent use of this compound with nitrates is contraindicated due to the risk of a severe drop in blood pressure.[10] Some studies have investigated the potential therapeutic applications of this compound in heart failure, with mixed results. While some early studies suggested benefits, a larger trial in patients with heart failure with preserved ejection fraction (HFpEF) did not show improvement in exercise capacity.[12]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies on this compound's effects in different tissues.

Table 1: this compound's Inhibitory Activity against Phosphodiesterase (PDE) Isozymes

PDE IsozymeMean IC50 (nM)Relative Selectivity vs. PDE5Tissue Location
PDE128080xBrain, heart, smooth muscle
PDE2>10,000>2857xAdrenal gland, heart, brain
PDE3>10,000>2857xHeart, platelets, smooth muscle
PDE4>30,000>8571xInflammatory cells, brain, smooth muscle
PDE5 3.5 1x Corpus cavernosum, pulmonary vasculature, platelets
PDE6339.4xRetina

Data sourced from in vitro studies on human tissues.[6]

Table 2: Hemodynamic Effects of this compound in Different Tissues

Tissue/ConditionParameterDosageResult
Erectile Tissue (Erectile Dysfunction)Peak Systolic Velocity (Cavernous Arteries)50 mg this compound + 5 mcg alprostadilNo statistically significant increase compared to alprostadil alone.[13]
Pulmonary Vasculature (Pulmonary Hypertension)Mean Pulmonary Artery Pressure20, 40, or 80 mg three times daily for 12 weeksSignificant reduction in mean pulmonary artery pressure.[7]
Cardiovascular System (Healthy Volunteers)Systolic/Diastolic Blood Pressure1.45 mg/kgSignificant decrease of -17 to -19 mmHg.[9]
Cardiovascular System (Stable Angina)Systemic Arterial PressureIntravenous administration8% reduction.[8]
Cardiovascular System (Stable Angina)Pulmonary Arterial PressureIntravenous administration25% reduction.[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

In Vitro Assessment of this compound's Effect on Human Corpus Cavernosum
  • Objective: To investigate the mechanism of action of this compound on the neurogenic relaxation of human corpus cavernosum (HCC) in vitro.

  • Methodology:

    • Strips of HCC tissue were obtained from patients undergoing penile prosthesis surgery.

    • The tissue strips were mounted in organ baths and pre-contracted with phenylephrine.

    • Relaxation responses were induced by electrical field stimulation (EFS), which triggers nitric oxide release.

    • The relaxation responses were measured in the presence and absence of varying concentrations of this compound (0.001 to 1 µM).

  • Key Findings: this compound enhanced the EFS-induced, nitric oxide-dependent relaxation of HCC in a concentration-dependent manner.[6]

experimental_workflow_hcc Start Obtain Human Corpus Cavernosum Tissue Prepare_Strips Prepare Tissue Strips Start->Prepare_Strips Mount_Baths Mount Strips in Organ Baths Prepare_Strips->Mount_Baths Precontract Pre-contract with Phenylephrine Mount_Baths->Precontract EFS Induce Relaxation with Electrical Field Stimulation (EFS) Precontract->EFS Measure_Relaxation Measure Relaxation Response EFS->Measure_Relaxation Control Measure_Again Re-measure Relaxation Response EFS->Measure_Again With this compound Add_this compound Add this compound (Varying Concentrations) Measure_Relaxation->Add_this compound Analyze Analyze and Compare Relaxation Responses Measure_Relaxation->Analyze Add_this compound->EFS Re-stimulate Measure_Again->Analyze

Clinical Trial for this compound in Pulmonary Arterial Hypertension (SUPER-1 Trial)
  • Objective: To evaluate the safety and efficacy of this compound in patients with symptomatic pulmonary arterial hypertension.

  • Methodology:

    • A multicenter, randomized, double-blind, placebo-controlled study was conducted with 278 patients.

    • Patients were randomized to receive either placebo or this compound at doses of 20, 40, or 80 mg three times daily for 12 weeks.

    • The primary endpoint was the change from baseline in the 6-minute walk distance.

    • Secondary endpoints included changes in mean pulmonary artery pressure, cardiac index, and pulmonary vascular resistance.

  • Key Findings: this compound significantly improved exercise capacity, as measured by the 6-minute walk distance, and showed favorable effects on cardiopulmonary hemodynamics.[7]

References

Sildenafil's Anti-inflammatory Properties: A Comparative Analysis of Key Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of sildenafil, a phosphodiesterase-5 (PDE5) inhibitor, with other established anti-inflammatory agents. By summarizing key experimental findings, detailing methodologies, and visualizing signaling pathways, this document aims to facilitate a deeper understanding of this compound's potential as an anti-inflammatory therapeutic and guide future research.

Comparative Analysis of Anti-inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects across various experimental models. Its primary mechanism involves the inhibition of PDE5, leading to an accumulation of cyclic guanosine monophosphate (cGMP) and subsequent modulation of downstream signaling pathways. This section compares the quantitative effects of this compound on key pro-inflammatory cytokines with those of other anti-inflammatory drugs: another PDE5 inhibitor (Tadalafil), a non-steroidal anti-inflammatory drug (NSAID - Celecoxib), and a corticosteroid (Dexamethasone).

In Vitro Inhibition of Pro-inflammatory Cytokines

The following table summarizes the dose-dependent inhibitory effects of this compound and comparator drugs on the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in in vitro models of inflammation, primarily using lipopolysaccharide (LPS)-stimulated immune cells such as macrophages and peripheral blood mononuclear cells (PBMCs).

DrugTarget Cells/ModelPro-inflammatory StimulusTarget CytokineEffective Concentration/IC50Percentage InhibitionReference
This compound N9 microglial cellsLPSTNF-αConcentration-dependentSignificant suppression[1]
N9 microglial cellsLPSIL-1βConcentration-dependentSignificant suppression[1]
Human FibroblastsReactive Oxygen SpeciesIL-61 µMSignificant reduction in release[2]
Human FibroblastsReactive Oxygen SpeciesIL-81 µMSignificant reduction in release[2]
Tadalafil Diabetic Mice (in vivo)Diabetes-induced inflammationTNF-α1 mg/kg/day (28 days)~36% reduction (plasma)[3][4]
Diabetic Mice (in vivo)Diabetes-induced inflammationIL-1β1 mg/kg/day (28 days)~43% reduction (plasma)[3][4]
BPH/LUTS-ED PatientsChronic InflammationIL-6Not specifiedNormalization of elevated levels[5]
Celecoxib Human ChondrocytesIL-1β + TNF-αProteoglycan degradationDose-dependentReversal of inhibition[6]
Rat Renal Mesangial CellsIL-1βTNF-α expression≥ 50 µMIncreased expression[7]
Human Annulus Fibrosus CellsIL-1βPGE-210 µMComplete suppression[8]
Dexamethasone Human Mononuclear CellsLPSTNF-α10⁻⁸ to 10⁻⁵ MDose-dependent inhibition[9][10]
Human Mononuclear CellsLPSIL-1β10⁻⁸ to 10⁻⁵ MDose-dependent inhibition[9][10]
Human Mononuclear CellsLPSIL-610⁻⁸ to 10⁻⁵ MDose-dependent inhibition[9][10]

Note: Direct comparison of potencies is challenging due to variations in experimental models, cell types, and stimulus conditions. The data presented should be interpreted within the context of each individual study.

Experimental Protocols

To facilitate the replication of key experiments, detailed methodologies are provided below for a common in vitro model of inflammation.

Protocol: In Vitro Anti-inflammatory Effect on LPS-Stimulated Macrophages

This protocol outlines the general steps to assess the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages or human monocyte-derived macrophages (hMDMs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Drug Treatment and Inflammatory Stimulation:

    • Prepare stock solutions of this compound, tadalafil, celecoxib, and dexamethasone in a suitable solvent (e.g., DMSO).

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include a vehicle control group (LPS + solvent) and an unstimulated control group.

  • Cytokine Measurement (ELISA):

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11][12][13][14]

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the collected supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

  • Data Analysis:

    • Express the results as the mean ± standard deviation (SD) or standard error of the mean (SEM).

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between the treated and control groups.

    • Calculate the IC50 value for each compound if a dose-response relationship is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anti-inflammatory actions of this compound and its comparators, as well as a typical experimental workflow.

This compound's Anti-inflammatory Signaling Pathway

sildenafil_pathway cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation (p38, ERK1/2, JNK) TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits cGMP ↑ cGMP PKG PKG cGMP->PKG PKG->NFkB Inhibits PKG->MAPK Inhibits

Caption: this compound inhibits PDE5, increasing cGMP and PKG activity, which in turn suppresses NF-κB and MAPK signaling.

Celecoxib's Anti-inflammatory Signaling Pathway

celecoxib_pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins.

Dexamethasone's Anti-inflammatory Signaling Pathway

dexamethasone_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex Dexamethasone-GR Complex Nucleus Nucleus GR_complex->Nucleus Translocation GRE Glucocorticoid Response Elements (GREs) Nucleus->GRE NFkB_AP1 NF-κB / AP-1 Nucleus->NFkB_AP1 Inhibits Anti_inflammatory_Genes ↑ Anti-inflammatory Genes (e.g., IκBα, DUSP1) GRE->Anti_inflammatory_Genes Pro_inflammatory_Genes ↓ Pro-inflammatory Genes (e.g., TNF-α, IL-1β, IL-6) NFkB_AP1->Pro_inflammatory_Genes

Caption: Dexamethasone binds to the glucocorticoid receptor, leading to the transactivation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors.

Experimental Workflow for In Vitro Anti-inflammatory Screening

experimental_workflow start Start cell_culture Macrophage Cell Culture (e.g., RAW 264.7) start->cell_culture drug_treatment Pre-treat with Test Compounds cell_culture->drug_treatment lps_stimulation Stimulate with LPS drug_treatment->lps_stimulation incubation Incubate (e.g., 24 hours) lps_stimulation->incubation supernatant_collection Collect Supernatants incubation->supernatant_collection elisa Measure Cytokines (ELISA) supernatant_collection->elisa data_analysis Data Analysis (IC50, Statistical Tests) elisa->data_analysis end End data_analysis->end

Caption: A typical workflow for evaluating the anti-inflammatory effects of compounds on LPS-stimulated macrophages.

References

Independent Validation of Sildenafil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the experimental data and methodologies validating the published research findings on sildenafil.

This guide provides a comprehensive comparison of independently validated research on this compound, a widely recognized phosphodiesterase type 5 (PDE5) inhibitor. The following sections present quantitative data from key clinical trials, detailed protocols for fundamental validation experiments, and visual representations of the underlying signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and validation.

On-Target Efficacy: Clinical Validation in Key Indications

This compound's efficacy has been extensively validated through numerous independent clinical trials, primarily for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).

Erectile Dysfunction (ED)

Independent meta-analyses of randomized controlled trials have consistently confirmed the efficacy of this compound in treating ED.[1] These studies report significant improvements in erectile function compared to placebo across diverse patient populations.[2]

Efficacy EndpointThis compoundPlaceboNNT¹Citation
Global Improvement in Erections 79% of patients reported improvement21% of patients reported improvement1.7[1]
Successful Intercourse Attempts (Dose Optimization) 49% of men achieved at least 60% success11% of men achieved at least 60% success2.7[1]
Successful Intercourse Attempts (Flexible Dose) 52.6% to 80.1%14.0% to 34.5%-[2]

¹Number Needed to Treat

Pulmonary Arterial Hypertension (PAH)

Multiple independent studies and systematic reviews have validated the therapeutic benefits of this compound in patients with PAH, demonstrating improvements in exercise capacity and hemodynamic parameters.[3]

Efficacy EndpointThis compound ImprovementPlaceboCitation
6-Minute Walk Test Weighted mean difference of +68.90 meters-[3]
Mean Pulmonary Artery Pressure Weighted mean difference of -13.04 mmHg-[3]
Mean Cardiac Index Weighted mean difference of +0.39 L/min/m²-[3]
WHO Functional Class Improvement Odds Ratio: 6.48-[3]

Off-Target and Novel Applications

Recent independent research has explored the off-target effects and potential new therapeutic applications of this compound beyond its primary indications. One area of investigation involves its effects on platelet aggregation and associated signaling pathways.

A preliminary in vivo study in mice investigated the impact of high-dose this compound on platelet activation.[4][5]

ConditionFindingCitation
High-Dose this compound (in mice) Significant increase in collagen-induced platelet activation and MAPK phosphorylation.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the mechanism of action of this compound.

Phosphodiesterase-5 (PDE5) Inhibition Assay

This assay quantifies the inhibitory activity of this compound on the PDE5 enzyme. A common method involves a dual biochemical reaction system coupled with spectrophotometric detection.[6]

Principle:

  • PDE5 hydrolyzes cyclic guanosine monophosphate (cGMP) to guanosine monophosphate (GMP).

  • Calf intestinal alkaline phosphatase (CIAP) then dephosphorylates GMP to guanosine and inorganic phosphate (Pi).

  • The amount of Pi produced is measured using a malachite green-based colorimetric reaction, which is inversely proportional to the PDE5 inhibitory activity of the test compound (e.g., this compound).

Detailed Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA.

    • PDE5 Enzyme Solution: Recombinant human PDE5 diluted in reaction buffer to a working concentration (e.g., 2000 units/µg).

    • CIAP Solution: Diluted in reaction buffer to a working concentration (e.g., 0.0001 U/µl).

    • cGMP Substrate Solution: 15 mM cGMP in reaction buffer.

    • This compound Standard/Sample Solutions: A serial dilution of this compound in the appropriate solvent (e.g., DMSO) and further diluted in reaction buffer.

    • Stop Solution: 70% perchloric acid.

    • Malachite Green Reagent: Commercially available or prepared according to standard protocols.

  • Assay Procedure:

    • In a 0.5 ml microfuge tube, combine 160 µl of reaction buffer, 20 µl of PDE5 solution, and the desired concentration of this compound or vehicle control.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 30 µl of 15 mM cGMP solution.

    • Incubate at 37°C for 30 minutes.

    • Add 20 µl of CIAP solution and incubate for an additional 30 minutes at 37°C.

    • Stop the reaction by adding 50 µl of stop solution.

    • Add 100 µl of malachite green reagent and incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at 630 nm using a spectrophotometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the percentage of PDE5 inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cyclic GMP (cGMP) Radioimmunoassay (RIA)

This highly sensitive method is used to quantify the intracellular levels of cGMP in tissue or cell samples following treatment with this compound.[7][8]

Principle:

The assay is based on the principle of competitive binding. A known quantity of radiolabeled cGMP competes with the unlabeled cGMP from the sample for a limited number of binding sites on a cGMP-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled cGMP in the sample.

Detailed Protocol:

  • Sample Preparation:

    • Homogenize tissue samples or lyse cells in an appropriate buffer (e.g., 0.1 M HCl) to extract cGMP.

    • Centrifuge the homogenate/lysate to pellet cellular debris.

    • Collect the supernatant containing the cGMP.

    • Acetylating the samples and standards can increase the sensitivity of the assay.

  • Reagent Preparation:

    • cGMP Standard: Prepare a series of known concentrations of cGMP in the assay buffer.

    • Radiolabeled cGMP ([¹²⁵I]-cGMP): Dilute to a working concentration in the assay buffer.

    • cGMP Antibody: Dilute to the appropriate titer in the assay buffer.

    • Precipitating Reagent (e.g., goat anti-rabbit IgG serum and normal rabbit serum): To separate antibody-bound cGMP from free cGMP.[9]

    • Assay Buffer: Typically a phosphate or Tris-based buffer containing a protein carrier like bovine serum albumin (BSA).

  • Assay Procedure:

    • In assay tubes, add a fixed volume of the cGMP standard or unknown sample.

    • Add a fixed volume of the diluted cGMP antibody to all tubes (except for non-specific binding tubes).

    • Add a fixed volume of the radiolabeled cGMP to all tubes.

    • Incubate the mixture at 4°C for 16-24 hours to allow for competitive binding.[9]

    • Add the precipitating reagent to all tubes (except total count tubes) and incubate to precipitate the antibody-antigen complexes.

    • Centrifuge the tubes to pellet the precipitate.

    • Carefully aspirate or decant the supernatant.

    • Measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage of bound radioactivity against the logarithm of the known cGMP concentrations.

    • Determine the concentration of cGMP in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its validation.

Sildenafil_Mechanism cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation This compound This compound This compound->PDE5 inhibits

Caption: this compound's mechanism of action in vascular smooth muscle cells.

Experimental_Workflow cluster_workflow Independent Validation Workflow start Hypothesis: This compound inhibits PDE5 and increases cGMP in_vitro In Vitro Validation start->in_vitro in_vivo In Vivo / Clinical Validation start->in_vivo pde5_assay PDE5 Inhibition Assay in_vitro->pde5_assay cgmp_assay Cell-based cGMP Measurement (RIA/ELISA) in_vitro->cgmp_assay data_analysis Data Analysis & Comparison to Published Findings pde5_assay->data_analysis cgmp_assay->data_analysis animal_models Animal Models of ED/PAH in_vivo->animal_models clinical_trials Human Clinical Trials (RCTs) in_vivo->clinical_trials animal_models->data_analysis clinical_trials->data_analysis conclusion Conclusion: Validation of this compound's Mechanism and Efficacy data_analysis->conclusion

Caption: A generalized workflow for the independent validation of this compound research.

References

Safety Operating Guide

Proper Disposal of Sildenafil in a Laboratory Setting: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Sildenafil citrate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of laboratory personnel and prevents the release of pharmacologically active compounds into the environment. This guide provides essential information on the proper disposal procedures for this compound citrate in a laboratory context, emphasizing safe handling and regulatory compliance.

Core Principles of this compound Disposal

The primary principle for the disposal of this compound citrate, as outlined in its Safety Data Sheets (SDS), is that it must be managed as a chemical waste product.[1][2][3] Disposal should always be carried out through an approved waste disposal facility in accordance with all applicable federal, state, and local regulations.[1][4][5][6][7][8][9] It is crucial to prevent this compound from entering drains or the environment.[1][4][8][10][11]

General Disposal Procedures

The following step-by-step process outlines the recommended procedure for disposing of this compound citrate in a laboratory setting:

  • Waste Identification and Segregation:

    • Pure this compound citrate, expired reagents, and contaminated materials (e.g., weighing boats, gloves, pipette tips) should be considered chemical waste.

    • This waste must be segregated from general laboratory trash and other waste streams like sharps or biohazardous waste.

  • Containerization:

    • Use a designated, properly labeled, and sealable waste container for all this compound waste.[10]

    • The container should be made of a material compatible with the chemical.

    • Ensure the original container of the chemical is used for its waste if possible, with the label clearly marked as "Waste."[1][12]

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" (or as required by your institution's specific guidelines) and should identify the contents, including "this compound citrate."[13][14]

    • Include the date of waste generation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[13]

    • This area should be secure and away from incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup by the EHS or a licensed chemical waste disposal contractor.[13]

Spill Management

In the event of a this compound citrate spill, the following measures should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills, a respirator may be necessary.[3]

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3][6] A HEPA-filtered vacuum is recommended.[3]

    • The collected material should be placed in a labeled hazardous waste container.[6][10]

    • Clean the spill area thoroughly with a suitable detergent or solvent.[6]

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Quantitative Data

Currently, there is no specific quantitative data, such as concentration limits for disposal or specific deactivation efficiencies, available in the provided search results for the laboratory disposal of this compound citrate. Disposal regulations are typically based on the classification of the chemical as a hazardous waste, rather than specific concentration thresholds for this particular compound in a laboratory setting.

Experimental Protocols

The Safety Data Sheets for this compound citrate do not provide specific experimental protocols for its deactivation or neutralization in a laboratory setting prior to disposal. The standard and required procedure is to dispose of the chemical waste through a licensed and approved waste management facility.[1][4][8][9] Attempting to treat or neutralize the chemical in the laboratory without a validated and approved protocol can be hazardous and may violate environmental regulations.[12]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound citrate in a laboratory environment.

G Logical Workflow for this compound Disposal cluster_0 Waste Generation cluster_1 Waste Handling and Segregation cluster_2 Storage cluster_3 Disposal start This compound Waste Generated (e.g., expired chemical, contaminated labware) segregate Segregate as Chemical Waste start->segregate containerize Place in a Labeled, Sealable Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store request Request Waste Pickup via Institutional EHS Protocol store->request disposal Disposal by Licensed Waste Management Facility request->disposal

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Sildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Sildenafil is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans, and disposal procedures to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in bulk powder form or when there is a risk of dust or aerosol generation, the following personal protective equipment is recommended:

  • Gloves: Impervious gloves, such as nitrile, are recommended to prevent skin contact.[1][2]

  • Eye Protection: Safety glasses with side shields, chemical splash goggles, or a full-face shield should be worn to protect against eye contact.[1][2][3]

  • Respiratory Protection: If dust is generated and occupational exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be used.[1][4][5]

  • Protective Clothing: For bulk processing operations or where skin contact is possible, impervious protective clothing is recommended.[3]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of personnel.

Handling:

  • Handle in a well-ventilated area to minimize dust and aerosol formation.[3]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[1][2]

  • Minimize dust generation and accumulation.[1][4] If tablets are crushed or broken, avoid breathing the dust.[4]

Storage:

  • Store in a cool, dry place away from direct sunlight and moisture.[6]

  • The ideal storage temperature is between 15°C and 30°C (59°F to 86°F).[6][7][8]

  • Keep the container tightly closed.[5]

  • Store in the original packaging when possible to protect from light and moisture.[6]

Occupational Exposure Limits

The following table summarizes the occupational exposure limits for this compound citrate from various sources.

Issuing OrganizationExposure Limit (8-hour Time-Weighted Average)
Pfizer OEL350 µg/m³
France OEL10 mg/m³
Ireland OEL10 mg/m³ and 4 mg/m³
Latvia OEL2 mg/m³

OEL: Occupational Exposure Limit[1]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

Spills:

  • Personnel involved in cleanup should wear appropriate PPE.[1]

  • For dry spills, use a damp cloth or a filtered vacuum to clean up and avoid dust generation.[1]

  • Collect the spilled material in a suitable container for disposal.[5]

  • Prevent the substance from entering drains.[3]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3][4] If irritation persists, seek medical attention.[2]

  • Skin Contact: Wash the affected area with soap and water.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]

Disposal Plan

Unused or expired this compound should be disposed of properly to prevent environmental contamination and potential misuse.

  • Drug Take-Back Programs: The most recommended method of disposal is through a drug take-back program.[6][9]

  • Household Trash Disposal (if take-back is unavailable):

    • Remove the medication from its original container.

    • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[10][11] This makes the drug less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.

    • Place the mixture in a sealed plastic bag or other container to prevent it from leaking.[10]

    • Before discarding the original container, scratch out all personal information on the label.[10]

  • Flushing: Do not flush this compound down the toilet unless specifically instructed to do so by the product labeling, as this can lead to water pollution.[10]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

start Start: Receive this compound assess Assess Risks & Review SDS start->assess ppe Don Appropriate PPE (Gloves, Eye Protection, etc.) assess->ppe handling Handling & Preparation (Weighing, Dissolving, etc.) in Ventilated Area ppe->handling storage Store in Cool, Dry, Dark Place (15-30°C) handling->storage Store Unused spill Spill Occurs handling->spill If Spill waste Collect Waste (Unused material, contaminated items) handling->waste Generate Waste storage->handling Retrieve for Use spill_response Spill Response: 1. Evacuate & Secure Area 2. Wear Full PPE 3. Contain & Clean Up spill->spill_response spill_response->waste decontaminate Decontaminate Work Area & Equipment waste->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe disposal Dispose of Waste via Approved Procedures remove_ppe->disposal end End of Process disposal->end

Caption: Workflow for Safe this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sildenafil
Reactant of Route 2
Reactant of Route 2
Sildenafil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。